1-Cyclohexylpiperazine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclohexylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHQSEFYDDKPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627807 | |
| Record name | 1-Cyclohexylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
245487-40-5 | |
| Record name | 1-Cyclohexylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50627807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 1-Cyclohexylpiperazine dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexylpiperazine Dihydrochloride
Executive Summary
This compound is a salt form of a versatile heterocyclic amine, frequently utilized as a synthetic intermediate in the development of novel therapeutic agents. The conversion of the parent free base to its dihydrochloride salt is a strategic decision in pharmaceutical sciences, primarily to enhance aqueous solubility and improve handling characteristics. A comprehensive understanding of its physicochemical properties is therefore not merely academic but a cornerstone for predictable and successful application in drug discovery, formulation, and manufacturing. This guide provides a detailed examination of these properties, synthesizing theoretical principles with practical analytical methodologies to offer a robust resource for researchers and drug development professionals.
Introduction: The Strategic Role of 1-Cyclohexylpiperazine and its Dihydrochloride Salt
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. Its two nitrogen atoms provide key points for substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. The introduction of a cyclohexyl group to the piperazine core, as in 1-Cyclohexylpiperazine, significantly increases its lipophilicity, which can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.
However, the free base form of 1-Cyclohexylpiperazine is a low-melting, potentially oily solid with limited water solubility, posing challenges for purification, handling, and formulation.[1][2] The creation of the dihydrochloride salt addresses these issues. By protonating both basic nitrogen atoms of the piperazine ring, the molecule is transformed into a more stable, crystalline solid with markedly improved aqueous solubility—a critical attribute for many drug delivery routes.[3] This guide will dissect the key physicochemical parameters of this salt, providing both the data and the scientific rationale behind its determination.
Molecular Identity and Structural Elucidation
A compound's identity is unequivocally defined by its structure and associated chemical identifiers.
Chemical Structure
This compound consists of a piperazine ring monosubstituted with a cyclohexyl group. In the dihydrochloride form, both piperazine nitrogens are protonated, each associated with a chloride counter-ion. This ionic character is the primary determinant of its physical properties.
Caption: Structure of this compound.
Key Chemical Identifiers
Precise identification is crucial for regulatory submissions, procurement, and literature searches. While the dihydrochloride salt may not always have a unique CAS number in all databases, the parent compound's identifier is fundamental.
| Identifier | Value | Reference |
| Parent Compound | 1-Cyclohexylpiperazine | [4] |
| Parent CAS Number | 17766-28-8 | [1][2][5][6] |
| Molecular Formula | C₁₀H₂₂Cl₂N₂ | Inferred |
| Molecular Weight | 241.20 g/mol | Calculated |
| Canonical SMILES | C1CCC(CC1)N2CCNCC2.Cl.Cl | [7] (modified for dihydrochloride) |
| InChI Key (Parent) | XPDSXKIDJNKIQY-UHFFFAOYSA-N | [4][6][7][8] |
Core Physicochemical Properties
The transformation from a free base to a dihydrochloride salt profoundly alters the compound's physical properties.
Physical State, Appearance, and Melting Point
Unlike its parent free base, which is a low-melting solid with a melting point between 28-38 °C, this compound is a stable, white crystalline powder at ambient temperatures.[1][3] This is analogous to Piperazine Dihydrochloride, which is also a white crystalline solid.[3]
Solubility Profile
Solubility is arguably the most critical property improved by salt formation. The ionic nature of the dihydrochloride salt governs its solubility, making it highly soluble in polar protic solvents.
| Solvent | Predicted Solubility | Scientific Rationale |
| Water | Freely Soluble | The high polarity of water and its ability to form hydrogen bonds allows for effective solvation of the charged ammonium centers and chloride ions, overcoming the crystal lattice energy.[3] |
| Methanol | Soluble | As a polar protic solvent, methanol can also effectively solvate the ions, though perhaps slightly less effectively than water.[3] |
| Ethanol | Slightly Soluble | The increased non-polar character of the ethyl group in ethanol reduces its ability to solvate the highly polar salt compared to water or methanol.[3] |
| Aprotic Solvents (e.g., Acetone, DCM) | Sparingly Soluble to Insoluble | These solvents lack the ability to donate hydrogen bonds and have lower dielectric constants, making them poor solvents for ionic salts. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The large difference in polarity makes dissolution energetically unfavorable. |
Acidity and Ionization (pKa)
The pKa values dictate the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. As a diprotic base, 1-Cyclohexylpiperazine has two pKa values associated with the two nitrogen atoms.
-
pKa₁: This corresponds to the deprotonation of the N1-H (the nitrogen without the cyclohexyl group). Its value is predicted to be similar to the higher pKa of piperazine (~9.8).
-
pKa₂: This corresponds to the deprotonation of the N4-H (the nitrogen with the cyclohexyl group). The electron-donating nature of the alkyl cyclohexyl group slightly increases the basicity of this nitrogen, making its conjugate acid slightly weaker. The predicted pKa for the free base is approximately 9.25.[1][8] The second pKa would be significantly lower, analogous to piperazine's second pKa of ~5.6.
The practical implication is that in the physiological pH range (~1.5 to 8), the compound will exist predominantly in its fully protonated or monoprotonated state, ensuring its solubility in biological fluids.
Standardized Analytical Methodologies
The trustworthiness of physicochemical data hinges on the use of validated, standardized protocols.
Protocol: Solubility Determination via the Shake-Flask Method (OECD 105)
This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. Its self-validating nature comes from ensuring that a saturated solution is in equilibrium with an excess of the solid phase.
Caption: Standard workflow for shake-flask solubility determination.
Protocol: pKa Determination via Potentiometric Titration
This technique provides highly accurate pKa values by measuring pH changes during the neutralization of the acidic species with a strong base.
-
System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of degassed, deionized water.
-
Titration: Place the pH electrode in the sample solution and slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The two equivalence points will appear as sharp inflections. The pKa values are determined from the pH at the half-equivalence points (i.e., the pH when 0.5 and 1.5 equivalents of base have been added).
Stability, Storage, and Handling
Proper storage is essential to maintain the integrity of the compound.
-
Stability: this compound is a stable solid under normal conditions.[2][6]
-
Hygroscopicity: Like many hydrochloride salts, it may be hygroscopic and should be protected from atmospheric moisture.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1][2][9]
-
Incompatibilities: Avoid contact with strong bases, which will deprotonate the salt to form the less stable and less soluble free base.
Conclusion
The physicochemical properties of this compound are dominated by its ionic character, which imparts high thermal stability and excellent aqueous solubility. This stands in stark contrast to its parent free base, making the dihydrochloride salt the superior form for most applications in a research and development setting. The methodologies and data presented herein provide a comprehensive foundation for scientists, enabling informed decisions in experimental design, formulation development, and analytical characterization. This authoritative grounding is critical for ensuring the reproducibility and success of scientific endeavors involving this important chemical entity.
References
- 1. 1-Cyclohexylpiperazine CAS#: 17766-28-8 [amp.chemicalbook.com]
- 2. 1-Cyclohexylpiperazine CAS 17766-28-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. amphray.com [amphray.com]
- 4. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
- 5. 1-Cyclohexylpiperazine | CAS#:17766-28-8 | Chemsrc [chemsrc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 9. 17766-28-8|1-Cyclohexylpiperazine|BLD Pharm [bldpharm.com]
The 1-Cyclohexylpiperazine Scaffold: A Technical Guide to Sigma Receptor Affinity and Pharmacological Characterization
Introduction: The Emergence of a Privileged Scaffold for Sigma Receptor Modulation
In the landscape of neuropharmacology and oncology drug discovery, the sigma receptors (σ1 and σ2) have emerged as enigmatic yet highly promising therapeutic targets. Their involvement in a myriad of cellular processes, from ion channel regulation and cellular survival to neuroplasticity and cancer cell proliferation, has spurred a dedicated search for selective and potent ligands.[1][2] Within this search, the 1-cyclohexylpiperazine moiety has been identified as a "privileged scaffold"—a core chemical structure that consistently yields high-affinity ligands for both sigma receptor subtypes.
This technical guide provides an in-depth exploration of the 1-cyclohexylpiperazine core and its significance in sigma receptor pharmacology. While the parent compound, 1-cyclohexylpiperazine dihydrochloride, primarily serves as a foundational building block with modest intrinsic affinity, its derivatives have led to some of the most potent and well-characterized sigma receptor modulators to date.[1][3] We will dissect the structure-activity relationships (SAR) that govern affinity and selectivity, provide detailed, field-proven protocols for the characterization of these ligands, and explore the functional assays necessary to delineate their agonist or antagonist profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 1-cyclohexylpiperazine scaffold for the development of novel therapeutics targeting the sigma receptor system.
The Sigma Receptor Landscape: A Tale of Two Subtypes
The sigma receptor family consists of two distinct proteins, σ1 and σ2, which share no sequence homology but are both recognized by a similar spectrum of ligands. They are intracellular proteins, primarily located at the endoplasmic reticulum (ER), and are involved in distinct signaling pathways.
-
The Sigma-1 Receptor (σ1R): A 223-amino acid chaperone protein, the σ1R is involved in regulating intracellular Ca2+ signaling, ion channel function, and cellular stress responses. Its modulation has therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain management.
-
The Sigma-2 Receptor (σ2R): Now identified as TMEM97, the σ2R is implicated in cell proliferation and cell death pathways. It is overexpressed in numerous cancer cell lines, making it a prime target for the development of anti-cancer agents and diagnostic imaging probes.[2]
The development of ligands with high affinity and selectivity for one subtype over the other is a key objective in the field to minimize off-target effects and maximize therapeutic efficacy.
The 1-Cyclohexylpiperazine Core: A Gateway to High Affinity
The 1-cyclohexylpiperazine structure provides a rigid and lipophilic anchor that is crucial for recognition by sigma receptors. The core itself consists of a cyclohexane ring attached to a piperazine nitrogen. It is the substitutions on the second piperazine nitrogen that largely dictate the affinity and selectivity for the σ1 and σ2 subtypes.
Structure-Activity Relationships (SAR): Tuning Affinity and Selectivity
Extensive research on derivatives of the 1-cyclohexylpiperazine scaffold has revealed key structural features that influence sigma receptor binding. A prime example is the well-studied compound PB28 , which incorporates a methoxy-tetrahydronaphthalen-propyl group on the second piperazine nitrogen.[1][3]
Key SAR insights include:
-
The Piperazine Nitrogens: Both basic nitrogen atoms of the piperazine ring are considered crucial for optimal binding to the σ2 receptor.[3] Modification of one of these nitrogens, for instance by converting it to an amide, can dramatically alter the affinity and selectivity profile, sometimes favoring the σ1 receptor.[3]
-
The Alkyl Linker: The length of the alkyl chain connecting the second piperazine nitrogen to a terminal aromatic or lipophilic group is a critical determinant of affinity. Typically, a linker of 3 to 4 carbons is optimal for high affinity at both receptors.
-
The Terminal Group: The nature of the terminal lipophilic group significantly impacts both affinity and selectivity. Bulky, aromatic systems like naphthalene and tetralin often confer high affinity.[1]
The following diagram illustrates the key pharmacophoric elements of 1-cyclohexylpiperazine derivatives for sigma receptor binding:
Caption: Key pharmacophoric elements of 1-cyclohexylpiperazine derivatives for sigma receptor binding.
Binding Affinity Data of Key 1-Cyclohexylpiperazine Derivatives
The following table summarizes the binding affinities (Ki values) of representative 1-cyclohexylpiperazine derivatives for σ1 and σ2 receptors. It is important to note that the binding affinity of the unsubstituted 1-cyclohexylpiperazine is not widely reported, suggesting it is significantly lower than its functionalized derivatives.
| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| PB28 | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | 0.38 | 0.68 | 0.56 | [3] |
| Amide 36 | Derivative of PB28 with an amide modification on a piperazine nitrogen | 0.11 | 179 | 1627 | [3] |
| Compound 59 | A smaller N-cyclohexylpiperazine derivative | - | 4.70 | - | [3] |
Note: Ki values can vary slightly depending on the experimental conditions and tissue/cell line used.
Experimental Protocols for Ligand Characterization
The accurate determination of a compound's binding affinity and functional activity is paramount. The following protocols represent robust and widely accepted methods in the field of sigma receptor pharmacology.
Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol determines the affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to compete with a known high-affinity radioligand, --INVALID-LINK---pentazocine.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay for the σ1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:
-
50 µL of membrane suspension (typically 150-250 µg of protein).
-
50 µL of --INVALID-LINK---pentazocine at a final concentration near its Kd (e.g., 5 nM).
-
50 µL of varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled sigma ligand like haloperidol (e.g., 10 µM) instead of the test compound.
-
For total binding, add 50 µL of buffer instead of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 Receptor Affinity
This protocol is similar to the σ1 assay but uses the non-selective sigma receptor radioligand [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG). A crucial difference is the inclusion of a high concentration of a selective σ1 ligand to "mask" the σ1 receptors, ensuring that the binding of [3H]-DTG is primarily to the σ2 receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ2 receptors, such as rat liver.
-
Assay Setup: In a final volume of 200 µL, combine:
-
50 µL of membrane suspension.
-
50 µL of [3H]-DTG (e.g., 3-5 nM).
-
50 µL of a σ1 masking agent, such as (+)-pentazocine, at a concentration sufficient to saturate σ1 receptors (e.g., 1 µM).
-
50 µL of varying concentrations of the test compound.
-
Non-specific binding is determined using a high concentration of an unlabeled sigma ligand like haloperidol (e.g., 10 µM).
-
-
Incubation, Filtration, and Quantification: Follow steps 3-5 from the σ1 binding assay protocol.
-
Data Analysis: Analyze the data as described in step 6 of the σ1 binding assay protocol to determine the Ki of the test compound for the σ2 receptor.
Protocol 3: Functional Assay for Sigma-2 Receptor Agonism/Antagonism via Cell Viability
Since σ2 receptor agonists are known to induce cell death in cancer cell lines, a cell viability assay can be used to determine the functional activity of a ligand.[4]
Workflow Diagram:
Caption: Workflow for a functional assay to determine σ2 receptor activity using cell viability.
Step-by-Step Methodology:
-
Cell Culture: Culture a cancer cell line known to express a high density of σ2 receptors (e.g., SK-N-SH neuroblastoma or MDA-MB-231 breast cancer cells) under standard conditions.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the 1-cyclohexylpiperazine derivative. Include wells with a known σ2 agonist as a positive control and wells with vehicle only as a negative control.
-
Incubation: Incubate the plates for a period known to be sufficient for σ2 agonist-induced cell death (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or a luminescent assay like CellTiter-Glo, which measures ATP levels.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that causes a 50% reduction in cell viability) using non-linear regression.
-
-
Interpretation: Compounds that induce a dose-dependent decrease in cell viability are classified as putative σ2 receptor agonists. Those that do not, but have high binding affinity, may be antagonists. To confirm antagonism, one could test the compound's ability to block the cytotoxic effects of a known σ2 agonist.
Conclusion and Future Directions
The 1-cyclohexylpiperazine scaffold has proven to be an exceptionally fertile ground for the discovery of potent and selective sigma receptor ligands. The structure-activity relationships are relatively well-defined, providing a rational basis for the design of novel compounds with tailored pharmacological profiles. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of such ligands, from determining their fundamental binding affinities to elucidating their functional consequences at the cellular level.
As our understanding of the physiological and pathological roles of sigma receptors continues to expand, so too will the importance of chemical probes and therapeutic candidates that can modulate their activity with precision. The 1-cyclohexylpiperazine core, with its demonstrated versatility and amenability to chemical modification, is poised to remain at the forefront of this exciting and impactful area of research. Future work will likely focus on fine-tuning the selectivity of these ligands, optimizing their pharmacokinetic properties for in vivo applications, and exploring their therapeutic potential in a wider range of diseases.
References
- 1. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpiperazine Dihydrochloride and Its Derivatives
Abstract
The 1-cyclohexylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated significant potential, particularly as high-affinity ligands for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders.[1][3] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1-cyclohexylpiperazine core, its conversion to the stable dihydrochloride salt, and subsequent derivatization. We will delve into the mechanistic rationale behind two primary synthetic routes—reductive amination and nucleophilic substitution—offering detailed, field-proven protocols and critical insights to guide researchers and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Importance of the 1-Cyclohexylpiperazine Moiety
1-Cyclohexylpiperazine is a disubstituted piperazine featuring a cyclohexyl group attached to one of the nitrogen atoms.[4] This structural motif imparts a unique combination of lipophilicity and conformational rigidity, which is often beneficial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The true value of this scaffold lies in its role as a versatile intermediate.[1][2] The secondary amine on the piperazine ring provides a reactive handle for introducing a wide array of functional groups, enabling the exploration of vast chemical space to fine-tune biological activity.
Derivatives of 1-cyclohexylpiperazine are prominent in neuroscience research, particularly in the development of ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3] For instance, the compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) and its analogues have been extensively studied for their potential in cancer therapy and as probes for PET imaging.[3][5] The synthesis of the core structure is therefore a critical first step in the development of these and other novel therapeutic agents.
Core Synthetic Strategies: A Comparative Analysis
Two principal and highly efficient methodologies dominate the synthesis of the 1-cyclohexylpiperazine core: Reductive Amination and Nucleophilic Substitution . The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.
Strategy 1: Reductive Amination
Reductive amination is arguably one of the most powerful and versatile methods for C-N bond formation in pharmaceutical synthesis.[6][7] This "one-pot" reaction typically involves the condensation of a carbonyl compound (cyclohexanone) with an amine (piperazine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8][9]
Causality and Mechanistic Insight: The reaction proceeds under mildly acidic conditions (pH ~5), which are crucial for catalyzing the initial nucleophilic attack of the piperazine nitrogen onto the carbonyl carbon of cyclohexanone.[8] This is followed by dehydration to form the key iminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is employed. These reagents are selective for the iminium ion over the starting ketone, preventing premature reduction of cyclohexanone and ensuring high yields of the desired product.[8]
Experimental Protocol: Reductive Amination of Cyclohexanone with Piperazine
-
1. Reaction Setup: To a solution of piperazine (1.5 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclohexanone (1.0 eq.).
-
2. Acidification: Add a catalytic amount of acetic acid to achieve a pH of approximately 5. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
3. Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
4. Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
5. Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
6. Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-cyclohexylpiperazine free base.
Diagram: Reductive Amination Workflow
Caption: Reductive Amination of Cyclohexanone with Piperazine.
Strategy 2: Nucleophilic Substitution (Alkylation)
An alternative and equally robust strategy involves the direct alkylation of piperazine with a cyclohexyl halide.[10][11] To prevent undesired dialkylation (alkylation on both nitrogen atoms), this method typically employs a mono-protected piperazine derivative, most commonly 1-Boc-piperazine.[1][10] The synthesis is a multi-step process involving protection, alkylation, and deprotection.
Causality and Mechanistic Insight: The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for one of the piperazine nitrogens, rendering it nucleophilically inactive. The remaining secondary amine can then act as a nucleophile, displacing a halide (e.g., bromide) from cyclohexyl bromide in a classic SN2 reaction.[9] This reaction is typically performed in the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃), to neutralize the HBr formed during the reaction and drive the equilibrium towards the product.[10][11] Finally, the Boc group is easily removed under acidic conditions (e.g., with hydrochloric acid or trifluoroacetic acid) to yield the desired product.[1][10]
Experimental Protocol: Synthesis via Nucleophilic Substitution
-
Step 1: Alkylation of 1-Boc-piperazine
-
1.1. Reaction Setup: In a reaction vessel, combine 1-Boc-piperazine (1.0 eq.), cyclohexyl bromide (1.1 eq.), and potassium carbonate (1.1 eq.) in a suitable solvent like acetonitrile.[10][11]
-
1.2. Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 2-4 hours. Monitor the reaction by TLC until the 1-Boc-piperazine is consumed.[10]
-
1.3. Isolation of Intermediate: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cyclohexylpiperazine, which can be used in the next step without further purification.[10][11]
-
-
Step 2: Deprotection (Boc Removal)
-
2.1. Acidolysis: Dissolve the crude intermediate from the previous step in a solvent such as ethanol or dioxane.[1][10] Add an excess of concentrated hydrochloric acid (e.g., 3-4 eq.). Caution: Gas (CO₂) evolution will occur.
-
2.2. Reaction: Heat the mixture to reflux and stir for 1-2 hours.
-
2.3. Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 1-cyclohexylpiperazine dihydrochloride salt. This can be purified by recrystallization or pulping with a solvent like isopropanol.[10]
-
Diagram: Nucleophilic Substitution Workflow
Caption: Synthesis via Nucleophilic Substitution and Deprotection.
Comparison of Synthetic Routes
| Feature | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | Cyclohexanone, Piperazine | 1-Boc-piperazine, Cyclohexyl Halide |
| Number of Steps | Typically one pot | Two distinct chemical steps |
| Key Reagents | Mild reducing agent (e.g., STAB) | Inorganic base (e.g., K₂CO₃), Strong acid (HCl) |
| Advantages | High atom economy, convergent, often faster overall | Well-controlled, avoids dialkylation, high yields[10][11] |
| Disadvantages | Can be sensitive to pH, requires specific reducing agents | Requires protection/deprotection steps, lower atom economy |
| Product Form | Initially yields the free base | Can directly yield the hydrochloride salt |
Preparation of the Dihydrochloride Salt
For pharmaceutical applications, the free base of 1-cyclohexylpiperazine is often converted to its dihydrochloride salt. This salt form generally exhibits improved stability, crystallinity, and aqueous solubility, which are advantageous for handling, formulation, and bioavailability.
Causality and Mechanistic Insight: 1-Cyclohexylpiperazine has two basic nitrogen atoms, both of which can be protonated by a strong acid like hydrochloric acid (HCl). The addition of at least two equivalents of HCl to a solution of the free base results in the formation of the dihydrochloride salt, where both piperazine nitrogens are protonated, forming ammonium chlorides.
Experimental Protocol: Dihydrochloride Salt Formation
-
1. Dissolution: Dissolve the purified 1-cyclohexylpiperazine free base (1.0 eq.) in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether.
-
2. Acidification: While stirring, slowly add a solution of hydrochloric acid (2.0-2.2 eq.). This can be a concentrated aqueous solution or, preferably, HCl dissolved in a compatible organic solvent (e.g., HCl in dioxane or isopropanol).
-
3. Precipitation: The dihydrochloride salt will typically precipitate out of the solution upon addition of the acid or after a short period of stirring. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
4. Isolation: Collect the solid precipitate by vacuum filtration.
-
5. Washing and Drying: Wash the collected solid with a small amount of cold solvent (the one used for the reaction) to remove any unreacted starting material or excess acid. Dry the salt under vacuum to obtain the final this compound.
Synthesis of 1-Cyclohexylpiperazine Derivatives
The true utility of the 1-cyclohexylpiperazine core is realized in its derivatization. The secondary amine provides a nucleophilic site for further functionalization, most commonly through N-alkylation or N-acylation, to produce a diverse library of compounds for structure-activity relationship (SAR) studies.[12]
General Principle: N-Alkylation A common strategy for derivatization is the reaction of 1-cyclohexylpiperazine with an alkyl halide (R-X) or a sulfonate ester (R-OTs, R-OMs). This reaction follows the same SN2 mechanism as described in Strategy 2.2. A base is required to scavenge the acid byproduct.
Diagram: General Derivatization Strategy
Caption: General workflow for derivatizing the core scaffold.
Conclusion
The synthesis of this compound is a well-established and critical process in the field of medicinal chemistry. Both reductive amination and nucleophilic substitution offer reliable and scalable pathways to the core structure, each with its own set of advantages. Reductive amination provides a rapid, one-pot entry to the free base, while the nucleophilic substitution route offers excellent control and can lead directly to the desired salt form. The choice of method will ultimately be guided by project-specific considerations, including cost, available equipment, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this key pharmaceutical intermediate and its derivatives, paving the way for the discovery of novel therapeutics.
References
- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 11. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Chemical Identity and CAS Number Registration
This guide provides a comprehensive technical overview of 1-Cyclohexylpiperazine, a versatile heterocyclic amine, with a specific focus on its dihydrochloride salt form. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a synthetic building block, a pharmacological tool, or a reference standard.
A crucial point of clarification for researchers is the Chemical Abstracts Service (CAS) number for 1-Cyclohexylpiperazine dihydrochloride. While salt forms of a compound are often assigned a unique CAS number, it is standard industry and database practice to list this compound under the CAS number of its parent free base.
Therefore, the primary identifier for both the free base and its dihydrochloride salt is:
It is imperative for researchers to confirm the specific form (free base or salt) from the supplier's documentation, as physicochemical properties differ significantly. The dihydrochloride salt is formed by reacting the two basic nitrogen atoms of the piperazine ring with two equivalents of hydrochloric acid, leading to a more stable, crystalline, and water-soluble solid compared to the oily, low-melting free base.
Physicochemical Properties
The fundamental properties of 1-Cyclohexylpiperazine and its dihydrochloride salt are summarized below. These parameters are critical for designing synthetic reactions, preparing analytical solutions, and understanding the compound's behavior in biological systems.
| Property | 1-Cyclohexylpiperazine (Free Base) | This compound (Salt) | Rationale and Significance |
| CAS Number | 17766-28-8[1][3][4] | Indexed under 17766-28-8 | The salt is tracked by the parent compound's CAS registry number. |
| Molecular Formula | C₁₀H₂₀N₂[1][5] | C₁₀H₂₂Cl₂N₂ | The salt incorporates two molecules of HCl. |
| Molecular Weight | 168.28 g/mol [1][2] | 241.20 g/mol | Affects all stoichiometric calculations. The salt form has a higher mass. |
| Appearance | Yellow-brownish low melting solid or oil[4][6] | White to off-white crystalline solid | Salt formation typically yields stable, crystalline solids with higher melting points. |
| Melting Point | 28-32 °C[4] | Substantially higher; data varies by purity | Purity and exact stoichiometry of the salt affect the melting point. |
| Boiling Point | ~256 °C at 760 mmHg[4] | Not applicable (decomposes) | Salts do not have a true boiling point and will decompose at high temperatures. |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol)[6] | Soluble in water; sparingly soluble in non-polar organics | The ionic nature of the dihydrochloride salt dramatically increases its aqueous solubility, a key feature for biological assays. |
Section 2: Synthesis and Purification Workflow
The synthesis of 1-Cyclohexylpiperazine is a well-established process in medicinal chemistry, typically achieved via a two-step sequence involving N-alkylation followed by deprotection. The causality behind this workflow is rooted in the need to control selectivity. Piperazine has two reactive secondary amine sites; direct alkylation can lead to mixtures of mono- and di-alkylated products. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, ensures that alkylation occurs only at one nitrogen.
Representative Synthetic Protocol
This protocol is a validated and reliable method for laboratory-scale synthesis.
-
Step 1: N-Alkylation of Boc-Piperazine.
-
Rationale: To a solution of 1-Boc-piperazine (1.0 eq) in an appropriate solvent like acetonitrile, add a cyclohexyl halide (e.g., cyclohexyl bromide, 1.1 eq) and an inorganic base such as potassium carbonate (K₂CO₃, 1.1 eq).[7]
-
Execution: The mixture is heated to reflux for 2-4 hours. The base is critical as it neutralizes the hydrohalic acid byproduct, driving the reaction to completion.
-
Workup: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 4-Boc-1-cyclohexylpiperazine.
-
-
Step 2: Boc Deprotection.
-
Rationale: The Boc group is an acid-labile protecting group. It is efficiently removed by treatment with a strong acid.
-
Execution: Dissolve the crude intermediate from Step 1 in a solvent such as ethanol or dioxane. Add an excess of concentrated hydrochloric acid (e.g., 3-4 eq) and stir at room temperature for 12-18 hours.[7] The reaction progress can be monitored by TLC or LC-MS.
-
Workup & Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is this compound. It can be further purified by trituration or recrystallization from a solvent system like isopropanol/ether to yield a high-purity solid.[7]
-
Synthesis Workflow Diagram
The logical flow of the synthesis is visualized below.
References
- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1-Cyclohexylpiperazine CAS 17766-28-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8 [sigmaaldrich.com]
- 6. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Structure and properties of 1-Cyclohexylpiperazine
An In-Depth Technical Guide to 1-Cyclohexylpiperazine: Structure, Properties, and Applications
Authored by: Gemini, Senior Application Scientist
Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in work involving 1-Cyclohexylpiperazine. Its purpose is to move beyond a simple recitation of properties to provide a deeper understanding of its synthesis, characterization, and critical role as a versatile building block in modern pharmacology. The insights and protocols herein are synthesized from established literature and patents to ensure both accuracy and practical applicability.
Core Molecular Profile and Physicochemical Properties
1-Cyclohexylpiperazine (CAS: 17766-28-8) is a disubstituted piperazine derivative featuring a cyclohexyl group appended to one of the piperazine nitrogen atoms.[1] This structural arrangement, particularly the lipophilic and conformationally flexible cyclohexyl moiety, is fundamental to its utility, influencing its solubility, reactivity, and pharmacological interactions.[1]
Chemical Structure
The molecule consists of a saturated six-membered piperazine ring, which exists predominantly in a chair conformation, linked to a cyclohexyl ring, also in a chair conformation. The linkage is via a C-N bond between a secondary amine on the piperazine ring and a carbon atom of the cyclohexane ring.
Caption: 2D representation of 1-Cyclohexylpiperazine structure.
Physicochemical Data Summary
The properties of 1-Cyclohexylpiperazine make it a low-melting solid with limited water solubility, characteristics that are important considerations for reaction solvent selection and purification methods.
| Property | Value | Source(s) |
| CAS Number | 17766-28-8 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂ | [1][2] |
| Molecular Weight | 168.28 g/mol | [2][3] |
| Appearance | White to yellow-brownish low melting solid or powder | [1][4] |
| Melting Point | 28-32 °C | [1][5] |
| Boiling Point | ~256 °C at 760 mmHg | [5] |
| Density | ~0.97 g/cm³ | [5] |
| pKa | 9.25 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
Synthesis and Manufacturing Protocols
The most prevalent and scalable synthesis of 1-Cyclohexylpiperazine involves a two-step process: N-alkylation of a protected piperazine followed by deprotection. This strategy prevents undesired dialkylation of the piperazine core and allows for straightforward purification.
Synthesis Workflow Overview
References
- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PB-28 Controller [hamation.com]
- 4. 1-Cyclohexylpiperazine | 17766-28-8 | TCI AMERICA [tcichemicals.com]
- 5. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
A Technical Guide to 1-Cyclohexylpiperazine as a Sigma Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Cyclohexylpiperazine (CHP) is a versatile chemical scaffold that serves as a foundational component for a significant class of sigma (σ) receptor ligands.[1][2] While CHP itself displays modest activity, its derivatives, most notably the high-affinity ligand PB28, have become indispensable tools for probing the function of σ-1 (σ₁) and σ-2 (σ₂) receptors.[3][4] These receptors, particularly the σ₂ subtype, are overexpressed in proliferating cancer cells, making them prime targets for both diagnostic imaging and therapeutic intervention.[5][6] This guide provides an in-depth exploration of the 1-cyclohexylpiperazine core, its pharmacological characteristics at sigma receptors, the signaling pathways it modulates, and the detailed methodologies required for its scientific investigation.
Introduction: The Significance of the 1-Cyclohexylpiperazine Scaffold
The journey of sigma receptors has been one of reclassification and discovery, from their initial misidentification as a subtype of opioid receptor to their current status as unique, ligand-operated chaperone proteins.[7][8] The two primary subtypes, σ₁ and σ₂, are implicated in a vast array of cellular processes and disease states. The σ₁ receptor is a key modulator of neuronal health, playing roles in neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] The σ₂ receptor, encoded by the TMEM97 gene, is a recognized biomarker for proliferating cells and is heavily investigated as a target in oncology.[5][11][12]
Within the landscape of sigma receptor pharmacology, the 1-cyclohexylpiperazine moiety has emerged as a critical structural motif.[13] It forms the backbone of numerous high-affinity ligands, granting them specific physicochemical properties that govern their interaction with these receptors.[1][13] Understanding the role of this scaffold is paramount for the rational design of novel, selective, and potent sigma receptor modulators for therapeutic and diagnostic applications.
Chemical and Physicochemical Profile
1-Cyclohexylpiperazine is an organic compound featuring a piperazine ring substituted with a cyclohexyl group.[13] This structure imparts a combination of lipophilicity and conformational flexibility, crucial for its biological activity.[1][13]
| Property | Value | Source |
| CAS Number | 17766-28-8 | [14][15] |
| Molecular Formula | C₁₀H₂₀N₂ | [15][16] |
| Molar Mass | 168.28 g/mol | [15][16] |
| Appearance | Yellow-brownish low melting solid | [2][17] |
| Melting Point | 28-32 °C | [14][17] |
| Synthesis | Commonly synthesized from tert-butyl 4-cyclohexylpiperazine-1-carboxylate via acid-mediated deprotection.[2] | [2] |
The synthesis typically involves the removal of a Boc protecting group from a precursor, followed by purification to yield the final product.[2] This compound serves as a key building block for more complex and potent derivatives.[1]
Pharmacology at Sigma Receptors
The pharmacological profile of 1-cyclohexylpiperazine-containing ligands is defined by their binding affinity (how tightly they bind), selectivity (their preference for one receptor subtype over another), and functional activity (whether they act as an agonist or antagonist).
Binding Affinity and Selectivity
While the unsubstituted 1-cyclohexylpiperazine core is a starting point, the most extensively studied derivatives, such as PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), provide deeper insight into the scaffold's potential.[3][4]
Research has shown that N-cyclohexylpiperazine derivatives can achieve high affinity for the σ₂ receptor, often with Ki values in the subnanomolar range.[3][18] However, achieving high selectivity over the σ₁ receptor can be challenging.[3][18] Studies on PB28, for instance, have shown it to be a high-affinity but non-selective ligand in standard radioligand binding assays using animal tissues.[19] Interestingly, this same compound demonstrated significant σ₂ versus σ₁ selectivity (46- to 59-fold) in human breast cancer cell lines (MCF7), highlighting the importance of the biological context.[3][4]
This suggests that while both basic nitrogen atoms of the piperazine ring are important for high-affinity σ₂ binding, the substituents on the second nitrogen are critical determinants of overall affinity and selectivity.[19]
Table 1: Binding Affinities of Key 1-Cyclohexylpiperazine Derivative (PB28)
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) | Tissue/Cell Source |
| PB28 | 0.38 | 0.68 | ~0.56 | Guinea Pig Brain (σ₁), Rat Liver (σ₂)[19] |
| PB28 | High Affinity | High Affinity | 40- to 59-fold for σ₂ | MCF7 Breast Cancer Cells[3][4] |
Functional Activity: Agonists vs. Antagonists
Determining the functional effect of a ligand is crucial.
-
σ₁ Receptor: Functional activity can be complex to determine. Methods include behavioral assays, where antagonists potentiate opioid analgesia, and biochemical assays, such as using the allosteric modulator phenytoin (DPH) to differentiate agonists from antagonists in binding experiments.[20][21]
-
σ₂ Receptor: The functional activity of σ₂ ligands is often characterized by their effects on cancer cell proliferation.[22] Ligands that induce cell death, typically via apoptosis, are classified as agonists.[22] The compound siramesine is a commonly used reference agonist in these assays.[22] Derivatives of PB28 have been shown to act as σ₂ agonists, inducing cell death in pancreatic cancer models.[23]
Modulated Signaling Pathways
Binding of a 1-cyclohexylpiperazine-based ligand to a sigma receptor initiates a cascade of intracellular events. The specific pathways depend on the receptor subtype.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is a ligand-operated chaperone protein located at the mitochondria-associated ER membrane (MAM).[8] Under basal conditions, it is complexed with the chaperone BiP.[9] Upon stimulation by an agonist ligand, σ₁ dissociates from BiP and can then modulate a variety of "client" proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, which regulates calcium (Ca²⁺) flux from the ER to the mitochondria.[9] This modulation impacts cellular processes like oxidative stress, protein folding, and neuronal excitability.[9][10]
Sigma-2 (σ₂) Receptor Signaling
The σ₂ receptor (TMEM97) is highly expressed in proliferating tumor cells.[11] Its signaling is often linked to the regulation of cholesterol homeostasis and interactions with other key signaling proteins like the progesterone receptor membrane component 1 (PGRMC1) and the epidermal growth factor receptor (EGFR).[5][11][12] Activation of σ₂ receptors by agonist ligands can trigger programmed cell death (apoptosis) through multiple mechanisms, including the generation of reactive oxygen species (ROS), lysosomal membrane permeabilization, and activation of caspase enzymes.[23][24]
Methodologies for Characterization
Rigorous, validated experimental protocols are essential for characterizing the interaction between 1-cyclohexylpiperazine derivatives and sigma receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[25][26] A competitive binding assay measures the ability of an unlabeled test compound to displace a specific, radioactively labeled ligand from the receptor.[26]
Protocol: σ₂ Receptor Competitive Binding Assay
This protocol is adapted from established methods for characterizing σ₂ receptor ligands.[25][27][28]
-
Membrane Preparation:
-
Homogenize fresh or frozen rat liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[28]
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[28]
-
-
Assay Execution:
-
Set up the assay in a 96-well plate. To each well, add:
-
Membrane homogenate (e.g., 50-120 µg protein).[28]
-
The test compound (1-cyclohexylpiperazine derivative) at various concentrations (typically a 10-point curve).
-
A fixed concentration of a σ₁ receptor masking agent, such as (+)-pentazocine (e.g., 500 nM), to prevent the radioligand from binding to σ₁ sites.[29]
-
A fixed concentration of the σ₂ radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), near its Kd value (e.g., 3 nM).[29]
-
-
Total Binding Control: Wells containing only membranes, masker, and radioligand.
-
Non-Specific Binding (NSB) Control: Wells containing membranes, masker, radioligand, and a high concentration of a known non-radioactive sigma ligand like haloperidol (e.g., 10 µM) to saturate all specific binding sites.[29]
-
-
Incubation:
-
Incubate the plate for a defined period to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[28]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[28]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[28]
-
-
Data Analysis:
-
Subtract the NSB counts from all other counts to determine specific binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[28]
-
Functional Assays: Cell Viability for σ₂ Agonism
To determine if a σ₂ ligand acts as an agonist, its effect on the viability of cancer cells that highly express the receptor is measured.[22] A decrease in cell viability suggests agonist activity.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Plate a cancer cell line known to express σ₂ receptors (e.g., Panc02 pancreatic cancer cells, SK-N-SH neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.[19][23]
-
Treatment: Treat the cells with various concentrations of the 1-cyclohexylpiperazine derivative for a specified duration (e.g., 24-72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., a DMSO/ethanol mixture) to dissolve the formazan crystals.[23]
-
Measurement: Read the absorbance of the wells on a microplate reader (e.g., at 570 nm).
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. This value indicates the compound's potency as a potential σ₂ agonist.[19]
Therapeutic Potential & Research Applications
The 1-cyclohexylpiperazine scaffold is at the heart of compounds with significant therapeutic and diagnostic promise.
-
Oncology: Because σ₂ receptors are overexpressed in many tumors, ligands based on this scaffold are being developed as:
-
Therapeutics: Agonists that can selectively induce apoptosis in cancer cells.[5][6] Derivatives of PB28 have shown promise in killing pancreatic cancer cells.[23]
-
Diagnostics: When labeled with a positron-emitting isotope (e.g., ¹⁸F or ¹¹C), these ligands can be used in Positron Emission Tomography (PET) to visualize tumors.[4]
-
-
Neuroscience: While the CHP core is more associated with σ₂ ligands, related piperazine and piperidine structures form the basis of σ₁ selective ligands. These are being investigated for neuroprotective effects in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke, leveraging the σ₁ receptor's role in mitigating cellular stress.[7][9]
-
Research Tool: Well-characterized ligands containing the 1-cyclohexylpiperazine core are invaluable for basic research, allowing scientists to probe the physiological and pathophysiological roles of sigma receptors in various biological systems.[4]
Conclusion
1-Cyclohexylpiperazine is more than a simple chemical; it is a privileged scaffold in the field of sigma receptor pharmacology. It provides the foundation for high-affinity ligands that have been instrumental in elucidating the complex biology of σ₁ and σ₂ receptors. From defining their roles in cell survival and death to paving the way for novel cancer diagnostics and therapeutics, the compounds built upon this core structure continue to be of immense interest. Future research will likely focus on refining this scaffold to achieve greater subtype selectivity and optimizing its drug-like properties to translate its potent in vitro activity into clinical success.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 12. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. scbt.com [scbt.com]
- 16. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1-Cyclohexylpiperazine CAS#: 17766-28-8 [amp.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of 1-Cyclohexylpiperazine dihydrochloride
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 1-Cyclohexylpiperazine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
This guide offers a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It provides a foundational understanding of the compound's spectroscopic characteristics, grounded in its molecular structure, and details a validated synthetic pathway. The causality behind experimental observations and procedural choices is elucidated to empower researchers in their own analytical and synthetic endeavors.
Introduction and Physicochemical Properties
1-Cyclohexylpiperazine is a disubstituted piperazine derivative recognized for its utility as an intermediate in the synthesis of diverse pharmaceutical agents.[1] The cyclohexyl group enhances lipophilicity, a key property that can improve the bioavailability of drug candidates.[1] In many synthetic and application contexts, the compound is handled as its dihydrochloride salt to improve stability and aqueous solubility. This guide focuses on this salt form (C₁₀H₂₂Cl₂N₂), providing the critical analytical data required for its unambiguous identification and use.
Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine and its Dihydrochloride Salt
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym(s) | 1-cyclohexylpiperazine hydrochloride | [2] |
| Molecular Formula | C₁₀H₂₂Cl₂N₂ | [2] |
| Molecular Weight | 241.20 g/mol | [2] |
| CAS Number | 245487-40-5 | [2] |
| Appearance | White to light yellow powder or lump | [3] |
| Melting Point (Free Base) | 28-32 °C | [4][5] |
| Molecular Weight (Free Base) | 168.28 g/mol | [6][7] |
| CAS Number (Free Base) | 17766-28-8 | [3][6] |
Molecular Structure and Its Spectroscopic Implications
The structure of this compound consists of a saturated six-membered piperazine ring and a cyclohexyl ring linked via a C-N bond. In the dihydrochloride form, both nitrogen atoms of the piperazine ring are protonated, forming ammonium centers, each associated with a chloride counter-ion. This protonation is the most significant structural feature influencing the spectroscopic data, particularly in IR and NMR.
Caption: Structure of this compound.
Spectroscopic Data and Interpretation
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these absorptions are characteristic of the types of bonds and functional groups present. For this compound, the most informative regions are the N-H stretching region and the C-H stretching region.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation: The key to interpreting the IR spectrum is recognizing the absorptions from the protonated amine and the aliphatic rings.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |
| ~2700-2400 | N-H Stretch | Secondary Ammonium (R₂N⁺H₂) | This is a hallmark of an amine salt. The absorption is typically very broad and strong due to hydrogen bonding with the chloride counter-ions. It often shows multiple sub-peaks. |
| 2950-2850 | C-H Stretch | Aliphatic (CH, CH₂) | Strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the cyclohexyl and piperazine rings. |
| ~1600-1500 | N-H Bend | Secondary Ammonium (R₂N⁺H₂) | A medium to strong absorption for the scissoring vibration of the N⁺-H bonds. |
| 1470-1440 | C-H Bend | Aliphatic (CH₂) | Scissoring and bending vibrations of the methylene groups in both rings. |
| ~1100-1000 | C-N Stretch | Aliphatic Amine | C-N stretching vibrations are expected in this region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this molecule, ¹H NMR identifies the types and number of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts as the N-H protons will exchange with deuterium, causing their signal to disappear, which aids in peak assignment.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical acquisition includes 16-32 scans. For ¹³C NMR, more scans are required due to the low natural abundance of the ¹³C isotope.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
¹H NMR Data Interpretation:
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.5-3.2 | Broad Multiplet | 9H | Piperazine CH₂, Cyclohexyl CH-N | Protons on carbons adjacent to the electron-withdrawing N⁺ atoms are significantly deshielded and shifted downfield. The signals from the piperazine and the cyclohexyl methine proton often overlap. |
| ~2.2-1.8 | Multiplet | 4H | Cyclohexyl CH₂ (axial, adjacent to CH-N) | These protons are part of the cyclohexyl ring. |
| ~1.8-1.5 | Multiplet | 4H | Cyclohexyl CH₂ (equatorial/axial) | Remaining cyclohexyl protons further from the nitrogen atom. |
| ~1.4-1.1 | Multiplet | 2H | Cyclohexyl CH₂ (equatorial, distant) | The most upfield signals, corresponding to the cyclohexyl protons furthest from the piperazine ring. |
| Variable (~9-7 in DMSO-d₆) | Broad Singlet | 2H | N⁺-H | In a non-exchanging solvent like DMSO-d₆, the ammonium protons would be visible as a broad signal. In D₂O, this signal disappears. |
¹³C NMR Data Interpretation:
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~60-55 | Cyclohexyl C-N | The methine carbon directly attached to the nitrogen is the most downfield of the cyclohexyl carbons. |
| ~48-45 | Piperazine C-N | Carbons in the piperazine ring are deshielded due to their proximity to the two N⁺ atoms. |
| ~30-28 | Cyclohexyl C₂/C₆ | Carbons adjacent to the C-N carbon in the cyclohexyl ring. |
| ~25-24 | Cyclohexyl C₃/C₅ | Carbons at the beta position relative to the piperazine substituent. |
| ~24-23 | Cyclohexyl C₄ | The carbon at the para position, furthest from the nitrogen substituent. |
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and deduce the structure from fragmentation patterns. Electrospray Ionization (ESI) is ideal for pre-charged molecules like amine salts.
Experimental Protocol (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Apply a high voltage to the infusion needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, ions are released and enter the mass analyzer.
-
Acquire the spectrum in positive ion mode.
Data Interpretation: The dihydrochloride salt will dissociate in solution. The analysis will detect the protonated free base [C₁₀H₂₀N₂ + H]⁺.
-
Expected Molecular Ion: m/z = 169.17 [M+H]⁺ (for the free base, C₁₀H₂₀N₂)
-
Fragmentation: The primary fragmentation pathways involve cleavage of the C-N bond connecting the two rings or fragmentation within the rings themselves.
Caption: Plausible fragmentation pathways for [M+H]⁺ of 1-Cyclohexylpiperazine.
Validated Synthesis Protocol
The preparation of this compound is reliably achieved via a two-step process involving N-alkylation of a protected piperazine followed by deprotection and salt formation.[8][9] This method avoids handling free piperazine and ensures clean conversion to the desired salt.
Experimental Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine. [9]
-
To a reaction vessel charged with anhydrous acetonitrile, add 1-Boc-piperazine (1.0 eq), cyclohexyl bromide (1.1 eq), and potassium carbonate (1.1 eq) under stirring.
-
Causality: Potassium carbonate acts as a mild inorganic base to neutralize the HBr formed during the Sₙ2 reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cyclohexylpiperazine, typically as an oil.
-
-
Step 2: Preparation of this compound. [9]
-
Dissolve the crude intermediate from Step 1 in absolute ethanol.
-
At room temperature, slowly add concentrated hydrochloric acid (~2.5 eq). Caution: This reaction is exothermic and generates gas (CO₂ and isobutene from Boc cleavage).
-
Causality: The strong acidic condition cleaves the tert-butoxycarbonyl (Boc) protecting group. The excess HCl then protonates both nitrogen atoms of the piperazine ring to form the stable dihydrochloride salt.
-
Heat the mixture to reflux for 1-2 hours to ensure complete deprotection.
-
Cool the reaction mixture and remove the solvent by distillation under reduced pressure.
-
Add isopropanol to the residue and stir to form a slurry ("pulping").
-
Causality: The dihydrochloride salt is poorly soluble in isopropanol, allowing it to precipitate while impurities may remain in the solvent.
-
Collect the solid product by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure this compound.
-
Applications in Drug Development and Research
1-Cyclohexylpiperazine is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for more complex molecules.[1][10]
-
Scaffold for CNS Agents: The piperazine core is a well-known "privileged structure" in neuroscience drug discovery. Its derivative, 1-Cyclohexylpiperazine, is used to synthesize compounds targeting neurological disorders.[1]
-
Sigma Receptor Ligands: It is a known precursor for ligands of sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological and psychiatric conditions, giving these compounds diagnostic and therapeutic potential.[11]
-
Modulation of Physicochemical Properties: The introduction of the cyclohexyl group increases the lipophilicity of the final molecule, which can be strategically used to enhance properties like blood-brain barrier penetration or oral bioavailability.[1]
-
Material Science: The free base has been used to develop novel luminescent materials, indicating its utility beyond pharmaceuticals.[11]
Conclusion
This compound possesses a distinct spectroscopic profile that is readily interpretable. The presence of the protonated piperazine ring is clearly evidenced by a broad N-H stretching band in the IR spectrum and the significant downfield shift of adjacent protons and carbons in NMR spectra. Mass spectrometry confirms the molecular weight of the corresponding free base. The robust and scalable synthesis makes this compound an accessible and indispensable tool for researchers in drug discovery and material science, providing a versatile platform for chemical innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-Cyclohexylpiperazine | 17766-28-8 | TCI AMERICA [tcichemicals.com]
- 4. 1-Cyclohexylpiperazine CAS#: 17766-28-8 [amp.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8 [sigmaaldrich.com]
- 8. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 9. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 10. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
- 11. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Piperazine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Piperazine Ring
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1] Its prevalence in a vast number of clinically approved drugs is a testament to its remarkable versatility.[2] The unique physicochemical properties of the piperazine moiety—including its basicity, polarity, and conformational flexibility—allow it to significantly modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] These properties often lead to improved aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier, making it an invaluable scaffold in the design of new therapeutic agents.[4] This guide provides an in-depth exploration of the diverse biological activities of piperazine derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The piperazine scaffold is a prominent feature in a number of FDA-approved anticancer drugs, where it often serves as a critical linker or pharmacophore that interacts with key oncogenic targets.[2][5] Many piperazine-containing compounds exert their cytotoxic effects by modulating signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[6]
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
A frequently dysregulated pathway in human cancers is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which plays a central role in cell growth, survival, and proliferation.[7][8] Several piperazine-containing kinase inhibitors have been developed to target this pathway.[9] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] This leads to the recruitment and activation of the serine/threonine kinase Akt, which in turn phosphorylates a multitude of downstream effectors that promote cell survival and inhibit apoptosis.[7] Piperazine derivatives can be designed to bind to the ATP-binding pocket of PI3K or Akt, thereby inhibiting their kinase activity and blocking downstream signaling.[8]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Cyclohexylpiperazine dihydrochloride from cyclohexyl halide
An Application Guide for the Synthesis of 1-Cyclohexylpiperazine Dihydrochloride from Cyclohexyl Halide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for this compound, a key intermediate in pharmaceutical development. The protocol leverages a nucleophilic substitution reaction between a cyclohexyl halide and a mono-protected piperazine derivative, followed by acidic deprotection to yield the target compound. This methodology is designed to ensure high regioselectivity, preventing the formation of undesired bis-alkylated byproducts, and results in high yield and purity. We provide in-depth mechanistic insights, a detailed step-by-step protocol, characterization data, safety guidelines, and a visual workflow to facilitate successful execution in a research or process development setting.
Introduction and Mechanistic Rationale
1-Cyclohexylpiperazine is a versatile chemical building block, notably serving as a precursor in the synthesis of pharmacologically active compounds like the sigma (σ) receptor ligand PB-28.[1][2] The synthesis of its dihydrochloride salt from readily available starting materials is a critical process for drug discovery and development.
The core of this synthesis is a nucleophilic substitution reaction. Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic.[3] A direct reaction with a cyclohexyl halide would inevitably lead to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[1]
To overcome this challenge, this protocol employs a protecting group strategy. By using 1-Boc-piperazine, one nitrogen atom is temporarily rendered non-nucleophilic by the bulky tert-butyloxycarbonyl (Boc) group. This ensures that the subsequent alkylation occurs selectively at the unprotected nitrogen, a strategy that is both efficient and highly regioselective.[1][4]
The overall synthetic pathway can be summarized in two key stages:
-
N-Alkylation: A nucleophilic substitution reaction where 1-Boc-piperazine is reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a mild inorganic base.[4][5] The base, typically potassium carbonate, neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.
-
Deprotection and Salt Formation: The Boc protecting group is removed from the alkylated intermediate under strong acidic conditions using hydrochloric acid. This step simultaneously liberates the second amine and forms the stable dihydrochloride salt of the final product.[1][4]
Visual Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis from starting materials to the final, purified product.
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established and patented synthesis methods.[4][5] It is intended for execution by trained chemists in a properly equipped laboratory.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-Boc-piperazine | ≥98% | Sigma-Aldrich | Protects one nitrogen to ensure mono-alkylation. |
| Cyclohexyl bromide | ≥98% | Sigma-Aldrich | Alkylating agent. Cyclohexyl chloride or iodide can also be used.[1] |
| Potassium carbonate (K₂CO₃) | Anhydrous, granular | Fisher Scientific | Mild base to neutralize acid byproduct. |
| Acetonitrile (ACN) | Anhydrous | VWR | Reaction solvent for Step 1. |
| Absolute Ethanol | ≥99.5% | VWR | Reaction solvent for Step 2. |
| Concentrated Hydrochloric Acid | ~37% (w/w) | Fisher Scientific | For Boc deprotection and salt formation. |
| Isopropanol (IPA) | ACS Grade | VWR | Used for purification/pulping of the final product. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | (Optional) For drying organic extracts. |
| Equipment | |||
| Round-bottom flask | Appropriate size | 50L reactor used in scaled-up example.[5] | |
| Reflux condenser | |||
| Magnetic stirrer and heat plate | |||
| Rotary evaporator | For solvent removal under reduced pressure. | ||
| Büchner funnel and filter flask | For filtration of solids. | ||
| Standard laboratory glassware |
Step-by-Step Synthesis Procedure
Step 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, add 1-Boc-piperazine (e.g., 5.0 kg, 26.84 mol).[5]
-
Reagent Addition: Add anhydrous acetonitrile (e.g., 30 kg), followed by anhydrous potassium carbonate (e.g., 4.08 kg, 29.5 mol), and finally cyclohexyl bromide (e.g., 4.8 kg, 29.5 mol) while stirring.[5] The molar ratio of cyclohexyl halide, inorganic base, and 1-Boc-piperazine should be approximately 1-3:1.[4]
-
Reaction: Slowly heat the mixture to reflux temperature (approx. 82°C for acetonitrile). Maintain the reflux with vigorous stirring for approximately 2 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Isolation: Concentrate the filtrate to dryness using a rotary evaporator. This will yield the intermediate, 4-Boc-1-cyclohexylpiperazine, typically as a reddish oily substance.[5] The expected yield is high, often around 96%.[4]
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a large reaction vessel, place the intermediate from the previous step (e.g., 7.0 kg). Add absolute ethanol (e.g., 26 kg).[5]
-
Acid Addition (Caution: Exothermic): At room temperature, add concentrated hydrochloric acid (e.g., 6.6 L) slowly and carefully. The reaction generates significant gas (CO₂) and heat. Ensure adequate ventilation and cooling if necessary.[5] Control the addition rate to prevent the reaction from becoming uncontrollable.
-
Reaction: After the acid addition is complete, gradually heat the mixture to reflux temperature (approx. 78°C for ethanol). Maintain the reflux for about 4 hours, monitoring the reaction by TLC until the intermediate is consumed.[5]
-
Isolation: Once the reaction is complete, remove the solvent by distillation under reduced pressure.[5]
-
Purification: To the dry residue, add isopropanol (e.g., 8 kg) for "pulping" or trituration. Cool the mixture to room temperature and continue to stir for at least 2 hours to ensure complete precipitation of the product.[5]
-
Final Product Collection: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold isopropanol and dry it to obtain this compound as a solid.[4]
Product Characterization
The identity and purity of the synthesized 1-cyclohexylpiperazine and its dihydrochloride salt should be confirmed using standard analytical techniques.
| Technique | Expected Results for 1-Cyclohexylpiperazine (Free Base)[1] |
| ¹H NMR (CDCl₃) | δ 2.85 (m, 8H, piperazine), 1.70 (m, 10H, cyclohexyl) |
| Mass Spec (ESI) | m/z 169.2 [M+H]⁺ |
| HPLC Purity | >98% using a C18 column (acetonitrile:water 70:30) |
| Melting Point | 32-37 °C[6] |
The dihydrochloride salt will have a much higher melting point (approx. 280°C with decomposition) and its NMR spectrum will show shifts due to protonation of the nitrogens.[7] The molecular weight of the dihydrochloride salt is 241.20 g/mol .[8][9]
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Cyclohexyl Halides: These are flammable and toxic. Avoid inhalation and skin contact.
-
Piperazine and Derivatives: Can cause severe skin burns and eye damage. May cause allergic skin or respiratory reactions.[12][13] Handle as a corrosive and sensitizing agent.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. The reaction in Step 2 generates gas and is exothermic; careful, slow addition is critical to maintain control.[5]
-
Solvents (Acetonitrile, Ethanol): Flammable liquids. Keep away from ignition sources.[12]
Ensure that eyewash stations and safety showers are readily accessible.[10] Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction; insufficient heating time. | Monitor reaction by TLC. Extend reflux time if starting material persists. Ensure base is anhydrous. |
| Loss of product during work-up. | Ensure thorough washing of the filter cake after removing inorganic salts. | |
| Bis-alkylation detected | Use of unprotected piperazine. | This protocol is designed to prevent this. Ensure the starting material is indeed 1-Boc-piperazine. |
| Incomplete deprotection | Insufficient acid or reaction time in Step 2. | Ensure the correct molar excess of HCl is used. Extend reflux time and monitor by TLC. |
| Product is oily/gummy | Impurities present; incomplete solvent removal. | Ensure the residue is completely dry before adding isopropanol. Try recrystallizing from a different solvent system. |
References
- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 2. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
- 3. Reactions of Piperazines | Ambeed [ambeed.com]
- 4. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 5. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. 1-环己基哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemscene.com [chemscene.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- 13. fishersci.com [fishersci.com]
Application Notes & Protocols: Synthesis of 1-Cyclohexylpiperazine Utilizing a 1-Boc-Piperazine Strategy
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 1-cyclohexylpiperazine, a significant building block in medicinal chemistry, particularly for developing sigma (σ) receptor ligands.[1][2] The primary synthetic route detailed herein employs 1-Boc-piperazine as a strategically protected starting material. This two-step approach involves the N-alkylation of 1-Boc-piperazine with a cyclohexyl halide, followed by the acidic deprotection of the tert-butyloxycarbonyl (Boc) group to yield the target compound. This methodology offers excellent control over regioselectivity, preventing the common issue of bis-alkylation associated with unprotected piperazine.[1] This document furnishes in-depth procedural details, mechanistic insights, characterization data, and troubleshooting guidance to assist researchers, scientists, and drug development professionals in successfully implementing this synthesis.
Introduction: The Strategic Importance of 1-Cyclohexylpiperazine
1-Cyclohexylpiperazine is a disubstituted piperazine derivative that has garnered significant interest in pharmaceutical research. Its structural framework is a key component in compounds designed as potent and selective ligands for sigma receptors (σ1 and σ2).[1][2] These receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer, making 1-cyclohexylpiperazine a valuable scaffold for drug discovery and a precursor for developing PET imaging agents.[1]
The synthesis of 1-cyclohexylpiperazine can be approached through several methods, including direct reductive amination of cyclohexanone with piperazine.[1] However, the use of a protecting group strategy, specifically with 1-Boc-piperazine, is often preferred in laboratory and process chemistry settings. The Boc group effectively masks one of the piperazine nitrogens, allowing for clean, mono-alkylation of the other nitrogen.[3] This prevents the formation of the undesired N,N'-dicyclohexylpiperazine byproduct and simplifies purification. The subsequent removal of the Boc group is typically straightforward and high-yielding.[4][5]
This guide focuses on a robust and scalable two-step synthesis beginning with 1-Boc-piperazine.
Synthetic Pathway Overview
The synthesis is executed in two principal stages:
-
N-Alkylation: 1-Boc-piperazine is reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base to form the intermediate, tert-butyl 4-cyclohexylpiperazine-1-carboxylate.
-
Boc Deprotection: The Boc protecting group is removed from the intermediate under acidic conditions to afford the final product, 1-cyclohexylpiperazine, typically isolated as a hydrochloride salt which can then be neutralized to the free base.[6][7]
Figure 1. Overall reaction scheme for the synthesis of 1-Cyclohexylpiperazine.
Mechanistic Rationale and Experimental Causality
Step 1: N-Alkylation via Nucleophilic Substitution
The first step is a classical SN2 (nucleophilic substitution) reaction. The secondary amine of 1-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon of the cyclohexyl halide.
-
Choice of Reagents:
-
1-Boc-piperazine: The Boc group is electron-withdrawing, which slightly reduces the nucleophilicity of the adjacent nitrogen. However, the unprotected secondary amine remains sufficiently nucleophilic to participate in the alkylation reaction. Its primary role is to ensure mono-alkylation.[1]
-
Cyclohexyl Halide: Cyclohexyl bromide is a common and effective electrophile for this reaction.[6][7] Cyclohexyl iodide could also be used and may offer faster reaction kinetics due to the better leaving group ability of iodide, but it is often more expensive.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial.[6][7] It serves to neutralize the hydrohalic acid (HBr) that is formed as a byproduct of the reaction. Without a base, the newly formed acid would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.
-
-
Solvent Selection: Anhydrous acetonitrile is an excellent solvent for this type of reaction.[6][7] It is a polar aprotic solvent, which effectively solvates the cations while leaving the anionic nucleophile relatively free, thus promoting the SN2 reaction. Its boiling point allows for the reaction to be conducted at reflux to increase the reaction rate.
Step 2: Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a standard procedure in organic synthesis, achieved under acidic conditions.[4][5]
-
Mechanism: The mechanism involves the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., HCl). This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free secondary amine of the piperazine ring.[5]
-
Choice of Acid:
-
Hydrochloric Acid (HCl): Using a solution of HCl in an organic solvent like ethanol or dioxane is a very common and effective method.[4][6][7] This often results in the precipitation of the 1-cyclohexylpiperazine dihydrochloride salt, which can be easily isolated by filtration.
-
Trifluoroacetic Acid (TFA): TFA in dichloromethane (DCM) is another powerful reagent for Boc deprotection.[1][4] TFA is highly volatile, which can simplify the work-up process. However, the resulting trifluoroacetate salt may sometimes be more difficult to handle than the hydrochloride salt.[4]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-cyclohexylpiperazine-1-carboxylate (Intermediate)
This protocol is adapted from a patented procedure, demonstrating its industrial relevance and scalability.[6][7]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Boc-piperazine | 186.25 | 5.00 g | 26.84 mmol | 1.0 |
| Cyclohexyl bromide | 163.07 | 4.82 g (3.54 mL) | 29.55 mmol | 1.1 |
| Potassium Carbonate | 138.21 | 4.08 g | 29.52 mmol | 1.1 |
| Anhydrous Acetonitrile | - | 30 mL | - | - |
Experimental Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (5.00 g, 26.84 mmol), anhydrous acetonitrile (30 mL), and potassium carbonate (4.08 g, 29.52 mmol).
-
Begin stirring the suspension at room temperature.
-
Add cyclohexyl bromide (4.82 g, 29.55 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, tert-butyl 4-cyclohexylpiperazine-1-carboxylate, typically as a reddish or yellow oil.[6][7] The product is often of sufficient purity (e.g., >98% by GC) to be used directly in the next step.[7]
Protocol 2: Synthesis of 1-Cyclohexylpiperazine (Final Product)
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-butyl 4-cyclohexylpiperazine-1-carboxylate | 268.41 | 7.0 g | 26.07 mmol |
| Absolute Ethanol | - | 26 mL | - |
| Concentrated HCl (37%) | - | 6.6 mL | ~79.2 mmol |
| Sodium Hydroxide | - | As needed | - |
| Dichloromethane (DCM) | - | For extraction | - |
Experimental Procedure
-
Place the crude intermediate from the previous step (7.0 g, 26.07 mmol) into a 100 mL round-bottom flask at room temperature.
-
Add absolute ethanol (26 mL).
-
Caution: The next step is exothermic and generates gas (CO₂ and isobutylene). Add concentrated hydrochloric acid (6.6 mL) slowly and carefully to the stirred solution. Control the rate of addition to manage the exotherm and gas evolution.[7]
-
After the addition is complete, heat the mixture to reflux and maintain for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent and excess HCl under reduced pressure. This will yield the crude this compound salt.
-
Dissolve the crude salt in water.
-
Cool the aqueous solution in an ice bath and slowly add a concentrated solution of sodium hydroxide (e.g., 50% w/w) to adjust the pH to 12-14.[6][7]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-cyclohexylpiperazine free base.
-
For high purity, the product can be distilled under reduced pressure (vacuum distillation).[6][7]
Visualization of Workflow
The following diagrams illustrate the key stages of the synthesis process.
Caption: Experimental workflow for the two-step synthesis of 1-Cyclohexylpiperazine.
Characterization of 1-Cyclohexylpiperazine
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ ~2.85 (m, 8H, piperazine protons), ~1.70 (m, 11H, cyclohexyl protons including the N-CH proton). |
| Mass Spec. (ESI-MS) | m/z 169.2 [M+H]⁺.[1] |
| HPLC Purity | >98% (typical).[1] |
| Appearance | White to light yellow powder or lump.[8] |
| Melting Point | 34.0 to 38.0 °C.[8] |
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Alkylation Step | - Incomplete reaction.- Insufficient base.- Wet solvent or reagents. | - Increase reflux time and monitor by TLC/GC.- Ensure at least 1.1 equivalents of base are used.- Use anhydrous solvents and reagents. |
| Formation of Bis-alkylated Product | - This is unlikely with the Boc-protected starting material. If unprotected piperazine is used, this is a major issue. | - Use 1-Boc-piperazine as the starting material to ensure mono-alkylation. |
| Incomplete Boc Deprotection | - Insufficient acid.- Insufficient reaction time or temperature. | - Ensure a sufficient excess of strong acid is used.- Increase reflux time and monitor by TLC/LC-MS. Gentle warming (e.g., to 40°C) can be considered.[9] |
| Difficulty Isolating Free Base | - Incomplete basification during work-up.- Emulsion formation during extraction. | - Check the aqueous layer with pH paper to ensure pH is >12.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions before extraction. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn.
-
Cyclohexyl Bromide: Is a lachrymator and is harmful if swallowed or inhaled. Handle with care.
-
Concentrated Hydrochloric Acid: Is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care, and ensure a neutralizing agent (like sodium bicarbonate) is readily available. The addition to ethanol is exothermic.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors.
-
Sodium Hydroxide: Is highly corrosive. Handle with care, especially concentrated solutions.
References
- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 2. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 7. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 8. 1-Cyclohexylpiperazine | 17766-28-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: The Utility of 1-Cyclohexylpiperazine in Modern Pharmaceutical Synthesis
Abstract
1-Cyclohexylpiperazine is a versatile secondary amine that has emerged as a crucial structural motif and synthetic intermediate in pharmaceutical development. Its unique physicochemical properties, imparted by the combination of a flexible piperazine ring and a lipophilic cyclohexyl group, make it an invaluable building block for creating novel therapeutic agents. The cyclohexyl moiety often enhances the lipophilicity of the final drug molecule, which can improve pharmacokinetic properties such as bioavailability. This guide provides an in-depth exploration of 1-Cyclohexylpiperazine's applications, focusing on its role as a precursor for sigma (σ) receptor ligands and its incorporation into approved pharmaceuticals. We present detailed, field-proven protocols for its synthesis and subsequent derivatization, offering insights into the causal factors guiding experimental design.
Introduction: The Strategic Importance of 1-Cyclohexylpiperazine
1-Cyclohexylpiperazine (CAS: 17766-28-8) is a disubstituted piperazine derivative that serves as a cornerstone in medicinal chemistry.[1] While the piperazine ring is a common scaffold in numerous drug classes, the addition of a cyclohexyl group confers a distinct conformational flexibility and lipophilic character.[2] This unique combination has proven highly effective in the design of ligands for complex biological targets, particularly within the central nervous system (CNS) and in oncology.
Its primary utility lies in two key areas:
-
As a Foundational Core for Sigma Receptor Ligands: 1-Cyclohexylpiperazine is a precursor to a range of high-affinity sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands. These receptors are implicated in a variety of neurological and psychiatric conditions, including schizophrenia, depression, and neuropathic pain, as well as in the proliferation of cancer cells.[2]
-
As a Key Intermediate in Multi-step Syntheses: The secondary amine of the piperazine ring provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for its seamless integration into complex molecular architectures.[2]
This document will first detail a robust and scalable protocol for the synthesis of 1-Cyclohexylpiperazine itself, followed by its application in the synthesis of advanced pharmaceutical intermediates.
Synthesis of 1-Cyclohexylpiperazine: A Validated Two-Step Protocol
The most common and industrially scalable synthesis of 1-Cyclohexylpiperazine involves a two-step process: N-alkylation of a protected piperazine followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice as it is stable under the basic conditions of the alkylation step and can be removed cleanly under acidic conditions.[1][3]
Logical Workflow for 1-Cyclohexylpiperazine Synthesis
Caption: Workflow for the two-step synthesis of 1-Cyclohexylpiperazine.
Protocol 1: Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)
This protocol is adapted from a patented industrial method, prioritizing yield and purity.[1][3]
Rationale: The reaction is a standard SN2 alkylation. 1-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon of cyclohexyl bromide. Anhydrous acetonitrile is an excellent polar aprotic solvent for this reaction, and potassium carbonate is a cost-effective inorganic base sufficient to scavenge the HBr byproduct without causing unwanted side reactions.
-
Materials:
-
1-Boc-piperazine (1.0 equiv., e.g., 26.84 mol, 5.0 kg)
-
Cyclohexyl bromide (1.1 equiv., e.g., 29.5 mol, 4.8 kg)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.1 equiv., e.g., 29.5 mol, 4.08 kg)
-
Anhydrous Acetonitrile (approx. 6 L/kg of 1-Boc-piperazine)
-
-
Procedure:
-
To a 50L reactor equipped with a mechanical stirrer and reflux condenser, add anhydrous acetonitrile (30 kg).
-
Under stirring, add 1-Boc-piperazine (5.0 kg), cyclohexyl bromide (4.8 kg), and potassium carbonate (4.08 kg).[3]
-
Slowly heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentrate the filtrate to dryness under reduced pressure to yield the intermediate, 4-Boc-1-cyclohexylpiperazine, typically as a reddish oil.[1]
-
The product can be used in the next step without further purification. Expected yield is typically high (>95%).[3]
-
Protocol 2: Synthesis of 1-Cyclohexylpiperazine (Final Product)
Rationale: The Boc group is readily cleaved under strong acidic conditions. Concentrated hydrochloric acid in ethanol is effective and results in the formation of the hydrochloride salt, which often precipitates from the solution, simplifying its isolation and purification. The free base is then liberated by adjusting the pH.
-
Materials:
-
4-Boc-1-cyclohexylpiperazine from Protocol 1 (1.0 equiv., e.g., 7.0 kg)
-
Absolute Ethanol (approx. 3.7 L/kg of intermediate)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
20% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
-
Procedure:
-
At room temperature, charge the intermediate (7.0 kg) into a 50L reactor. Add absolute ethanol (26 kg).[1]
-
CAUTION: Carefully and slowly add concentrated HCl (6.6 L). The reaction is exothermic and generates gas (isobutylene and CO₂). Control the addition rate to manage the temperature and effervescence.[1]
-
After the addition is complete, gradually heat the mixture to reflux and maintain for approximately 4 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
Cool the reaction and evaporate the solvent to dryness under reduced pressure.
-
Add isopropanol (8 kg) to the residue and stir for 2 hours at room temperature to form a slurry of the hydrochloride salt.[1]
-
Filter the solid and dry to obtain 1-cyclohexylpiperazine hydrochloride.
-
To obtain the free base, dissolve the hydrochloride salt in water (6 kg).
-
Adjust the pH to >12 (typically pH 14) with a 20% NaOH solution.[1]
-
Extract the aqueous layer with dichloromethane (3 x 6 kg).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1-cyclohexylpiperazine as an oil or low-melting-point solid.[1]
-
| Parameter | Alkylation (Step 1) | Deprotection & Isolation (Step 2) |
| Key Reagents | 1-Boc-piperazine, Cyclohexyl bromide, K₂CO₃ | Conc. HCl, NaOH |
| Solvent | Acetonitrile | Ethanol, Water, DCM |
| Temperature | Reflux (~82°C) | Reflux (~78°C) then RT |
| Typical Yield | >95% (crude)[3] | ~90% (after purification)[4] |
| Work-up | Filtration, Concentration | Distillation, pH adjustment, Extraction |
Application in Pharmaceutical Synthesis: N-Arylation Reactions
A primary application of 1-cyclohexylpiperazine is its use as a nucleophile in N-arylation reactions to form C-N bonds with various aryl or heteroaryl systems. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is highly effective for this transformation, even with sterically hindered substrates.[5][6]
Logical Workflow for Buchwald-Hartwig N-Arylation
Caption: General workflow for a Buchwald-Hartwig N-arylation reaction.
Protocol 3: General Procedure for Palladium-Catalyzed N-Arylation
This generalized protocol is based on established methods for Buchwald-Hartwig amination and should be optimized for specific substrates.[5][7]
-
Materials:
-
1-Cyclohexylpiperazine (1.0 - 1.2 equiv.)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, 4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv.)
-
Anhydrous, degassed Toluene or Dioxane
-
-
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon/nitrogen, add the aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask.
-
Add 1-cyclohexylpiperazine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.
-
Case Study: Synthesis of Sigma Receptor Ligands
Derivatives of 1-cyclohexylpiperazine are potent and selective ligands for sigma receptors.[2] For instance, the derivative PB28, which incorporates a methoxytetraline moiety, exhibits significant antitumor properties by acting as a σ₂ receptor agonist.[2][8] The synthesis of such compounds relies on the N-alkylation of 1-cyclohexylpiperazine, a reaction mechanistically similar to the first step of its own synthesis.
Conclusion
1-Cyclohexylpiperazine is a deceptively simple molecule with profound utility in pharmaceutical synthesis. Its robust and scalable synthesis makes it readily available as a starting material. The nucleophilic nature of its secondary amine, combined with the beneficial pharmacokinetic properties imparted by the cyclohexyl group, ensures its continued relevance. The protocols detailed herein provide a validated framework for the synthesis and application of this key intermediate, empowering researchers in the development of next-generation therapeutics for a wide range of diseases.
References
- 1. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 3. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 4. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. a2bchem.com [a2bchem.com]
Application Notes & Protocols: 1-Cyclohexylpiperazine Dihydrochloride as a Precursor for Sigma-2 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis, purification, characterization, and pharmacological evaluation of sigma-2 (σ₂) receptor agonists derived from the precursor 1-cyclohexylpiperazine dihydrochloride. The σ₂ receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target for a range of pathologies, including neurodegenerative diseases and various cancers.[1][2][3][4] This guide is designed to equip researchers with the necessary protocols and scientific rationale to effectively utilize this compound in the development of novel σ₂ receptor agonists.
Introduction: The Sigma-2 Receptor as a Therapeutic Target
The sigma-2 (σ₂) receptor is a transmembrane protein primarily located in the endoplasmic reticulum.[5][6] Initially defined by its pharmacological profile, the gene encoding the σ₂ receptor was identified as TMEM97 in 2017.[5][6] Unlike the sigma-1 (σ₁) receptor, the σ₂ receptor has a distinct molecular identity and function.[5]
High densities of σ₂ receptors are found in proliferating cells, including a wide variety of tumor cells, making it a valuable biomarker for cancer diagnosis and a target for anticancer therapies.[4][6][7] Activation of the σ₂ receptor by agonist ligands has been shown to induce apoptosis in cancer cells through various signaling pathways.[8][9] Furthermore, the σ₂ receptor is implicated in neurological and neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, where its modulation may offer neuroprotective effects.[1][2][5]
The σ₂ receptor is involved in several key cellular processes, including:
-
Cholesterol Homeostasis: The σ₂ receptor/TMEM97 forms a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate cholesterol uptake and trafficking.[2][10]
-
Calcium Signaling: σ₂ receptor ligands can modulate intracellular calcium levels, a critical aspect of neuronal signaling and cell death pathways.[5][11]
-
Cell Proliferation and Death: By interacting with proteins like the epidermal growth factor receptor (EGFR), the σ₂ receptor can influence downstream signaling pathways that control cell survival and proliferation.[6][8]
Given its therapeutic potential, the development of selective and potent σ₂ receptor agonists is an active area of research. 1-Cyclohexylpiperazine serves as a common and versatile scaffold for the synthesis of a diverse range of σ₂ receptor ligands.[12][13] This guide will focus on the practical application of this compound as a starting material for the generation of these valuable research compounds.
Synthesis of Sigma-2 Receptor Agonists from this compound
The general strategy for synthesizing σ₂ receptor agonists from 1-cyclohexylpiperazine involves the N-alkylation of the piperazine ring. The dihydrochloride salt of 1-cyclohexylpiperazine must first be neutralized to the free base to enable nucleophilic attack.
General Synthesis Workflow
The synthesis process can be broken down into three main stages: neutralization of the starting material, N-alkylation, and purification of the final product.
Caption: General workflow for the synthesis of σ₂ receptor agonists.
Detailed Synthesis Protocol
This protocol provides a generalized method for the N-alkylation of 1-cyclohexylpiperazine. The specific alkyl halide, base, and solvent may need to be optimized depending on the target molecule.
Materials:
-
This compound
-
Alkyl halide (e.g., a substituted phenoxypropyl bromide)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (TEA))
-
Solvent (e.g., Acetonitrile (ACN) or N,N-Dimethylformamide (DMF))
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) for neutralization
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel or amine-functionalized silica gel for chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
Step 1: Neutralization of this compound
-
Dissolve this compound (1.0 eq) in water.
-
Cool the solution in an ice bath.
-
Slowly add a 2M aqueous solution of NaOH or K₂CO₃ with stirring until the pH of the solution is >12.
-
Extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 1-cyclohexylpiperazine free base as an oil or low-melting solid.
Step 2: N-Alkylation
-
Dissolve the 1-cyclohexylpiperazine free base (1.0 eq) in the chosen solvent (e.g., ACN or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[14]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
-
Rationale for Purification of Basic Amines: Basic amines can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing of peaks.[3][13][15] To mitigate this, either add a competing amine like triethylamine (0.1-1%) to the mobile phase or use an amine-functionalized silica gel.[3][13][15][16]
-
Column Chromatography Protocol:
-
Prepare a slurry of the chosen silica gel in the starting mobile phase (e.g., 100% Hexane or a low polarity mixture of Hexane/EtOAc).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% Hexane to a mixture of Hexane/EtOAc, and potentially a small percentage of methanol for highly polar compounds).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified sigma-2 receptor agonist.
-
-
Analytical Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the structure of the molecule.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition and Interpretation:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Expect to see signals corresponding to the cyclohexyl, piperazine, and the newly introduced alkyl chain protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this class of molecules.[4][17]
Sample Preparation for ESI-MS: [4][17][18][19]
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an HPLC-grade solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid to aid protonation).
-
Ensure the sample is fully dissolved and free of particulates. If necessary, filter the sample through a 0.22 µm syringe filter.
Data Acquisition and Interpretation:
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecule [M+H]⁺. The measured mass should correspond to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Pharmacological Evaluation
Once the compound is synthesized and characterized, its pharmacological activity at the σ₂ receptor must be evaluated.
Radioligand Binding Assay
This assay determines the binding affinity of the synthesized compound for the σ₂ receptor.
Protocol Overview:
A competitive binding assay is performed using a radiolabeled ligand with known affinity for the σ₂ receptor (e.g., [³H]DTG) and a tissue preparation rich in σ₂ receptors (e.g., rat liver membranes). The ability of the synthesized compound to displace the radioligand is measured. To ensure selectivity for the σ₂ receptor, a masking ligand for the σ₁ receptor (e.g., (+)-pentazocine) is included.
In Vitro Functional Assays
Functional assays are crucial to determine whether the synthesized ligand acts as an agonist or an antagonist. For σ₂ receptor agonists, two common functional readouts are the induction of apoptosis and the mobilization of intracellular calcium.
4.2.1. Caspase-3/7 Activity Assay (Apoptosis)
Many σ₂ receptor agonists induce apoptosis in cancer cells, which involves the activation of executioner caspases like caspase-3 and -7.[8] The Caspase-Glo® 3/7 assay is a sensitive and convenient method to measure this activity.[1][5][7][20][21]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, Panc-1) in a white-walled 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized σ₂ receptor agonist for a specified period (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., a known apoptosis inducer).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[5][21]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[21]
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.[1][20] Calculate the fold-increase in caspase activity relative to the vehicle control.
4.2.2. Calcium Mobilization Assay
σ₂ receptor agonists have been shown to induce a rapid increase in intracellular calcium concentration.[11] This can be measured using a fluorescent calcium indicator like Fluo-4 AM.
Caption: Workflow for a calcium mobilization assay.
Protocol: [2][22][23][24][25][26][27][28]
-
Cell Seeding: Plate a suitable cell line (e.g., CHO-K1 or a cancer cell line) in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Remove the growth medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader or a FLIPR (Fluorometric Imaging Plate Reader).
-
Record a baseline fluorescence reading.
-
Add the synthesized σ₂ receptor agonist at various concentrations.
-
Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response as a function of agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Sigma-2 Receptor Signaling
The signaling pathways downstream of σ₂ receptor activation are complex and not fully elucidated. However, a general model is emerging where σ₂ receptor/TMEM97 acts as a scaffold or modulator of other protein functions.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Caspase 3/7 Activity [protocols.io]
- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 7. tripod.nih.gov [tripod.nih.gov]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. lsu.edu [lsu.edu]
- 20. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com.br]
- 21. promega.com [promega.com]
- 22. moleculardevices.com [moleculardevices.com]
- 23. content.abcam.com [content.abcam.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. A Novel Ex Vivo Method for Visualizing Live-Cell Calcium Response Behavior in Intact Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Alkylation in 1-Cyclohexylpiperazine Synthesis: A Guide for Drug Development Professionals
An Application Note and Protocol from the Desk of a Senior Application Scientist
Introduction: The Strategic Importance of the 1-Cyclohexylpiperazine Scaffold
The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][2][3][4] Its unique physicochemical properties, conformational flexibility, and ability to engage in multiple binding interactions make it an invaluable building block. The 1-cyclohexylpiperazine motif, in particular, imparts enhanced lipophilicity and specific steric bulk, which can significantly influence a compound's pharmacological activity, selectivity, and pharmacokinetic profile.[5]
N-alkylation of the second nitrogen atom (N4) of the 1-cyclohexylpiperazine core is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). This modification allows for the introduction of various pharmacophoric elements, enabling fine-tuning of a molecule's properties to optimize efficacy and safety. This document provides a detailed guide to the primary synthetic strategies for N-alkylation of 1-cyclohexylpiperazine, explaining the causality behind experimental choices and offering robust, validated protocols for researchers in drug discovery and development.
Core Principles of Secondary Amine Alkylation
The N4 nitrogen of 1-cyclohexylpiperazine is a secondary amine, making it a potent nucleophile due to the presence of a lone pair of electrons. The fundamental reaction for its alkylation is a bimolecular nucleophilic substitution (SN2) reaction.[6]
However, the direct alkylation of secondary amines with alkyl halides is often plagued by a significant challenge: over-alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading it to compete for the remaining alkyl halide.[7][8] This can result in the formation of a quaternary ammonium salt, complicating purification and reducing the yield of the desired product.[7][9]
To overcome these challenges, several methodologies have been developed, each with distinct advantages. The choice of protocol depends on the specific alkyl group to be introduced, the scale of the reaction, and the desired purity of the final product. The two most common and reliable methods are direct alkylation under controlled conditions and reductive amination.
Protocol I: Classical SN2 Alkylation with Alkyl Halides
This method is a straightforward approach suitable for a wide range of alkyl halides. The key to success lies in carefully controlling the reaction conditions to favor mono-alkylation and minimize side reactions.
Causality Behind Experimental Choices:
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) is crucial. It neutralizes the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[5]
-
Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferred as they can dissolve the amine and the inorganic base while effectively solvating the cation of the transition state, accelerating the SN2 reaction.[5]
-
Temperature: Elevated temperatures increase the reaction rate but also promote side reactions like elimination and over-alkylation. Therefore, refluxing at the boiling point of the solvent (e.g., ~80°C for acetonitrile) is a common practice that balances reaction speed with selectivity.[5]
-
Stoichiometry: Using a slight excess of the 1-cyclohexylpiperazine relative to the alkyl halide can help minimize the formation of the quaternary ammonium salt, as the alkyl halide is more likely to encounter the starting material.
Detailed Experimental Protocol: SN2 Alkylation
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-cyclohexylpiperazine (1.0 equiv.), potassium carbonate (1.5 equiv.), and anhydrous acetonitrile (10 mL per mmol of 1-cyclohexylpiperazine).
-
Reaction Initiation: Begin stirring the suspension and add the alkyl halide (1.1 equiv.) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the pure N-alkylated product.
Data Presentation: SN2 Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 6 | 85-95 |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 12 | 70-80 |
| 1-Bromobutane | Et₃N | Toluene | 110 | 18 | 70-75[5] |
| 3-Chloropropionitrile | K₂CO₃ | DMF | 100 | 8 | 80-90 |
Visualization: SN2 N-Alkylation Mechanism
Caption: The SN2 mechanism for N-alkylation of 1-cyclohexylpiperazine.
Protocol II: Reductive Amination
Reductive amination is an exceptionally versatile and "greener" method for forming C-N bonds, as it avoids the use of potentially genotoxic alkyl halides and circumvents the issue of over-alkylation.[10] The reaction proceeds in a one-pot fashion by forming an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[10][11]
Causality Behind Experimental Choices:
-
Carbonyl Source: Aldehydes and ketones serve as the electrophilic source of the alkyl group.
-
Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10] It is a mild and selective hydride donor, capable of reducing the protonated iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[8] This selectivity is key to the success of the one-pot procedure. Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, but its toxicity necessitates greater handling precautions.[8][12]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively dissolve the reactants. Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion.
Detailed Experimental Protocol: Reductive Amination
-
Reagent Preparation: In a round-bottom flask, dissolve 1-cyclohexylpiperazine (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in anhydrous dichloromethane (DCM).
-
Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate. A catalytic amount of glacial acetic acid (0.1 equiv.) can be added to accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) to the mixture in portions over 10 minutes. The reaction is often mildly exothermic.
-
Reaction Progression: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or crystallization.
Data Presentation: Reductive Amination Examples
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCM | 4 | 92 |
| Cyclopentanone | NaBH(OAc)₃ | DCE | 12 | 88 |
| Acetone | NaBH₃CN | Methanol | 24 | 85 |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCM | 2 | 95 |
Visualization: Reductive Amination Workflow
Caption: One-pot workflow for reductive amination.
Advanced Protocol: Boc-Protection Strategy for Regiocontrolled Synthesis
For achieving impeccable regioselectivity, especially when synthesizing the 1-cyclohexylpiperazine core itself from piperazine, a protection/deprotection strategy is the gold standard in industrial and process chemistry.[5][13] By temporarily blocking one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group, the subsequent alkylation is directed exclusively to the remaining free nitrogen.
Causality Behind Experimental Choices:
-
Protection: Di-tert-butyl dicarbonate (Boc₂O) is the ideal reagent for this step. It reacts cleanly with one of the piperazine nitrogens to form a stable carbamate (the Boc-protected amine), rendering it non-nucleophilic.[5]
-
Alkylation: The alkylation of the mono-Boc-piperazine proceeds via the classical SN2 mechanism described in Protocol I. With one nitrogen blocked, over-alkylation is not a concern.
-
Deprotection: The Boc group is robust under basic and nucleophilic conditions but is easily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or ethanol efficiently removes the Boc group, liberating the free amine as a salt.[5][13][14]
Visualization: Boc-Protection Workflow
Caption: Workflow for synthesizing 1-cyclohexylpiperazine via a Boc-protection strategy.
Conclusion and Future Perspectives
The N-alkylation of 1-cyclohexylpiperazine is a cornerstone transformation in pharmaceutical synthesis. While classical SN2 alkylation offers a direct route, reductive amination provides a superior alternative for controlling selectivity and improving the greenness of the process. For ultimate control, particularly in process development, the Boc-protection strategy remains unparalleled.
Emerging technologies such as microwave-assisted synthesis, which can dramatically reduce reaction times, and phase-transfer catalysis, which can enable reactions under milder conditions, continue to refine these essential protocols.[15][16][17] The selection of the optimal method will always depend on the specific molecular target, scale, and economic and environmental considerations of the project.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. sanad.iau.ir [sanad.iau.ir]
- 12. m.youtube.com [m.youtube.com]
- 13. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 14. eureka.patsnap.com [eureka.patsnap.com]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cleavage: A Detailed Guide to the Deprotection of Boc-Protected Piperazines
Introduction: The Indispensable Role of the Boc Protecting Group in Piperazine Chemistry
In the landscape of modern organic synthesis and drug discovery, the piperazine moiety stands out as a "privileged scaffold," frequently incorporated into a vast array of biologically active molecules.[1] The strategic manipulation of this symmetrical diamine often necessitates the temporary masking of one of its nitrogen atoms to allow for selective functionalization of the other. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this purpose, valued for its stability across a broad spectrum of reaction conditions and its clean, facile removal under acidic conditions.[1][2] The resulting N-Boc-piperazine derivatives are versatile building blocks in the synthesis of complex pharmaceuticals.[3][4]
This comprehensive guide provides detailed application notes and protocols for the efficient deprotection of the Boc group from piperazine derivatives. We will delve into the most prevalent acidic deprotection methodologies, explore alternative strategies for sensitive substrates, and offer insights into troubleshooting common issues, ensuring researchers can confidently and effectively execute this critical synthetic transformation.
Part 1: Acid-Mediated Deprotection: The Workhorse Methods
The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis.[5] The underlying mechanism involves the protonation of the carbamate oxygen, which facilitates the departure of the stable tert-butyl cation. This cation can then be eliminated as isobutylene gas. The resulting carbamic acid intermediate is unstable and readily decarboxylates to yield the free amine.[6][7] The two most frequently employed reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2]
Mechanism of Acid-Catalyzed Boc Deprotection
References
- 1. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. One moment, please... [total-synthesis.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclohexylpiperazine Dihydrochloride
Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperazine Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-Cyclohexylpiperazine?
A1: The two most prevalent and well-documented methods for synthesizing 1-Cyclohexylpiperazine are:
-
Reductive Amination: This involves the reaction of cyclohexanone with piperazine (or a mono-protected piperazine derivative) in the presence of a reducing agent.[1][2] This method is often favored for its efficiency and directness.
-
Nucleophilic Substitution: This route consists of the reaction between a cyclohexyl halide (e.g., cyclohexyl bromide) and piperazine or, more commonly, a mono-protected piperazine like 1-Boc-piperazine.[3][4]
Q2: Why is a protecting group often used for the piperazine starting material?
A2: Piperazine has two secondary amine nitrogens, both of which are nucleophilic. Without a protecting group, there is a significant risk of di-alkylation, where two cyclohexyl groups attach to the piperazine ring, leading to the formation of 1,4-dicyclohexylpiperazine as a major byproduct.[3] Using a mono-protecting group, such as the tert-butoxycarbonyl (Boc) group, blocks one of the nitrogen atoms, ensuring that the reaction proceeds with mono-alkylation to yield the desired product.[3][4]
Q3: How is the final dihydrochloride salt of 1-Cyclohexylpiperazine typically formed?
A3: After the synthesis of the 1-Cyclohexylpiperazine free base, the dihydrochloride salt is typically prepared by dissolving the free base in a suitable organic solvent (e.g., ethanol, isopropanol) and treating it with hydrochloric acid.[4][5] The salt then precipitates out of the solution and can be collected by filtration.[6][7]
Q4: What are the key parameters to control for a successful synthesis?
A4: Regardless of the chosen route, several parameters are crucial for maximizing yield and purity:
-
Stoichiometry of Reactants: Precise control of the molar ratios of reactants is essential to minimize side product formation.
-
Reaction Temperature: Both reductive amination and nucleophilic substitution reactions are sensitive to temperature. Maintaining the optimal temperature range is critical for reaction kinetics and selectivity.[3]
-
Choice of Solvent and Base: The polarity of the solvent and the strength of the base (in the case of nucleophilic substitution) can significantly influence the reaction rate and outcome.[3]
-
Purity of Starting Materials: Using high-purity starting materials is fundamental to obtaining a clean product and simplifying purification.
Troubleshooting Guides
Route 1: Reductive Amination of Cyclohexanone
This guide addresses common issues encountered during the synthesis of 1-Cyclohexylpiperazine via reductive amination.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Iminium Ion Formation | Before adding the reducing agent, ensure the mixture of cyclohexanone and piperazine (or protected piperazine) is stirred for an adequate amount of time (typically 1-2 hours at room temperature) to allow for the formation of the intermediate iminium ion.[1] |
| Ineffective Reducing Agent | Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for this transformation.[2] Ensure it is added portion-wise to control the reaction rate and temperature. |
| Suboptimal pH | The pH of the reaction mixture can influence the rate of both iminium ion formation and reduction. For reductive amination, mildly acidic conditions are often optimal. |
| Reaction Temperature Too Low | While the reaction is typically run at room temperature, gentle heating may be required in some cases to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature. |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of 1,4-Dicyclohexylpiperazine | This occurs if unprotected piperazine is used. To avoid this, use a mono-protected piperazine, such as 1-Boc-piperazine.[3] |
| Unreacted Starting Materials | If the reaction is incomplete, unreacted cyclohexanone or piperazine may remain. Increase the reaction time or temperature, or consider adding a slight excess of the limiting reagent. |
| Formation of Byproducts from the Reducing Agent | Ensure the work-up procedure effectively removes the byproducts of the reducing agent. This typically involves quenching the reaction with water or a mild acid, followed by extraction. |
Route 2: Nucleophilic Substitution with Cyclohexyl Halide
This guide addresses common issues encountered during the synthesis of 1-Cyclohexylpiperazine via nucleophilic substitution.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Poor Reactivity of Cyclohexyl Halide | Cyclohexyl bromide is generally more reactive than cyclohexyl chloride.[3] Consider using the bromide derivative for a faster reaction. |
| Insufficient Base | An inorganic base like potassium carbonate (K₂CO₃) is typically used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.[3][4] Ensure at least one equivalent of a suitable base is used. |
| Inappropriate Solvent | A polar aprotic solvent such as acetonitrile or DMF is generally recommended for this type of reaction.[3] |
| Reaction Temperature Too Low | This reaction often requires heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[4][5] |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of 1,4-Dicyclohexylpiperazine | As with the reductive amination route, using a mono-protected piperazine is the most effective way to prevent the formation of the di-substituted byproduct.[3] |
| Elimination Byproduct (Cyclohexene) | Prolonged heating or the use of a very strong base can promote the elimination of HBr from cyclohexyl bromide, leading to the formation of cyclohexene.[3] Use a moderately strong base like K₂CO₃ and monitor the reaction to avoid unnecessarily long reaction times. |
| Over-alkylation | In some cases, the product 1-Cyclohexylpiperazine can react further. This is less common when a protected piperazine is used. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using 1-Boc-piperazine
-
To a solution of cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, DCM), add 1-Boc-piperazine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-Boc-1-cyclohexylpiperazine.
-
For deprotection, dissolve the crude product in a suitable solvent (e.g., ethanol) and add an excess of concentrated hydrochloric acid.[4][5]
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
-
Cool the mixture and collect the precipitated this compound by filtration. Wash the solid with a cold solvent (e.g., isopropanol) and dry under vacuum.[4]
Protocol 2: Synthesis via Nucleophilic Substitution using 1-Boc-piperazine
-
In a round-bottom flask, combine cyclohexyl bromide (1.1 equivalents), 1-Boc-piperazine (1.0 equivalent), and potassium carbonate (1.1 equivalents) in anhydrous acetonitrile.[4][5]
-
Heat the mixture to reflux (approximately 82 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[4]
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Boc-1-cyclohexylpiperazine.[4]
-
Follow steps 8-10 from Protocol 1 for the deprotection and formation of the dihydrochloride salt.
Visualizations
Caption: Reductive Amination Workflow for this compound Synthesis.
Caption: Nucleophilic Substitution Workflow for this compound Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 4. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 5. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability and storage conditions for 1-Cyclohexylpiperazine dihydrochloride
Introduction
Section 1: Compound Profile & Key Stability Characteristics
The dihydrochloride salt of 1-Cyclohexylpiperazine is expected to be a solid, crystalline compound. Its stability is influenced by its hygroscopic nature and reactivity profile. The information below is synthesized from data on the free base and general principles of piperazine salts.
| Parameter | Recommendation | Rationale & Source |
| Storage Temperature | Store in a cool place. | To minimize thermal degradation kinetics. Recommended by multiple suppliers.[4][5] |
| Atmosphere | Keep container tightly closed in a dry, well-ventilated place.[4][6][7] | The dihydrochloride salt is hygroscopic; exposure to moisture can cause physical clumping and compromise sample integrity.[8][9] |
| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen).[5] | This displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[10] |
| Incompatible Materials | Strong oxidizing agents. | Piperazine nitrogens can be oxidized, leading to degradation.[4][5] |
| Hazardous Decomposition | Under fire conditions, may produce Carbon Oxides (CO, CO₂) and Nitrogen Oxides (NOx).[4] | Thermal decomposition breaks down the organic structure. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-Cyclohexylpiperazine Dihydrochloride?
A: The compound should be stored in a cool, dry, and well-ventilated location, inside a tightly sealed container.[4][5][6] For optimal long-term stability, storage in a desiccator containing a suitable drying agent (e.g., silica gel) is strongly recommended to protect against moisture.
-
Expertise & Experience: The "dihydrochloride" designation indicates that the molecule is a salt formed with two equivalents of hydrochloric acid. These salt forms, particularly of amines, have a high affinity for water molecules, a property known as hygroscopicity.[9][11] Failure to protect the compound from atmospheric moisture is the most common cause of degradation.
Q2: My powder appears clumpy and is difficult to handle. Is it degraded?
A: Clumping or caking is a primary physical sign of water absorption and does not necessarily indicate chemical degradation.[9] However, the absorbed water can increase the compound's mass, leading to significant errors in weighing and solution preparation. Furthermore, the presence of water can accelerate chemical degradation pathways like hydrolysis over time.[10][12] If you observe this, it is crucial to implement stricter handling protocols.
Q3: What is the best way to handle and weigh the compound to prevent moisture uptake?
A: Proper handling is critical. All manipulations should be performed as quickly as possible to minimize exposure to air.[8] If possible, handle the compound in a low-humidity environment, such as a glove box or a humidity-controlled room.[13] If a glove box is unavailable, ensure the container is allowed to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder. Use a clean, dry spatula for transfer.
Q4: How stable are solutions of this compound?
A: The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions.[10][12] Piperazine derivatives can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH.[10][11] It is recommended to prepare solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution, store it at 2-8°C, and protect it from light. A small-scale stability study (e.g., analyzing the solution by HPLC at time zero and after 24/48 hours) is advised to validate storage for your specific application.
Q5: What are the signs of chemical degradation?
A: Beyond the physical clumping from moisture, chemical degradation may be indicated by a change in color (e.g., yellowing or browning) or the appearance of new, unidentified peaks during analytical characterization (e.g., HPLC, LC-MS, NMR). A loss of potency or inconsistent results in your assays can also be a sign of degradation.[10]
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Sample degradation or inaccurate weighing due to moisture absorption. | 1. Review handling procedures; implement hygroscopic handling protocol. 2. Use a fresh vial of the compound. 3. Re-qualify the material using an analytical technique (e.g., HPLC-UV, NMR) to check for purity and degradation products. |
| The solid has turned into a gummy paste or has visibly melted. | Severe moisture absorption. The compound may have deliquesced (absorbed enough water to dissolve). | The integrity of the compound is highly compromised. It is not recommended for use in quantitative experiments. Discard the material according to local regulations.[4][7] |
| Unexpected peaks appear in chromatographic analysis (HPLC, LC-MS). | Chemical degradation (e.g., oxidation, hydrolysis). | 1. Prepare a fresh solution from a new vial and re-analyze. 2. If peaks persist, this may indicate instability in the solvent or broader lot-to-lot variability. 3. Consider potential degradation pathways; piperazine rings can undergo ring-opening or oxidation.[14] |
Section 4: Experimental Protocols
Protocol 4.1: Recommended Handling and Weighing of a Hygroscopic Compound
This protocol is designed to minimize water absorption during weighing, ensuring accurate concentration calculations for your experiments.
-
Preparation: Before retrieval, place the main stock container and all necessary tools (spatula, weigh boat/paper) in a desiccator for at least 30 minutes to ensure they are dry.
-
Equilibration: If the stock container is stored in a refrigerator or freezer, allow it to equilibrate to ambient laboratory temperature before opening. This can take 30-60 minutes and prevents atmospheric water from condensing on the cold powder.
-
Weighing: Perform the weighing process as quickly as is safe and practical.
-
Open the container, promptly remove the required amount of powder, and place it onto the weigh boat on the analytical balance.
-
Securely close the main stock container immediately.
-
-
Storage: Immediately return the main stock container to the desiccator for proper storage.
-
Documentation: Record the weight and proceed with your experiment without delay.
Protocol 4.2: Visual Inspection Upon Receipt
-
Examine Packaging: Upon receiving a new shipment, check that the manufacturer's seal is intact and the container is not damaged.
-
Initial Assessment: Observe the physical state of the powder through the container if it is transparent. It should appear as a white to light yellow, free-flowing powder or crystalline solid.
-
Check for Clumping: Note any significant clumping or caking, which would suggest potential exposure to moisture during transit.
-
Quarantine & Report: If the seal is broken or the material appears wet, clumpy, or discolored, do not use it. Quarantine the material and contact the supplier immediately for technical support.
Section 5: Visualization
Diagram 5.1: Workflow for Handling this compound
Caption: Decision workflow for receiving, inspecting, and storing the compound.
Section 6: References
-
1-Cyclohexylpiperazin CAS No 17766-28-8 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. --INVALID-LINK--
-
How do you handle hygroscopic solutes in the lab? - TutorChase. --INVALID-LINK--
-
Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. --INVALID-LINK--
-
What are the stability conditions of piperazine? - Biosynce Blog. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - TCI Chemicals. --INVALID-LINK--
-
The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. --INVALID-LINK--
-
SAFETY DATA SHEET - Merck Millipore. --INVALID-LINK--
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. --INVALID-LINK--
-
1-Cyclohexylpiperazine SDS, 17766-28-8 Safety Data Sheets - ECHEMI. --INVALID-LINK--
-
Handling of Hygroscopic Substances - ACS Publications. --INVALID-LINK--
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - The University of Texas at Austin. --INVALID-LINK--
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. --INVALID-LINK--
-
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. --INVALID-LINK--
-
1-Cyclohexylpiperazine - Apollo Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--
-
The medicinal chemistry of piperazines: A review - PubMed. --INVALID-LINK--
-
1-Cyclohexylpiperazine - ChemicalBook. --INVALID-LINK--
-
1-Cyclohexylpiperazine - Wikipedia. --INVALID-LINK--
-
1-Cyclohexylpiperazine 17766-28-8 | TCI AMERICA. --INVALID-LINK--
-
1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem. --INVALID-LINK--
-
1-Cyclohexylpiperazine, 97%, COA, Certificate of Analysis, 17766-28-8, C 2833. --INVALID-LINK--
-
Degradation of mecillinam in aqueous solution - PubMed. --INVALID-LINK--
References
- 1. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 2. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
- 3. 1-Cyclohexylpiperazine, 97%, COA, Certificate of Analysis, 17766-28-8, C 2833 [ottokemi.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- 8. tutorchase.com [tutorchase.com]
- 9. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 10. isaacpub.org [isaacpub.org]
- 11. biosynce.com [biosynce.com]
- 12. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: 1-Cyclohexylpiperazine Dihydrochloride
Welcome to the Technical Support Center for 1-Cyclohexylpiperazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and quality of your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The impurity profile of this compound is primarily dictated by its synthetic route. The most prevalent synthesis involves the N-alkylation of mono-Boc-protected piperazine with a cyclohexyl halide, followed by acidic deprotection of the Boc group.[1][2] Based on this, you should be vigilant for the following categories of impurities:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 1-Boc-piperazine and the cyclohexyl halide (e.g., cyclohexyl bromide) may be present.
-
Intermediate Species: Incomplete deprotection will lead to the presence of tert-butyl 4-cyclohexylpiperazine-1-carboxylate.
-
Byproducts: A common byproduct is 1,4-dicyclohexylpiperazine, arising from the dialkylation of piperazine, especially if any unprotected piperazine is present.[3]
-
-
Degradation Products:
-
While specific degradation pathways for 1-Cyclohexylpiperazine are not extensively published, related piperazine compounds can undergo oxidative degradation.[4] It is prudent to anticipate the formation of N-oxides or ring-opened products, particularly under harsh conditions or prolonged storage.
-
-
Residual Solvents and Reagents:
Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I identify it?
A2: The first step is to consider the likely impurities mentioned in Q1. A systematic approach to identification involves:
-
Reviewing the Synthesis: Correlate the retention time of the unknown peak with the expected elution order of potential impurities. For instance, the Boc-protected intermediate will be significantly less polar than the final product.
-
LC-MS Analysis: The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, which can often be matched to a suspected structure.
-
Spiking Studies: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. An increase in the peak area of your unknown will confirm its identity.
-
Forced Degradation Studies: To identify potential degradation products, you can subject a pure sample of your compound to stress conditions (e.g., acid, base, oxidation, heat, light) as outlined in ICH guidelines.[5][6] The degradation products formed can then be compared to the unknown peak in your sample.
Q3: My final product has low purity after synthesis. What are the most effective purification strategies?
A3: For this compound, which is a salt, the following purification methods are generally effective:
-
Recrystallization: This is often the most effective method for purifying solid salts. Experiment with different solvent systems. A common approach is to dissolve the crude salt in a polar solvent (like ethanol or methanol) and then add a less polar co-solvent (such as isopropanol or ethyl acetate) to induce crystallization.
-
Slurry Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble, can be a quick and effective purification step.[1]
-
Conversion to Free Base and Back to Salt: If the impurities are difficult to remove from the salt form, consider neutralizing the dihydrochloride to the free base with a suitable inorganic base (e.g., NaOH). The free base, being an oil or low-melting solid, can be purified by distillation under reduced pressure or column chromatography.[1][2] Following purification, the free base can be converted back to the high-purity dihydrochloride salt by treatment with ethanolic HCl.
II. Troubleshooting Guides
This section provides a more detailed, issue-specific approach to problems you may encounter.
Issue 1: Incomplete Boc Deprotection
-
Symptom: A significant peak corresponding to the molecular weight of tert-butyl 4-cyclohexylpiperazine-1-carboxylate is observed in the HPLC or LC-MS analysis of the final product.
-
Causality: The acidic conditions used for deprotection (e.g., HCl in ethanol or dioxane) were insufficient in terms of concentration, reaction time, or temperature to completely remove the Boc group.
-
Troubleshooting Workflow:
Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Presence of 1,4-dicyclohexylpiperazine
-
Symptom: A less polar, doubly alkylated impurity is detected, often with a molecular weight corresponding to C16H30N2.
-
Causality: This impurity forms when both nitrogen atoms of the piperazine ring are alkylated by the cyclohexyl group. This can occur if the starting 1-Boc-piperazine contains residual unprotected piperazine, or if some of the Boc-group is cleaved under the reaction conditions of the alkylation step.
-
Troubleshooting Workflow:
Troubleshooting workflow for 1,4-dicyclohexylpiperazine impurity.
III. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Analysis
This method is designed to separate 1-Cyclohexylpiperazine from its common process-related impurities and potential degradation products.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Rationale: The use of a C18 column provides good retention for the moderately non-polar 1-Cyclohexylpiperazine and its impurities. The gradient elution allows for the separation of compounds with a wide range of polarities, from the polar piperazine to the non-polar 1,4-dicyclohexylpiperazine. TFA is used as an ion-pairing agent to improve peak shape for the amine analytes. Detection at a low wavelength (210 nm) is necessary as the piperazine moiety lacks a strong chromophore.[4]
Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities
This method is suitable for the detection and quantification of residual solvents and volatile impurities.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS) and a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Headspace Parameters:
-
Sample Amount: ~50 mg of this compound in a 20 mL headspace vial.
-
Diluent: 1 mL of Dimethyl sulfoxide (DMSO).
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Rationale: Headspace GC-MS is the standard technique for analyzing residual solvents in pharmaceutical samples.[7][8] The DB-624 column is specifically designed for the separation of volatile organic compounds. The temperature program is optimized to separate a wide range of common laboratory solvents. MS detection provides definitive identification of the detected impurities based on their mass spectra.
Protocol 3: Forced Degradation Study
To understand the potential degradation pathways and to develop a truly stability-indicating analytical method, a forced degradation study should be performed on a pure sample of this compound.[9][10][11]
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm and 365 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify the degradation products.
Rationale: These stress conditions are based on ICH guidelines and are designed to accelerate the degradation of the drug substance.[5][6] By identifying the degradation products formed under these conditions, you can ensure your analytical method is capable of separating them from the parent compound and other impurities, thus confirming its stability-indicating nature.
IV. References
-
Freeman, S. A., et al. (2011). Carbon dioxide capture with concentrated, aqueous piperazine. Energy Procedia, 1(1), 1489-1496.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
MedCrave. (2016). Forced degradation studies.
-
Asian Journal of Research in Chemistry. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
-
Rassy, M., et al. (2005). Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene. Journal of Liquid Chromatography & Related Technologies, 28(18), 2929-2943.
-
SpectraBase. (n.d.). 1-Cyclohexyl-4-(2-dimethylaminoethyl)piperazine.
-
Tan, L., et al. (2013). Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. Journal of Hazardous Materials, 260, 933-939.
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Analytical Chemistry. (2010). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
-
ResearchGate. (2015). Stability indicating HPLC method development - a review.
-
Patsnap. (n.d.). Preparation method of 1-cyclohexylpiperazine.
-
Chromatography Today. (2010). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
-
Shimadzu. (n.d.). Impurities Analysis.
-
Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality.
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
-
ChemicalBook. (n.d.). Piperazine, 1,4-dicyclohexyl-.
-
Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
-
Shimadzu. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62.
-
MDPI. (2022). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor.
-
ResearchGate. (n.d.). NMR spectra of newly synthesized compounds.
-
BenchChem. (n.d.). Technical Support Center: Purification of 1-Cyclohexylpropan-2-ol.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Bicyclic 2,6-Diketopiperazines via a Three-Step Sequence Involving and Ugi Five-Center, Four-Component Reaction.
-
BenchChem. (n.d.). overcoming challenges in the purification of synthetic C.I. Disperse Blue 35.
References
- 1. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 3. Piperazine, 1,4-dicyclohexyl- | 19982-04-8 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reflux Conditions for 1-Cyclohexylpiperazine Synthesis
Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we delve into the nuances of optimizing the synthesis, focusing on the critical reflux alkylation step. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and refine your experiments effectively.
1-Cyclohexylpiperazine is a versatile building block in medicinal chemistry, notably serving as a precursor for pharmacologically active compounds and as a potent ligand for sigma receptors.[1][2] Achieving a high yield and purity is paramount. The most common and reliable synthetic route involves the N-alkylation of mono-protected piperazine, a process that requires careful control of reflux conditions to ensure success.[3][4]
Core Synthesis Workflow: N-Alkylation Route
The generally accepted method for achieving selective mono-alkylation and avoiding the common pitfall of di-alkylation is a two-step process:
-
N-Alkylation: A nucleophilic substitution reaction between a cyclohexyl halide and mono-Boc-protected piperazine under basic reflux conditions.[1]
-
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.[1][2]
This workflow is favored for its high selectivity and generally good yields.[3][4]
Caption: N-Alkylation and Deprotection Workflow for 1-Cyclohexylpiperazine Synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, focusing on the critical reflux stage.
Q: My reaction shows very low conversion to the alkylated intermediate (4-Boc-1-cyclohexylpiperazine) by TLC, even after several hours at reflux. What's going wrong?
A: Low conversion is a frequent issue that can often be traced back to the integrity of your reagents or the reaction setup.
-
Potential Cause 1: Reagent Quality. The cyclohexyl halide can degrade over time. Similarly, the base can be ineffective if it has absorbed moisture, and wet solvent can hinder the reaction.
-
Expert Insight: Potassium carbonate (K₂CO₃) is hygroscopic. Clumped or old base will have reduced efficacy. We recommend grinding the K₂CO₃ into a fine powder and drying it in an oven before use to maximize its surface area and reactivity. The solvent, typically anhydrous acetonitrile, must be truly free of water, as water can compete as a nucleophile and affect solvent polarity.[3][4]
-
-
Potential Cause 2: Insufficient Temperature. The term "reflux" requires the solvent to be boiling vigorously and condensing back into the flask. A low temperature will result in a sluggish or stalled reaction.
-
Expert Insight: Ensure your heating mantle or oil bath is set to a temperature approximately 20°C above the boiling point of your solvent (Acetonitrile BP: ~82°C). You should observe a steady drip of condensed solvent returning to the reaction mixture.
-
-
Potential Cause 3: Inefficient Mixing. In a heterogeneous mixture containing solid K₂CO₃, efficient stirring is crucial for the reaction to proceed.
-
Expert Insight: Use a football-shaped stir bar for a round-bottom flask and ensure a vortex is created in the liquid. This ensures the base is well-suspended and can neutralize the hydrobromic acid generated in situ.
-
Q: I'm seeing a significant amount of a non-polar byproduct in my crude NMR, which I suspect is 1,4-dicyclohexylpiperazine. How is this possible if I used 1-Boc-piperazine?
A: The formation of the di-substituted product is the primary reason for using a protecting group.[5][6] Its presence suggests that the Boc group was unintentionally removed.
-
Potential Cause: In-situ Deprotection. Although the Boc group is stable to the basic conditions of the alkylation, it can be cleaved by strong acids. If the HBr generated during the reaction is not neutralized efficiently, the local concentration of acid could become high enough to cause some deprotection. The newly freed secondary amine is then rapidly alkylated to form the di-substituted byproduct.
-
Expert Insight: This issue circles back to the quality and quantity of your base. Use a slight molar excess (1.1-1.5 equivalents) of freshly dried and powdered potassium carbonate to ensure the immediate neutralization of any acid produced.[4] This maintains a basic environment and protects the integrity of the Boc group.
-
Q: My TLC shows that the starting material (1-Boc-piperazine) is consumed, but I have a complex mixture of products and a low yield of the desired intermediate after work-up. What should I investigate?
A: A complex product mixture often points to side reactions or decomposition.
-
Potential Cause 1: Over-alkylation. While di-alkylation is the most common side reaction, further reaction on the same nitrogen can lead to the formation of quaternary ammonium salts.[5] These salts are often water-soluble and can be lost during the aqueous work-up, leading to a lower isolated yield of organic-soluble products.
-
Expert Insight: To minimize this, ensure precise stoichiometry (use no more than 1.0-1.1 equivalents of the cyclohexyl halide). Adding the alkylating agent slowly to the heated mixture can also help maintain a low instantaneous concentration, disfavoring over-alkylation.[7]
-
-
Potential Cause 2: High Reflux Temperature. While reflux is necessary, excessively high temperatures (e.g., from a heating mantle set too high) can sometimes lead to decomposition of reactants or products over extended periods.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protecting group so critical for this synthesis? A1: Piperazine has two secondary amine nitrogens of similar nucleophilicity. Without a protecting group, reacting it directly with a cyclohexyl halide will inevitably produce a mixture of the desired mono-alkylated product, the undesired di-alkylated product (1,4-dicyclohexylpiperazine), and unreacted piperazine.[5] Separating these compounds is challenging due to their similar physical properties.[5] The Boc group "blocks" one nitrogen, forcing the alkylation to occur selectively at the other.[6] It can then be cleanly removed in a separate step.[2]
Q2: What is the specific role of potassium carbonate (K₂CO₃)? Can I use another base? A2: The N-alkylation reaction is a nucleophilic substitution that releases a proton and a halide ion (e.g., HBr). K₂CO₃ is a mild inorganic base that acts as an acid scavenger.[5] It neutralizes the HBr as it forms, preventing the protonation of the piperazine's nitrogen. A protonated amine is no longer nucleophilic, which would stop the reaction. While other bases like sodium carbonate or organic bases like N,N-diisopropylethylamine (DIPEA) can be used, K₂CO₃ is often preferred because it is inexpensive, effective, and easily removed by filtration after the reaction.[7]
Q3: Can I use cyclohexyl chloride or iodide instead of cyclohexyl bromide? A3: Yes, but the reactivity of the halide is a key factor. The general reactivity trend for SN2 reactions is R-I > R-Br > R-Cl. Cyclohexyl iodide will be more reactive and may allow for shorter reaction times or lower temperatures. Cyclohexyl chloride is less reactive and will likely require longer reflux times or the addition of a catalytic amount of sodium iodide (Finkelstein reaction conditions) to facilitate the reaction. Cyclohexyl bromide offers a good balance of reactivity and stability.[8]
Q4: Are there alternative synthesis methods for 1-Cyclohexylpiperazine? A4: Yes, a prominent alternative is reductive amination .[9] This method involves reacting piperazine (or mono-Boc-piperazine for selectivity) with cyclohexanone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[10][11] This one-pot procedure can be very efficient and avoids the use of alkyl halides. The choice between N-alkylation and reductive amination often depends on the availability of starting materials and desired scale.[12]
Experimental Protocols
Protocol 1: N-Alkylation of 1-Boc-Piperazine (Reflux Step)
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (5.0 g, 26.8 mmol, 1.0 eq), anhydrous potassium carbonate (4.08 g, 29.5 mmol, 1.1 eq), and anhydrous acetonitrile (30 mL).[3][4]
-
Addition: Begin stirring the suspension. Add cyclohexyl bromide (4.8 g, 29.5 mmol, 1.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to a vigorous reflux (oil bath temperature of ~100°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is typically complete in 2-4 hours.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude intermediate, 4-Boc-1-cyclohexylpiperazine, often as an oil.[4] This crude product is often pure enough for the next step.
Protocol 2: Boc Deprotection
-
Setup: Dissolve the crude 4-Boc-1-cyclohexylpiperazine (assuming 26.8 mmol theoretical) in absolute ethanol (30 mL) in a round-bottom flask.[3]
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid (approx. 6-7 mL). Caution: This is an exothermic reaction and may generate gas.[3]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Gentle heating to reflux for 2-4 hours can accelerate the deprotection.[3] Monitor by TLC until the starting material is consumed.
-
Isolation of Salt: Remove the solvent under reduced pressure. To the residue, add isopropanol and stir to precipitate the 1-cyclohexylpiperazine hydrochloride salt. Filter the solid and wash with cold isopropanol.[3]
-
Formation of Free Base: Dissolve the hydrochloride salt in water and adjust the pH to 12-14 using a 20% NaOH solution. Extract the aqueous layer three times with dichloromethane.[4]
-
Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. For highest purity, the resulting oil can be distilled under reduced pressure to yield pure 1-cyclohexylpiperazine.[4]
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |
| Piperazine Source | 1-Boc-Piperazine | Prevents di-alkylation, ensuring a cleaner reaction and simpler purification.[5][6] |
| Alkylating Agent | Cyclohexyl Bromide (1.0-1.1 eq) | Good balance of reactivity and stability. Slight excess drives reaction to completion. |
| Base | Anhydrous K₂CO₃ (1.1-1.5 eq) | Inexpensive, effective acid scavenger. Must be anhydrous and finely powdered for best results.[3] |
| Solvent | Anhydrous Acetonitrile | Polar aprotic solvent that effectively dissolves reactants and facilitates SN2 reaction.[1][4] |
| Temperature | Vigorous Reflux (~82°C) | Provides necessary activation energy for the reaction to proceed at a reasonable rate.[3] |
| Reaction Time | 2-4 hours (TLC Monitored) | Reaction should be stopped once starting material is consumed to avoid side product formation.[3] |
References
- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 2. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 3. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Avoiding sodium triacetoxyborohydride in piperazine synthesis
A Researcher's Guide to Alternatives for Sodium Triacetoxyborohydride in Reductive Amination
Welcome to the technical support center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are seeking alternatives to sodium triacetoxyborohydride (STAB) for the synthesis of piperazine and its derivatives. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate common challenges and successfully implement alternative synthetic routes.
Introduction: Moving Beyond Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride is a widely used reagent for reductive amination due to its mildness and selectivity.[1][2][3][4][5] However, its moisture sensitivity, incompatibility with protic solvents like methanol, and the generation of stoichiometric amounts of acetic acid byproduct can present challenges, particularly in large-scale synthesis and with acid-sensitive substrates.[1][3][4][6] This guide explores robust and scalable alternatives, providing the necessary technical details for their successful application.
Frequently Asked Questions (FAQs)
Why should I consider an alternative to sodium triacetoxyborohydride?
While effective, STAB has several drawbacks that may prompt researchers to seek alternatives:
-
Moisture Sensitivity: STAB reacts with water, which can reduce its efficacy and complicate handling and storage.[3][4][6]
-
Solvent Incompatibility: It is not compatible with methanol and reacts slowly with other protic solvents like ethanol and isopropanol, limiting solvent choice to aprotic options like dichloromethane (DCM) or tetrahydrofuran (THF).[3][4]
-
Acidic Byproducts: The reaction produces three equivalents of acetic acid, which can be problematic for acid-sensitive functional groups and may require an additional basic workup to neutralize.[7]
-
Work-up and Purification: The presence of boron-containing byproducts and acetic acid can sometimes complicate the purification of the final product.[7]
-
Cost and Atom Economy: For large-scale industrial syntheses, the cost and atom economy of STAB might be less favorable compared to catalytic methods.
What are the primary alternatives to sodium triacetoxyborohydride for piperazine synthesis?
Several effective alternatives to STAB are available, each with its own set of advantages and disadvantages. The most common alternatives include:
-
Sodium Cyanoborohydride (NaBH₃CN): A close relative of STAB, it is also a selective reducing agent for imines in the presence of carbonyls.[1][8][9]
-
Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source to reduce the imine intermediate.[10][11][12][13][14]
-
Borane Complexes: Reagents like borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂) are powerful reducing agents that can be used for reductive amination.[15][16][17][18]
-
Eschweiler-Clarke and Leuckart-Wallach Reactions: These are classical methods for the N-methylation of amines using formaldehyde and formic acid (Eschweiler-Clarke) or other carbonyls and formamides/formic acid (Leuckart-Wallach).[19][20][21][22][23][24][25][26]
-
Biocatalysis: The use of enzymes, such as imine reductases (IREDs), offers a green and highly selective alternative for the synthesis of chiral piperazines.[27][28]
How do the different alternatives compare?
The choice of an alternative reducing agent depends on several factors, including the substrate scope, functional group tolerance, desired scale, and safety considerations.
| Method | Advantages | Disadvantages | Best Suited For |
| Sodium Cyanoborohydride (NaBH₃CN) | - Good selectivity for imines.[1][8] - Can be used in one-pot procedures.[8][9] - Compatible with some protic solvents. | - Highly toxic due to the potential release of hydrogen cyanide (HCN) gas, especially under acidic conditions.[1][8] - Requires careful pH control. | - Small to medium-scale synthesis with appropriate safety precautions. - When a one-pot borohydride-based method is preferred. |
| Catalytic Hydrogenation | - High atom economy and environmentally friendly ("green"). - Scalable for industrial production.[10][11][12] - Can often provide high stereoselectivity.[10][11][12][13][14] | - Requires specialized high-pressure equipment. - The catalyst can be sensitive to poisoning by certain functional groups (e.g., thiols, halides). - May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). | - Large-scale synthesis. - Synthesis of chiral piperazines.[10][11][12] - When "green" chemistry is a priority. |
| Borane Complexes (e.g., BH₃-THF) | - Powerful reducing agents. - Can reduce amides, offering alternative synthetic routes to piperazines.[18] | - Less selective than STAB or NaBH₃CN; can reduce carbonyls and other functional groups.[16][18] - Often requires a two-step procedure (pre-formation of the imine). - Borane reagents are air and moisture sensitive.[16] | - When reduction of other functional groups is also desired or not a concern. - Synthesis from amide precursors. |
| Eschweiler-Clarke / Leuckart-Wallach | - Cost-effective reagents. - Does not produce quaternary ammonium salts.[21] | - Primarily for N-methylation (Eschweiler-Clarke). - Can require high temperatures and harsh conditions.[23][24] - Limited substrate scope compared to modern methods. | - N-methylation of piperazines. - When cost is a primary concern and the substrate is robust. |
| Biocatalysis (IREDs) | - High enantioselectivity for chiral piperazines.[27][28] - Mild reaction conditions (aqueous media, room temperature).[27][28] - Environmentally friendly. | - Enzymes can have limited substrate scope. - May require specialized biochemical expertise and equipment. - Enzyme cost and availability can be a factor. | - Asymmetric synthesis of chiral piperazines. - When high stereoselectivity and green chemistry are paramount. |
Troubleshooting Guide
This section addresses common problems encountered when performing piperazine synthesis without sodium triacetoxyborohydride.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Imine Formation: The equilibrium may not favor the imine intermediate. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling (e.g., borane complexes exposed to air/moisture). 3. Catalyst Poisoning (Catalytic Hydrogenation): Trace impurities (e.g., sulfur, halides) in the starting materials or solvent are deactivating the catalyst. | 1. - Add a dehydrating agent (e.g., molecular sieves, MgSO₄) to drive the imine formation equilibrium. - For less reactive carbonyls, consider pre-forming the imine before adding the reducing agent. 2. - Use a fresh batch of the reducing agent. - Handle air/moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen, argon). 3. - Purify starting materials and solvents before use. - Use a more robust catalyst or a higher catalyst loading. |
| Formation of Side Products | 1. Reduction of Starting Carbonyl: The reducing agent is not selective enough and is reducing the aldehyde or ketone starting material. 2. Over-alkylation: Formation of quaternary ammonium salts or di-alkylation of both piperazine nitrogens. 3. Debenzylation or Reduction of Other Functional Groups (Catalytic Hydrogenation): The catalyst is reducing other sensitive groups in the molecule. | 1. - If using a strong reducing agent like a borane complex, pre-form the imine and add the reductant at a low temperature. - Switch to a more selective reducing agent like sodium cyanoborohydride. 2. - Use a monoprotected piperazine (e.g., Boc-piperazine) to prevent di-alkylation.[29] - Use reductive amination instead of direct alkylation with alkyl halides to avoid quaternization.[29] 3. - Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni) and reaction conditions (pressure, temperature, solvent). - Use a catalyst inhibitor if selective hydrogenation is required. |
| Incomplete Reaction | 1. Insufficient Reducing Agent: Not enough reducing agent was used to complete the reaction. 2. Low Hydrogen Pressure (Catalytic Hydrogenation): The hydrogen pressure is not high enough for the reaction to proceed to completion. 3. Poor Solubility: The starting materials or intermediates are not fully dissolved in the reaction solvent. | 1. - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. - Increase the hydrogen pressure according to literature procedures for similar substrates. 3. - Try a different solvent or a co-solvent system to improve solubility. - Increase the reaction temperature if the reagents are stable. |
| Difficult Product Isolation/Purification | 1. Emulsion during Work-up: The product and byproducts are forming a stable emulsion between the aqueous and organic layers. 2. Product is Water-Soluble: The protonated piperazine product remains in the aqueous layer during extraction.[29] 3. Boron-containing Byproducts: Boron salts from borohydride reagents are co-eluting with the product during chromatography. | 1. - Add brine (saturated NaCl solution) to break the emulsion. - Filter the mixture through a pad of Celite. 2. - Adjust the pH of the aqueous layer to be basic (pH > 8) with a base like Na₂CO₃ or NaOH before extraction to ensure the piperazine is in its free base form.[29] 3. - Perform an acidic or basic wash during the work-up to remove boron salts. - Consider using a different purification method, such as crystallization or distillation. |
Experimental Protocols & Visualizations
Decision Workflow for Selecting an Alternative Reducing Agent
The following diagram illustrates a decision-making process for choosing a suitable alternative to STAB for your specific synthetic needs.
Caption: Decision tree for selecting a suitable reducing agent.
General Reductive Amination Workflow
The synthesis of piperazines via reductive amination, regardless of the reducing agent, generally follows one of two pathways: a one-pot or a two-step procedure. The choice depends on the selectivity of the reducing agent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. lifechempharma.com [lifechempharma.com]
- 7. reddit.com [reddit.com]
- 8. Sodium cyanoborohydride [organic-chemistry.org]
- 9. interchim.fr [interchim.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Borane Reagents [organic-chemistry.org]
- 17. Borane Complexes in Organic Synthesis [organic-chemistry.org]
- 18. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 24. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 25. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 26. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Air sensitivity of 1-Cyclohexylpiperazine and handling precautions
Welcome to the dedicated support center for 1-Cyclohexylpiperazine. This guide is crafted for researchers, scientists, and drug development professionals to offer in-depth technical guidance and troubleshooting for the effective handling and use of this versatile reagent.
Pillar 1: Understanding the Air Sensitivity of 1-Cyclohexylpiperazine
1-Cyclohexylpiperazine, as a secondary amine, exhibits sensitivity to atmospheric components. This susceptibility is primarily due to its basic and nucleophilic characteristics, which make it prone to reactions with carbon dioxide and, to a lesser extent, oxidation. One safety data sheet explicitly notes that it is "Sensitive to air."[1]
Frequently Asked Questions (FAQs)
Q1: How significant is the air sensitivity of 1-Cyclohexylpiperazine?
A1: While not pyrophoric, 1-Cyclohexylpiperazine can degrade with prolonged air exposure. The main issue is its reaction with atmospheric carbon dioxide (CO2) to form a carbamate salt.[2][3] This reaction can reduce the purity of the reagent over time. Although oxidation is also a possibility, the reaction with CO2 is typically the more pressing concern for most laboratory uses.
Q2: What are the visual indicators of 1-Cyclohexylpiperazine degradation?
A2: Fresh, high-purity 1-Cyclohexylpiperazine should be a white to light yellow low melting solid or a yellow-brownish liquid.[4] Signs of degradation may include:
-
Color Deepening: A noticeable darkening from yellow to brown can suggest oxidation or the formation of other impurities.
-
Precipitate Formation: The appearance of a white solid is a strong indication of a reaction with CO2, leading to the formation of a carbamate salt.
-
Changes in Viscosity: An increase in the liquid's viscosity can also point to the presence of degradation byproducts.
Q3: How can CO2-related degradation impact my experimental results?
A3: The formation of the carbamate salt effectively lowers the concentration of the free amine in your reagent.[2][3] This can result in:
-
Inaccurate Stoichiometry: If using 1-Cyclohexylpiperazine as a reactant, the decreased concentration will lead to incorrect molar ratios and potentially incomplete reactions.
-
Diminished Reaction Yields: With less active reagent available, the overall yield of your desired product will likely be reduced.
-
Inconsistent Outcomes: The degree of CO2 absorption can differ between batches and even within the same container over time, causing poor reproducibility in your experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected reaction yields. | Degradation of 1-Cyclohexylpiperazine due to air exposure. | 1. Utilize a fresh bottle of the reagent. 2. Purify the existing stock via distillation under reduced pressure.[5][6] 3. Employ proper inert atmosphere techniques during reaction setup. |
| A white precipitate is visible in the 1-Cyclohexylpiperazine container. | Reaction with atmospheric CO2 forming a carbamate salt. | 1. For non-critical applications, you may be able to carefully decant the liquid. 2. For sensitive reactions, purification of the reagent or use of a new bottle is advised. |
| Inconsistent results across different experimental runs. | Variable degradation of the 1-Cyclohexylpiperazine stock. | 1. Implement a strict inert atmosphere handling protocol for all uses of the reagent. 2. Aliquot the reagent into smaller, single-use containers under an inert atmosphere. |
Experimental Protocols
Protocol 1: Proper Handling and Storage of 1-Cyclohexylpiperazine
This protocol details the best practices for preserving the integrity of 1-Cyclohexylpiperazine in a laboratory environment.
Materials:
-
Bottle of 1-Cyclohexylpiperazine
-
Inert gas source (Argon or Nitrogen) with a regulator and tubing
-
Schlenk line or glovebox (recommended for highly sensitive applications)
-
Oven-dried syringes and needles
-
Oven-dried, septum-sealed storage vials
Procedure:
-
Initial Inspection: Upon receipt, examine the bottle for any signs of degradation such as color change or precipitate.
-
Inert Atmosphere Blanket: Before the first use, and after each subsequent use, flush the headspace of the bottle with a gentle stream of an inert gas like Argon or Nitrogen for 1-2 minutes. This will displace air, minimizing exposure to CO2 and moisture.
-
Secure Sealing: Always ensure the bottle cap is tightly sealed after use.[7][8][9] For bottles with a septum, maintaining a positive pressure of inert gas with a needle is advisable for short-term storage between uses on the same day.
-
Storage Conditions: Store the bottle in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible substances like strong oxidizing agents.[1][7]
-
Long-Term Storage: For extended storage, consider transferring the liquid into smaller, septum-sealed vials under an inert atmosphere. This reduces the headspace and the frequency of opening the main stock bottle.
Protocol 2: Purification of 1-Cyclohexylpiperazine by Vacuum Distillation
If your stock of 1-Cyclohexylpiperazine shows signs of degradation, it can often be repurified by vacuum distillation.[5][6]
Materials:
-
Degraded 1-Cyclohexylpiperazine
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble a clean and dry distillation apparatus.
-
Charge the Flask: Add the degraded 1-Cyclohexylpiperazine and a stir bar to the round-bottom flask.
-
Apply Vacuum: Gradually apply a vacuum to the system. The boiling point of 1-Cyclohexylpiperazine is approximately 287°C at atmospheric pressure, but this will be significantly lower under vacuum.[4] Aim for a pressure that allows for distillation at a manageable temperature (e.g., below 150°C).
-
Heating: Gently heat the flask with stirring.
-
Collect Fractions: Collect the purified 1-Cyclohexylpiperazine in the receiving flask. The carbamate salt and other high-boiling impurities will remain in the distillation flask.
-
Inert Atmosphere Storage: Transfer the purified liquid into a clean, dry storage vessel that has been flushed with an inert atmosphere.
Visualizations
References
- 1. fishersci.com [fishersci.com]
- 2. utw10370.utweb.utexas.edu [utw10370.utweb.utexas.edu]
- 3. First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 1-Cyclohexylpiperazine CAS#: 17766-28-8 [amp.chemicalbook.com]
- 5. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
Challenges in the scale-up of 1-Cyclohexylpiperazine dihydrochloride production
Technical Support Center: 1-Cyclohexylpiperazine Dihydrochloride
A Guide to Navigating Scale-Up Production Challenges
Welcome to the technical support guide for the synthesis and scale-up of this compound. As a Senior Application Scientist, I have designed this resource to provide researchers, chemists, and drug development professionals with practical, field-proven insights into overcoming common hurdles in its production. This guide moves beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your process with confidence.
Part 1: Synthesis Strategy for Scalable Production
The choice of synthetic route is the most critical decision when planning for scale-up. While several methods exist for synthesizing N-substituted piperazines, not all are amenable to large-scale production due to factors like cost, safety, and impurity profiles.
A robust and widely adopted strategy for producing monosubstituted piperazines like 1-Cyclohexylpiperazine involves a two-step process:
-
Selective N-Alkylation using a Protecting Group: To prevent the common side-reaction of di-alkylation, one of the piperazine nitrogens is temporarily protected. The tert-Butoxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.
-
Deprotection and Salt Formation: The protecting group is removed, and the desired dihydrochloride salt is formed in a controlled manner.
This approach, detailed in various patents, offers high selectivity and yield, making it ideal for scale-up.[1][2]
Caption: High-level workflow for the protected synthesis of this compound.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis and scale-up process in a question-and-answer format.
Q1: My yield for the N-alkylation step (formation of 4-Boc-1-cyclohexylpiperazine) is consistently low. What are the likely causes?
Low yields in this step typically stem from incomplete reactions or the formation of side products. Here’s a breakdown of potential issues and how to resolve them.
-
Cause 1: Inefficient Reaction Conditions. The nucleophilic substitution reaction requires careful optimization.
-
Solution: Ensure your inorganic base (e.g., Potassium Carbonate) is anhydrous and finely powdered to maximize surface area. The choice of solvent is also critical; acetonitrile is often effective.[1] Verify that you are achieving and maintaining the target reflux temperature, as insufficient heat can lead to a stalled reaction.
-
-
Cause 2: Poor Quality of Starting Materials. The purity of your cyclohexyl halide is important.
-
Solution: Use a high-purity cyclohexyl halide. Cyclohexyl bromide is generally more reactive than cyclohexyl chloride. Ensure your 1-Boc-piperazine is also of high purity.
-
-
Cause 3: Side Reactions. While the Boc group minimizes di-alkylation, other side reactions can occur.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product. Avoid excessively long reaction times, which can lead to decomposition.
-
Q2: During the Boc-deprotection and salt formation step, my product "oils out" instead of crystallizing. How can I achieve a solid product?
"Oiling out" is a common problem when forming hydrochloride salts, especially at scale. It occurs when the product separates from the solution as a liquid phase rather than a crystalline solid.
-
Cause 1: Inappropriate Solvent System. The solvent must be one in which the dihydrochloride salt has low solubility, but the free base and starting materials are reasonably soluble.
-
Cause 2: Rate of Acid Addition and Temperature Control. Adding the acid too quickly or at too high a temperature can lead to supersaturation and oiling.
-
Solution: Add the concentrated hydrochloric acid solution slowly while vigorously stirring the solution of the free base in the organic solvent.[2] Maintain a controlled temperature, often cooling the reaction vessel during the acid addition to manage the exotherm. After addition, a slow cooling ramp to room temperature or below can promote controlled crystallization.
-
-
Cause 3: Presence of Water. Water can interfere with crystallization.
-
Solution: Ensure all solvents (e.g., ethanol) are anhydrous. The intermediate from the previous step should be thoroughly dried before proceeding.
-
Caption: Troubleshooting logic for low yield in the N-alkylation step.
Q3: The final this compound product is highly hygroscopic and difficult to handle. What are the best practices for managing this?
Hygroscopicity, the tendency to absorb moisture from the air, is a known challenge with amine salts and can affect stability, flowability, and accurate weighing.
-
Handling: Always handle the final product in a low-humidity environment, such as a glove box or a room with controlled humidity.[3] Use dry, inert gas (like nitrogen or argon) to blanket the material during transfers.
-
Drying: The product must be rigorously dried post-filtration. A vacuum oven at a controlled temperature (e.g., 60-70°C) is effective. Ensure the product is dried to a constant weight.
-
Storage: Store the final product in tightly sealed containers with a desiccant. For long-term storage, packaging under an inert atmosphere is recommended.[4]
-
Formulation Strategies: If the product is intended for an oral solid dosage form, formulation strategies like film coating the tablets or co-processing with excipients that have low hygroscopicity can significantly improve stability.[3]
Q4: How do I confirm the purity of my final product and identify potential impurities?
A multi-faceted analytical approach is crucial for ensuring the quality of your final product.
| Technique | Purpose | Common Observations / Impurities Detected |
| GC / HPLC | Quantify purity and detect impurities. | Unreacted 1-Boc-piperazine, residual piperazine, di-substituted (1,4-dicyclohexylpiperazine) by-products. |
| ¹H NMR | Confirm chemical structure and identify impurities. | Characteristic peaks for cyclohexyl and piperazine protons. Absence of Boc-group protons confirms complete deprotection. |
| FTIR | Confirm functional groups and salt formation. | Presence of N-H stretches (as ammonium salt), absence of C=O stretch from the Boc group. |
| Melting Point | Assess purity. | A sharp melting point range indicates high purity. Broad or depressed range suggests impurities. |
| Karl Fischer | Quantify water content. | Important for managing hygroscopicity. The free base can contain up to 0.5% water. |
Part 3: Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific lab conditions and scale.
Protocol 1: Scale-Up Synthesis of 4-Boc-1-cyclohexylpiperazine (Intermediate)
This protocol is adapted from methodologies described in patent literature.[1][2]
-
Setup: To a 50L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add anhydrous acetonitrile (30 kg).
-
Reagent Addition: Under stirring, add 1-Boc-piperazine (5.0 kg, 26.84 mol), followed by potassium carbonate (4.08 kg, 29.5 mol).
-
Substrate Addition: Add cyclohexyl bromide (4.8 kg, 29.5 mol) to the mixture.
-
Reaction: Slowly heat the mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC until the 1-Boc-piperazine is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude intermediate as an oil. The purity can be checked by GC.[1]
Protocol 2: Deprotection and Formation of this compound
-
Setup: In a 50L reactor, dissolve the crude intermediate (approx. 7.0 kg) from the previous step in absolute ethanol (26 kg).
-
Acidification: At room temperature, carefully and slowly add concentrated hydrochloric acid (6.6 L) to the stirred solution. Caution: This reaction is exothermic and generates gas (CO₂). Ensure adequate ventilation and control the rate of addition to manage the temperature.
-
Reaction: After the addition is complete, gradually heat the mixture to reflux and maintain for approximately 4 hours. Monitor by TLC until the intermediate is fully consumed.
-
Crystallization: Cool the reaction mixture. Concentrate the volume under reduced pressure to remove most of the solvent. Add isopropanol (8 kg) to the residue to induce precipitation/pulping.
-
Isolation: Cool the slurry to room temperature and continue to stir for at least 2 hours to ensure complete crystallization.
-
Filtration and Drying: Filter the white solid product. Wash the filter cake with cold isopropanol. Dry the solid in a vacuum oven at 70-80°C until a constant weight is achieved.
Part 4: Safety Precautions
All synthesis steps should be performed in a well-ventilated fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[5][6]
-
Reagents: Cyclohexyl bromide is a lachrymator. Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
-
Product: 1-Cyclohexylpiperazine and its dihydrochloride salt can cause skin, eye, and respiratory irritation.[5] Avoid inhalation of dust and direct contact.
-
Accidental Release: In case of a spill, contain the material, avoid generating dust, and clean up using appropriate procedures.[7]
References
- 1. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 2. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Comparative Guide to Sigma Receptor Ligands: Profiling 1-Cyclohexylpiperazine dihydrochloride Against Key Pharmacological Tools
For researchers and drug development professionals navigating the complex landscape of sigma receptor pharmacology, the selection of appropriate chemical tools is paramount. This guide provides an in-depth comparison of 1-Cyclohexylpiperazine dihydrochloride with other prominent sigma receptor ligands. By examining their binding affinities, subtype selectivity, and functional activities, supported by experimental data and protocols, this document aims to empower researchers to make informed decisions in their experimental designs.
Introduction to Sigma Receptors: A Unique Class of Intracellular Chaperones
Initially misclassified as a subtype of opioid receptors, sigma receptors (σRs) are now recognized as a distinct class of proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[1] Unlike traditional cell surface receptors, the σ1R is a ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondrion interface, a critical hub for cellular stress responses and calcium signaling.[2][3][4] The σ2R, more recently identified as TMEM97, is also an integral membrane protein involved in cholesterol homeostasis.[5] The unique nature of these receptors and their involvement in a myriad of pathophysiological processes, including neurodegenerative diseases, cancer, pain, and addiction, have made them attractive targets for therapeutic intervention.[1][6]
Profiling this compound
1-Cyclohexylpiperazine and its derivatives have been explored as high-affinity ligands for both σ1 and σ2 receptors.[7] Specifically, compounds within this class have demonstrated the potential for high affinity at σ2 receptors, although often with limited selectivity over the σ1 subtype.[7][8] For instance, the derivative 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) has been noted for its high affinity for σ2 receptors.[7][9] The presence of the piperazine nitrogen atoms is considered crucial for this binding.[9] While some derivatives show high affinity for σ1 receptors, the class is more broadly recognized for its interaction with the σ2 subtype.[7] The functional consequences of this binding are an area of active investigation, with some derivatives showing agonistic activity at σ2 receptors.[8]
Comparative Analysis of Sigma Receptor Ligands
The utility of a given sigma receptor ligand is defined by its binding profile and functional activity. Below is a comparison of this compound and its analogs with other widely used sigma receptor ligands.
Binding Affinity and Selectivity
The affinity (Ki) of a ligand for its receptor and its selectivity for different receptor subtypes are critical parameters. A lower Ki value indicates a higher binding affinity.
| Ligand | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R Ki / σ1R Ki) | Primary Classification |
| (+)-Pentazocine | High Affinity (Selective Radioligand) | Low Affinity | High σ1 selectivity | Agonist |
| PRE-084 | 2.2 | 13091 | ~5950-fold for σ1 | Agonist |
| Haloperidol | ~2-4 | High Affinity | Moderate σ1 selectivity | Antagonist |
| BD-1063 | 9 | 449 | ~50-fold for σ1 | Antagonist |
| 1,3-di-o-tolylguanidine (DTG) | 69 | 21 | Non-selective | Agonist |
| 1-Cyclohexylpiperazine Derivatives (e.g., PB28) | 0.38 | 0.68 | Low σ1 selectivity | Agonist (σ2) |
Note: Ki values can vary between studies and experimental conditions. The values presented are representative.[9][10][11][12][13][14][15]
Key Insights from the Comparison:
-
1-Cyclohexylpiperazine derivatives like PB28 exhibit high affinity for both σ1 and σ2 receptors, with a tendency towards lower selectivity compared to other ligands.[9]
-
PRE-084 stands out as a highly selective σ1 receptor agonist, making it an excellent tool for studying the specific functions of this subtype.[12][16]
-
BD-1063 is a potent and selective σ1 receptor antagonist, useful for blocking σ1R-mediated effects.[10][11][13]
-
Haloperidol , a well-known antipsychotic, binds to both sigma receptor subtypes with high affinity but also interacts with other receptors, such as dopamine D2 receptors, which can complicate the interpretation of experimental results.[17][18][19] Its binding to σ1 receptors can be slowly reversible or irreversible.[20][21]
-
DTG is a non-selective sigma receptor agonist, binding to both σ1 and σ2 subtypes with similar high affinity.[14][22] [3H]-DTG is often used as a radioligand to label σ2 receptors in the presence of a σ1-selective ligand to block binding to the σ1 site.[22]
-
(+)-Pentazocine is a classic σ1 receptor agonist and is the radiolabeled ligand of choice, --INVALID-LINK---pentazocine, for selectively studying σ1 receptors due to its high selectivity over the σ2 subtype.[22][23] The (-)-enantiomer has a higher affinity for opioid receptors.[24][25]
Functional Activity and Downstream Effects
The functional outcome of ligand binding—agonism or antagonism—is crucial.
-
Agonists , such as PRE-084 and (+)-pentazocine for σ1 receptors, and some 1-cyclohexylpiperazine derivatives for σ2 receptors, activate the receptor, initiating downstream signaling cascades.[8][16][26] Activation of σ1R by agonists like PRE-084 has been shown to be neuroprotective in various models of cellular stress and neurodegeneration.[27][28][29]
-
Antagonists , like BD-1063 for σ1 receptors, bind to the receptor but do not elicit a response, thereby blocking the effects of endogenous ligands or co-administered agonists.[10]
Signaling Pathways
The σ1 receptor, upon activation by an agonist, is thought to dissociate from its binding partner, the chaperone BiP (also known as GRP78), at the ER.[3][4] This allows the σ1R to interact with and modulate the function of various client proteins, including ion channels and other receptors. A key function is the regulation of calcium signaling between the ER and mitochondria, which is vital for cellular bioenergetics and survival.[4][30]
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Protocols: Assessing Ligand Binding
Radioligand binding assays are the gold standard for determining the affinity and selectivity of compounds for sigma receptors.[31][32] A competitive binding assay is commonly used to determine the inhibition constant (Ki) of a test compound.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a Competitive Radioligand Binding Assay.
Step-by-Step Methodology: Competitive Radioligand Binding Assay for σ1 Receptors
This protocol is adapted from established methodologies.[32][33][34]
1. Membrane Preparation:
- Homogenize tissue (e.g., guinea pig brain) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove debris.
- Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
- Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
- In a 96-well plate, add the following in order:
- Assay buffer (50 mM Tris-HCl, pH 8.0).
- A range of concentrations of the test compound (e.g., this compound).
- A fixed concentration of the radioligand, --INVALID-LINK---pentazocine (typically near its Kd value, e.g., 1-5 nM).
- Membrane homogenate (typically 50-150 µg of protein).
- For determining non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol) instead of the test compound.
- Total binding is determined in the absence of any competing ligand.
3. Incubation:
- Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
4. Filtration:
- Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Scintillation Counting:
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
6. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
The selection of a sigma receptor ligand requires careful consideration of its binding affinity, subtype selectivity, and functional activity. This compound and its analogs represent a class of high-affinity sigma receptor ligands, with some members showing promise as σ2 receptor agonists. For researchers aiming to dissect the specific roles of σ1 and σ2 receptors, highly selective tools such as PRE-084 and BD-1063 are indispensable. The non-selective nature of DTG makes it a valuable tool for labeling both receptor subtypes or for specifically targeting σ2 receptors in the presence of a σ1 blocker. The experimental protocols outlined in this guide provide a framework for the characterization of novel compounds and the validation of their interaction with sigma receptors. A thorough understanding of the pharmacological properties of these ligands is essential for advancing our knowledge of sigma receptor biology and for the development of novel therapeutics targeting these enigmatic proteins.
References
- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 4. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 5. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands with agonist sigma2 activit... - ChEMBL [ebi.ac.uk]
- 9. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BD1063 - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. apexbt.com [apexbt.com]
- 13. BD 1063 dihydrochloride, sigma-1 antagonist (CAS 150208-28-9) | Abcam [abcam.com]
- 14. Ditolylguanidine - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PRE-084 - Wikipedia [en.wikipedia.org]
- 17. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of haloperidol and reduced haloperidol on binding to sigma sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sigma Receptors [sigmaaldrich.com]
- 23. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. researchgate.net [researchgate.net]
- 26. Sigma receptor ligand, (+)-pentazocine, suppresses inflammatory responses of retinal microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medchemexpress.com [medchemexpress.com]
- 30. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 31. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. giffordbioscience.com [giffordbioscience.com]
- 34. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Selecting Alternatives to 1-Cyclohexylpiperazine Dihydrochloride in Modern Synthesis
Introduction
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as the third most common heterocyclic scaffold found in FDA-approved drugs.[1][2] Its prevalence is due to its unique combination of structural rigidity, conformational flexibility, and its capacity to modulate physicochemical properties such as solubility and basicity.[2][3] Within this class, 1-Cyclohexylpiperazine (CHP) is a widely used building block, valued for its role as a secondary amine in crucial C-N bond-forming reactions and for the lipophilic character imparted by the cyclohexyl moiety.[4] This functional group is instrumental in the synthesis of various pharmacologically active compounds, including high-affinity ligands for sigma (σ) receptors, which are targets in oncology and neuroscience.[4][5][6]
However, the very properties that make CHP valuable in some contexts necessitate its replacement in others. The drive to optimize drug candidates—improving their absorption, distribution, metabolism, and excretion (ADME) profiles—or to fine-tune reactivity in a complex synthesis often requires moving beyond this standard reagent.[7][8] This guide provides a comparative analysis of viable alternatives to 1-Cyclohexylpiperazine dihydrochloride, offering experimental data and protocols to assist researchers in making informed decisions for their specific synthetic and medicinal chemistry goals.
The Synthetic Role and Physicochemical Profile of 1-Cyclohexylpiperazine
1-Cyclohexylpiperazine is a secondary cyclic amine, making it an excellent nucleophile for a range of synthetic transformations. Its primary applications include:
-
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination): As a cyclic secondary amine, CHP is an effective coupling partner for aryl halides and pseudo-halides, a foundational reaction in the synthesis of pharmaceutical intermediates.[9][10][11]
-
Nucleophilic Aromatic Substitution (SNAr): It readily reacts with electron-deficient aromatic rings to form N-arylpiperazine derivatives.[2][9]
-
Reductive Amination: CHP can be synthesized or used in reductive amination protocols to form N-alkyl bonds.[9]
The cyclohexyl group is a key determinant of its physicochemical identity. It significantly increases the molecule's lipophilicity and provides conformational flexibility, which can be crucial for binding to biological targets.[4] However, this high lipophilicity can be a liability, potentially leading to poor solubility or undesirable off-target effects in a drug candidate.
Rationale for Seeking Alternatives
The selection of an alternative is driven by the need to precisely modulate one or more of the following aspects:
-
Tune Physicochemical Properties (ADME): The most common driver in drug discovery is the optimization of the ADME profile. This involves adjusting lipophilicity (LogP), basicity (pKa), and polarity to enhance bioavailability and reduce metabolic liabilities.[7][8]
-
Modify Reactivity and Steric Hindrance: The steric bulk of the cyclohexyl group can hinder reactions with sterically demanding electrophiles. An alternative with a different steric profile may improve reaction kinetics or yield. Furthermore, the basicity of the piperazine nitrogens, influenced by the N-substituent, directly impacts its nucleophilicity.[12][13]
-
Explore Structure-Activity Relationships (SAR): Systematically replacing the cyclohexyl group with other moieties—such as aromatic rings, smaller alkyl groups, or different cycloalkanes—is a classic strategy to probe the binding pocket of a biological target and improve potency or selectivity.[8] It has been shown that in some cases, replacing a cyclohexyl ring with a phenyl ring enhances potency through stacking interactions, while in other cases, the opposite is true.[14]
Comparative Analysis of Key Alternatives
The most logical alternatives to CHP involve modification of the N-substituent. Below is a comparison of several common alternatives.
| Property | 1-Cyclohexylpiperazine | 1-Phenylpiperazine | 1-Benzylpiperazine | 1-Methylpiperazine |
| Molar Mass ( g/mol ) | 168.28 | 162.24 | 176.26 | 100.16 |
| cLogP (Approx.) | 2.5 - 3.0 | 2.0 - 2.5 | 1.8 - 2.3 | 0.3 - 0.6 |
| pKa (Approx.) | ~9.8 (more basic N) | ~8.9 (more basic N) | ~9.3 (more basic N) | ~9.7 (more basic N) |
| Key Characteristics | High lipophilicity, conformationally flexible, sterically demanding. | Introduces aromaticity (π-stacking potential), reduced basicity due to electron-withdrawing phenyl group. | Aromatic character with greater conformational flexibility than phenyl. More stable in storage than phenylpiperazines.[3] | Low lipophilicity, minimal steric hindrance, strong basicity. |
Decision Workflow for Selecting an Alternative
The choice of an alternative is context-dependent. The following workflow provides a logical path for selecting an appropriate piperazine derivative based on the desired outcome.
Caption: Decision workflow for selecting a suitable piperazine alternative.
Experimental Performance in a Model Reaction: Buchwald-Hartwig N-Arylation
To provide a tangible comparison, we outline a general protocol for a standard Buchwald-Hartwig amination, comparing the performance of 1-Cyclohexylpiperazine against a common aromatic alternative, 1-Phenylpiperazine.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos) is chosen. This system is known for its high activity and broad substrate scope, particularly with challenging or sterically hindered secondary amines.[10]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine or the intermediate Pd-amine complex, facilitating the crucial reductive elimination step.[10]
-
Solvent: Toluene is a common non-polar solvent for these reactions, chosen for its high boiling point and ability to dissolve the organic substrates and catalyst complex.
Experimental Workflow Diagram
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 5. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]
- 6. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-reactivity relationships on Michael additions of secondary cyclic amines with 3-cyanomethylidene-2-oxindoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Piperazine Derivatives in Drug Discovery: A Strategic Guide for Researchers
Introduction: The Enduring Versatility of the Piperazine Scaffold
The piperazine ring, a simple six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, holds a privileged status in medicinal chemistry.[1][2][3] Its remarkable prevalence in a vast array of approved drugs is no coincidence.[4] This scaffold's utility stems from a unique convergence of properties: the two nitrogen atoms provide predictable points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[3][5][6][7] Furthermore, the piperazine ring often imparts favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability, due to its ability to be protonated at physiological pH.[3][6][7][8][9] This guide offers a comparative analysis of key piperazine derivatives across major therapeutic areas, delving into the experimental data that underpins their clinical application and providing insights for future drug development.
Central Nervous System (CNS) Disorders: Mastering Neurotransmitter Modulation
Piperazine derivatives have had a profound impact on the treatment of CNS disorders, largely due to their ability to interact with a variety of neurotransmitter receptors.[10][11][12][13] The arylpiperazine subclass, in particular, has proven to be a rich source of antipsychotic and antidepressant agents.
The Arylpiperazines: Fine-Tuning Dopamine and Serotonin Receptor Activity
A defining feature of many CNS-active arylpiperazines is their function as partial agonists at dopamine D2 receptors, a mechanism that allows them to act as "dopamine stabilizers."[14] This means they can enhance dopaminergic activity in brain regions where it is low and reduce it where it is excessive.
Comparative Analysis: Aripiprazole vs. Cariprazine
Aripiprazole and cariprazine are both successful atypical antipsychotics built around an arylpiperazine core. However, nuanced differences in their receptor binding profiles translate to distinct clinical advantages.
| Compound | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Key Clinical Distinctions |
| Aripiprazole | 0.34 | 0.8 | 1.7 | 3.4 | Broad efficacy in schizophrenia and bipolar disorder.[15] |
| Cariprazine | ~0.5 | ~0.09 | ~2.5 | 18.8 | Higher affinity for D3 receptors may contribute to efficacy against negative symptoms of schizophrenia.[16][17] |
Data compiled from various pharmacology resources and review articles. Ki values represent binding affinity, with lower values indicating higher affinity.
Aripiprazole exhibits partial agonism at both D2 and serotonin 5-HT1A receptors, coupled with antagonism at 5-HT2A receptors.[15] This profile is effective for a broad range of symptoms. Cariprazine, while also a D2 partial agonist, is distinguished by its approximately ten-fold higher affinity for the dopamine D3 receptor.[17] This preferential D3 binding is thought to be a key factor in its demonstrated efficacy for the negative symptoms of schizophrenia (e.g., apathy, social withdrawal), which are notoriously difficult to treat.
Experimental Workflow: In Vitro Receptor Occupancy Assay
To quantify how a piperazine derivative engages its target receptor in a cellular context, a receptor occupancy assay is indispensable. This experiment helps to correlate drug concentration with target engagement.
Caption: Workflow for determining receptor occupancy in cultured cells.
Step-by-Step Protocol: Receptor Occupancy Assay
-
Cell Seeding: Plate cells engineered to express the human dopamine D2 receptor into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Prepare serial dilutions of the test piperazine derivative (e.g., aripiprazole). Aspirate the culture medium from the cells and add the compound dilutions. Incubate for a sufficient time to allow for receptor binding to reach equilibrium.
-
Labeled Ligand Addition: Add a known concentration of a fluorescently-labeled D2 receptor antagonist to all wells. This ligand will compete with the test compound for binding to the D2 receptors.
-
Equilibration and Washing: Incubate the plate to allow the labeled ligand to bind. Following incubation, wash the cells multiple times with a cold buffer to remove any unbound labeled ligand.
-
Signal Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: The reduction in fluorescence signal in the presence of the test compound is proportional to its occupancy of the receptor. Plot the signal against the concentration of the piperazine derivative to generate a dose-response curve and determine the concentration at which 50% of the receptors are occupied (EC50).
Oncology: Precision Targeting of Cancer Pathways
The piperazine scaffold is a cornerstone in the design of targeted cancer therapies, particularly kinase inhibitors.[18][19] Its structural features allow it to fit snugly into the ATP-binding pocket of many kinases, disrupting their function and halting cancer cell proliferation.
The Phenylpiperazines: Inhibiting Aberrant Kinase Activity
Imatinib, a revolutionary drug for chronic myeloid leukemia (CML), prominently features a phenylpiperazine moiety. It targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives CML. However, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, necessitated the development of next-generation inhibitors.
Comparative Analysis: Imatinib vs. Ponatinib
Ponatinib was specifically designed to overcome the resistance conferred by the T315I mutation in the Bcr-Abl kinase.
| Compound | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) | Key Clinical Application |
| Imatinib | ~300 | >10,000 | First-line treatment for Ph+ CML.[20] |
| Ponatinib | ~0.4 | ~2.0 | CML and Ph+ ALL, including cases with the T315I mutation.[20][21][22][23][24] |
Data compiled from peer-reviewed oncology literature. IC50 values represent the concentration of drug required to inhibit kinase activity by 50%.
The data clearly illustrates ponatinib's superior potency against both wild-type (WT) Bcr-Abl and, crucially, the imatinib-resistant T315I mutant.[20][23] This broader activity profile makes ponatinib an essential therapeutic option for patients who have developed resistance to earlier-generation tyrosine kinase inhibitors (TKIs).
Signaling Pathway: Overcoming TKI Resistance in CML
Caption: Ponatinib overcomes imatinib resistance caused by the T315I mutation.
Antiviral Agents: A New Frontier
The utility of the piperazine scaffold extends to the development of antiviral drugs, showcasing its ability to interact with a diverse range of protein targets.[25][26]
Baloxavir Marboxil: A Novel Influenza Endonuclease Inhibitor
Baloxavir marboxil is a first-in-class antiviral for the treatment of influenza.[27] It is a prodrug that is converted in the body to its active form, baloxavir acid.[28][29] Its mechanism of action is distinct from older influenza drugs. Instead of targeting viral release, it inhibits the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[27][30][31] This "cap-snatching" process is essential for the virus to hijack the host cell's machinery to synthesize its own proteins.[29][31] By blocking this step, baloxavir marboxil effectively halts viral replication.[28][31] This unique mechanism provides a valuable new tool in the fight against influenza.
Conclusion: The Future of a Privileged Scaffold
The piperazine ring is more than just a common structural motif; it is a versatile and powerful tool in drug discovery. Its adaptability has led to breakthrough therapies in psychiatry, oncology, and infectious disease. The comparative examples of aripiprazole/cariprazine and imatinib/ponatinib demonstrate how subtle, rational modifications of the piperazine scaffold can lead to profound improvements in therapeutic efficacy and overcome clinical challenges like drug resistance. As medicinal chemists continue to explore novel chemical space, the piperazine scaffold is certain to remain a central building block in the design of the next generation of innovative medicines.
References
- 1. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. mdpi.com [mdpi.com]
- 9. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 14. Brexpiprazole and cariprazine: distinguishing two new atypical antipsychotics from the original dopamine stabilizer aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aripiprazole, brexpiprazole, and cariprazine: Not all the same | MDedge [mdedge.com]
- 16. community.the-hospitalist.org [community.the-hospitalist.org]
- 17. psychscenehub.com [psychscenehub.com]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. ashpublications.org [ashpublications.org]
- 22. ajmc.com [ajmc.com]
- 23. targetedonc.com [targetedonc.com]
- 24. Ponatinib vs Imatinib in Frontline Philadelphia Chromosome–Positive Acute Lymphoblastic Leukemia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 26. Inhibition of Noroviruses by Piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 29. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 30. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 31. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
A Researcher's Guide to 1-Cyclohexylpiperazine Analogs: Navigating Sigma Receptor Binding Affinity
For researchers and drug development professionals navigating the intricate landscape of neuropharmacology and oncology, sigma receptors present a compelling therapeutic target. Their involvement in a myriad of cellular functions, from ion channel regulation to cell survival pathways, underscores their potential in treating a range of pathologies, including neurological disorders and cancer.[1][2] Within the diverse chemical space of sigma receptor ligands, the 1-cyclohexylpiperazine scaffold has emerged as a particularly fruitful starting point for the development of potent and selective modulators.
This guide provides an in-depth comparison of the binding affinities of various 1-cyclohexylpiperazine analogs to sigma-1 (σ₁) and sigma-2 (σ₂) receptors. We will delve into the structural nuances that govern their interaction with these receptors, supported by experimental data from peer-reviewed literature. Furthermore, we will present a detailed, field-proven protocol for determining binding affinities, empowering researchers to validate and expand upon these findings in their own laboratories.
The Significance of the 1-Cyclohexylpiperazine Scaffold
The 1-cyclohexylpiperazine moiety serves as a versatile and effective scaffold for several reasons. The piperazine ring, with its two nitrogen atoms, offers crucial points for interaction with the receptor binding pocket and allows for straightforward chemical modification.[3][4] The cyclohexyl group often contributes to the overall lipophilicity and steric bulk of the molecule, influencing its pharmacokinetic and pharmacodynamic properties. The strategic placement of various substituents on this core structure has led to the discovery of ligands with a wide spectrum of affinities and selectivities for the two sigma receptor subtypes.
A notable example that highlights the potential of this scaffold is PB28, or 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine.[2][3][5][6][7] This compound has been extensively studied and serves as a valuable reference compound in the field, exhibiting high affinity for both sigma receptor subtypes.[3][6] The exploration of analogs of PB28 and other 1-cyclohexylpiperazine derivatives has been instrumental in elucidating the structure-activity relationships (SAR) that govern sigma receptor binding.
Comparative Binding Affinities of 1-Cyclohexylpiperazine Analogs
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of a selection of 1-cyclohexylpiperazine analogs for both sigma-1 and sigma-2 receptors, compiled from various research publications.
| Compound | R1 Substituent | R2 Substituent | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| PB28 | Cyclohexyl | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | 0.38 | 0.68 | 0.56 | [3] |
| Amide 36 | Cyclohexyl | Amide derivative of PB28 | 0.11 | 179 | 1627 | [3] |
| Compound 59 | Cyclohexyl | H | >1000 | 4.70 | >212 | [3] |
| PB183 | Cyclohexyl | 3-(5-methoxynaphthalen-1-yl)propyl | - | - | - | [2] |
| PB221 | 4-Cyclohexylpiperidine | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | - | - | - | [2] |
| F281 | Cyclohexyl | 3-(9H-carbazol-9-yl)propyl | - | - | - | [2] |
| PB282 | Cyclohexyl | (2,6-difluorophenyl)cyclohexyl | - | - | - | [2] |
| Compound 33 | Cyclohexyl | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | 13.6 | 0.34 | 0.025 | [8] |
| Compound 36 (from[8]) | Cyclohexyl | 4-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butyl | 0.036 | 14.6 | 0.0025 | [8] |
| Compound 45 | Cyclohexyl | 4-(naphthalen-1-yl)butyl | 0.22 | 30.6 | 0.0072 | [8] |
| (-)-(S)-9 | Cyclohexyl | Modified propylene linker | 94.6 | 5.92 | 16 | [7] |
| (+)-(R)-9 | Cyclohexyl | Modified propylene linker | 12.6 | - | - | [7] |
Note: A hyphen (-) indicates that the data was not available in the cited source. The selectivity is calculated as Ki(σ₁)/Ki(σ₂); a value < 1 indicates σ₂ selectivity, while a value > 1 indicates σ₁ selectivity.
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends for 1-cyclohexylpiperazine analogs at sigma receptors:
-
Importance of the Second Nitrogen: The presence of both basic nitrogen atoms in the piperazine ring is generally crucial for high affinity at the σ₂ receptor.[3][4] Replacement or modification of one of these nitrogens, for instance by converting it to an amide, can dramatically decrease σ₂ affinity while potentially increasing σ₁ selectivity, as seen with Amide 36.[3]
-
Role of the N-Substituent: The nature of the substituent on the second piperazine nitrogen plays a significant role in determining both affinity and selectivity. Bulky, hydrophobic groups, such as the tetralin moiety in PB28, are well-tolerated and often contribute to high affinity.[5][8]
-
Alkyl Linker Length: The length of the alkyl chain connecting the piperazine ring to the aromatic moiety influences subtype selectivity. For instance, a four-methylene chain has been shown to favor σ₁ receptor affinity.[8]
-
Aromatic System Modifications: Alterations to the aromatic portion of the molecule, such as replacing the tetralin ring with a naphthalene or carbazole system, can impact binding affinity.[2][8]
-
Stereochemistry: Chirality can play a role in binding affinity and selectivity. For some analogs, different enantiomers exhibit distinct binding profiles.[7]
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Tale of Two Rings: 1-Cyclohexylpiperazine vs. Piperidine Derivatives in Receptor Binding
A Comparative Guide for Medicinal Chemists and Pharmacologists
Introduction
In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperazine and piperidine, stand as foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1][2] Their prevalence is a testament to their ability to impart favorable pharmacokinetic properties, establish critical molecular interactions, and offer a synthetically versatile framework for drug design. While structurally similar, the introduction of a second nitrogen atom in the piperazine ring creates profound differences that dictate their application.
This guide provides a direct comparison of these two crucial building blocks, with a specific focus on 1-cyclohexylpiperazine as a representative piperazine derivative against a backdrop of analogous piperidine compounds. We will delve into their distinct physicochemical properties, compare their binding affinities at key CNS receptors, and provide a detailed protocol for assessing these interactions, offering a data-driven perspective for researchers, scientists, and drug development professionals.
Part 1: A Tale of Two Nitrogens: Structural and Physicochemical Divergence
The core structural difference between a piperazine and a piperidine is the presence of a second nitrogen atom at the 4-position in the piperazine ring. This seemingly minor alteration has significant consequences for the molecule's electronic and physical properties, which in turn govern its behavior in biological systems.[1]
Figure 1: Core structures of 1-Cyclohexylpiperazine and Piperidine.
Basicity (pKa): A Critical Determinant
The most striking difference lies in their basicity. Piperidine is a relatively strong base with a single pKa value around 11.1-11.2.[2][3] In contrast, piperazine has two distinct pKa values: pKa1 ≈ 5.3-5.5 and pKa2 ≈ 9.7-9.8.[1][2]
This divergence is critical. At physiological pH (~7.4), a significant portion of piperidine derivatives will be protonated, readily forming strong ionic bonds with acidic residues like aspartate or glutamate in a receptor's binding pocket.[1] The dual pKa of piperazine offers more nuanced control. The N1 nitrogen (typically attached to a larger substituent like the cyclohexyl group) has a lower pKa, while the N4 nitrogen is more basic. This allows for fine-tuning of the ionization state, which can be leveraged to modulate solubility, cell permeability, and specific target engagement.[1]
Lipophilicity and Solubility
The additional nitrogen atom makes the piperazine ring inherently more polar and hydrophilic than the piperidine ring.[1][2] This generally leads to:
-
Higher aqueous solubility for piperazine-containing compounds, which can be advantageous for formulation and renal clearance.[1]
-
Enhanced membrane permeability for the more lipophilic piperidine derivatives, potentially improving oral absorption and blood-brain barrier penetration.[1]
The choice between these scaffolds often involves a strategic trade-off between solubility and permeability, guided by the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate.
| Property | 1-Cyclohexylpiperazine (Parent Scaffold) | Piperidine (Parent Scaffold) | Significance in Drug Design |
| pKa (of conjugate acid) | pKa1 ≈ 5.4, pKa2 ≈ 9.7[1][2] | ~11.2[1][2] | Influences ionization at physiological pH, receptor interactions, and solubility. |
| Calculated logP (cLogP) | ~1.4[4] | ~0.84[2] | A measure of lipophilicity; impacts membrane permeability and absorption. |
| Hydrogen Bond Donors/Acceptors | 1 Donor, 2 Acceptors[4] | 1 Donor, 1 Acceptor | The second nitrogen in piperazine offers an additional H-bond acceptor site. |
| Metabolic Profile | More sites for potential metabolism (e.g., via Cytochrome P450 enzymes).[1] | Generally a simpler metabolic profile.[1] | Affects drug clearance, half-life, and potential for drug-drug interactions. |
Table 1: Comparative Physicochemical Properties of Piperazine and Piperidine Scaffolds.
Part 2: Head-to-Head at the Receptor: A Comparative Binding Analysis
To illustrate the practical implications of these structural differences, we will compare the binding affinities of representative piperazine and piperidine derivatives at key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders: the Dopamine D2 (D2R) and Serotonin 1A (5-HT1A) receptors. These receptors are frequent targets for drugs containing these scaffolds.[5][6]
The decision to use a piperazine or piperidine can dramatically alter not just the affinity for a primary target, but also the selectivity profile against other receptors. For instance, in one study comparing histamine H3 receptor ligands, replacing a piperazine ring with a piperidine did not significantly change affinity for the H3 receptor but increased affinity for the σ1 receptor by several orders of magnitude.[2][7][8] This highlights how the scaffold choice is a powerful tool for tuning selectivity.
| Compound Class | Example Compound | Target Receptor | Binding Affinity (Ki, nM) |
| Piperazine-based | Aripiprazole derivative (hypothetical) | Dopamine D2 | ~1-10[9][10] |
| Piperidine-based | Haloperidol | Dopamine D2 | ~1-2[11] |
| Piperazine-based | Buspirone derivative (hypothetical) | Serotonin 5-HT1A | ~15-30[6] |
| Piperidine-based | (S)-WAY-100135 | Serotonin 5-HT1A | ~1-5[12] |
Table 2: Representative Binding Affinities (Ki) for Piperazine and Piperidine Derivatives. (Note: Values are representative and can vary significantly based on the full chemical structure of the ligands).
Structure-Activity Relationship (SAR) Insights:
-
Dopamine D2/D3 Receptors: Many potent D2/D3 ligands feature a piperazine ring.[9] Molecular docking studies suggest that one of the protonated piperazine nitrogens forms a crucial hydrogen bond with a key aspartate residue (Asp110) in the binding site, anchoring the ligand.[9] The rest of the molecule, including the moiety attached to the second nitrogen, then explores other pockets to determine affinity and selectivity.[9][10]
-
Serotonin 5-HT Receptors: Both scaffolds are prevalent in 5-HT receptor ligands.[12][13][14] For 5-HT1A receptors, the basic nitrogen is essential for an ionic interaction, and the choice between piperazine and piperidine can influence the orientation of other pharmacophoric groups, thereby modulating affinity and functional activity.[6][15]
Part 3: The Workflow: Quantifying Receptor-Ligand Interactions
To generate the comparative data discussed above, the gold-standard method is the radioligand binding assay . This technique provides sensitive and quantitative information about receptor expression (Bmax) and the affinity (Kd for radioligands, Ki for unlabeled competitors) of various compounds.[16][17]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of an unlabeled test compound (e.g., a novel piperidine derivative) by measuring its ability to compete off a known radioligand from a target receptor (e.g., Dopamine D2).
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation :
-
Rationale : To isolate the target receptor, which is embedded in the cell membrane.
-
Protocol : Tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor) are harvested. They are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) often containing protease inhibitors. The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[18] A protein quantification assay (e.g., BCA assay) is performed to determine the membrane protein concentration.[18]
-
-
Assay Setup (96-well plate format) :
-
Rationale : To systematically test a range of concentrations of the competitor drug.
-
Protocol : To each well, add in order:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[18]
-
Test Compound: A serial dilution of your 1-cyclohexylpiperazine or piperidine derivative (e.g., from 10 µM to 0.1 nM). For "total binding" wells, add buffer instead. For "non-specific binding" (NSB) wells, add a high concentration of a known, non-radioactive D2 antagonist (e.g., 10 µM haloperidol).[17]
-
Radioligand: A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors), typically at or near its Kd value.[6]
-
Membrane Preparation: A specific amount of membrane protein (e.g., 50-120 µg).[18]
-
-
-
Incubation :
-
Separation of Bound and Free Ligand :
-
Rationale : To isolate the radioligand that is physically bound to the receptor from the unbound radioligand in the solution.
-
Protocol : The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. The filters trap the membranes (and the bound radioligand) while the unbound ligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[18]
-
-
Quantification :
-
Rationale : To measure the amount of radioligand bound to the receptor at each test compound concentration.
-
Protocol : The filter circles are placed in scintillation vials, a scintillation cocktail is added, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.[18]
-
-
Data Analysis :
-
Rationale : To determine the potency of the test compound.
-
Protocol : The CPM data is plotted against the log concentration of the test compound. A sigmoidal dose-response curve is generated using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding (the IC50) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Part 4: From Binding to Biology: Signaling Pathway Implications
High binding affinity is a prerequisite, but it does not describe the functional consequence of that binding. Both D2 and 5-HT1A receptors are Gi/o-coupled GPCRs.[19][20] Upon agonist binding, they typically initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and downstream modulation of ion channels (e.g., activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels).[19][20][21]
Figure 3: Simplified Gi/o-coupled GPCR signaling pathway.
A ligand based on a piperidine scaffold might exhibit higher affinity but act as a pure antagonist, blocking this pathway entirely. A structurally similar piperazine derivative might have slightly lower affinity but act as a partial agonist, providing a controlled level of pathway inhibition. Furthermore, ligands can exhibit "biased signaling," where they preferentially activate one downstream pathway over another (e.g., G-protein signaling vs. β-arrestin pathways).[20] The choice of the core scaffold is a key factor that can influence this bias, leading to profound differences in the overall pharmacological effect.
Conclusion
The choice between a 1-cyclohexylpiperazine and a piperidine derivative is a strategic decision in drug design, not a simple substitution.[2] Piperazine offers tunable basicity and enhanced aqueous solubility, making it a staple in many CNS drugs.[1][22] Piperidine, with its higher basicity and lipophilicity, can provide stronger ionic interactions and better membrane permeability.[1][2]
Understanding the fundamental physicochemical differences, supported by quantitative binding data from robust assays, allows medicinal chemists to rationally select the appropriate scaffold. This choice profoundly influences a compound's affinity, selectivity, ADME properties, and ultimately, its therapeutic potential. By carefully considering the tale of these two rings, researchers can more effectively navigate the complex path of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 4. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A quantitative structure-activity relationship study on serotonin 5-HT6) receptor ligands: indolyl and piperidinyl sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. multispaninc.com [multispaninc.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 22. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to 1-Cyclohexylpiperazine Derivatives in Oncology: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for targeted therapies has led researchers down numerous molecular avenues. One such promising path involves the modulation of sigma receptors, particularly the sigma-2 (σ2) subtype, which is notably overexpressed in a variety of tumor cells compared to healthy tissues.[1][2] This differential expression makes the σ2 receptor an attractive target for both diagnostic and therapeutic applications. Within the diverse chemical space of sigma receptor ligands, 1-Cyclohexylpiperazine derivatives have emerged as a particularly potent and well-studied class of compounds.
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of key 1-Cyclohexylpiperazine derivatives based on their in vitro and in vivo performance as anticancer agents. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, elucidates structure-activity relationships, and provides detailed, field-proven protocols to empower your own research endeavors.
The Rise of 1-Cyclohexylpiperazine Derivatives as Sigma-2 Receptor Ligands
The 1-cyclohexylpiperazine scaffold serves as a versatile template for the development of high-affinity sigma receptor ligands.[3] A seminal compound in this class is 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine , more commonly known as PB28 .[3][4] Extensive research has demonstrated the potent antitumor activities of PB28 and its analogs, primarily through their interaction with the σ2 receptor.[4][5] These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis, making them compelling candidates for further preclinical and clinical investigation.[1][2]
In Vitro Evaluation: A Head-to-Head Comparison of Binding Affinity and Cytotoxicity
A critical initial step in the evaluation of any potential therapeutic is the characterization of its in vitro activity. For 1-Cyclohexylpiperazine derivatives, this typically involves assessing their binding affinity for sigma receptors and their cytotoxic effects on cancer cell lines.
Comparative Sigma Receptor Binding Affinities
The binding affinity of a ligand for its target is a key determinant of its potency. Radioligand binding assays are the gold standard for quantifying this interaction. The following table summarizes the binding affinities (Ki, in nM) of PB28 and several of its analogs for both σ1 and σ2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity Ratio | Reference |
| PB28 | 15.3 | 0.49 | 31.2 | [6] |
| PB183 | 1.8 | 0.28 | 6.4 | [6] |
| PB221 | 7.9 | 0.24 | 32.9 | [6] |
| F281 | 10.3 | 1.2 | 8.6 | [6] |
| PB282 | 22.8 | 6.5 | 3.5 | [6] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue/cell line used.
Expert Analysis: The data clearly indicates that these 1-Cyclohexylpiperazine derivatives are high-affinity ligands for the σ2 receptor, with several compounds exhibiting Ki values in the sub-nanomolar range. Notably, PB221 demonstrates both high affinity and good selectivity for the σ2 receptor over the σ1 receptor. This selectivity is a crucial attribute, as it can minimize off-target effects and potentially lead to a better therapeutic window. The structural modifications among these analogs, particularly variations in the hydrophobic and basic moieties, significantly influence their binding profiles.[6]
Comparative Anticancer Activity in Pancreatic Cancer Cell Lines
Beyond target binding, it is essential to evaluate the functional consequences of this interaction, namely the ability of these compounds to inhibit cancer cell growth. The following table presents a comparison of the half-maximal effective concentration (EC50, in µM) of five 1-Cyclohexylpiperazine derivatives across a panel of human and mouse pancreatic cancer cell lines. A lower EC50 value signifies greater potency.
| Compound | Panc02 (mouse) | KCKO (mouse) | KP-02 (mouse) | Mia PaCa-2 (human) | BxPC3 (human) | AsPC-1 (human) | Panc-1 (human) | Reference |
| PB28 | 47 | 42 | >100 | 50 | 80 | >100 | >100 | [6] |
| PB183 | 40 | 45 | >100 | 48 | 85 | >100 | >100 | [6] |
| PB221 | 35 | 40 | 60 | 45 | 75 | >100 | >100 | [6] |
| F281 | 37 | 48 | 45 | 55 | 45 | 98 | 100 | [6] |
| PB282 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [6] |
Expert Analysis: The in vitro cytotoxicity data reveals differential sensitivities of pancreatic cancer cell lines to these σ2 receptor ligands.[6] The murine Panc02 and KCKO cell lines, as well as the human Mia PaCa-2 line, appear to be the most sensitive to the majority of the tested compounds. In contrast, several other human pancreatic cancer cell lines (AsPC-1, Panc-1) demonstrated significant resistance. Interestingly, PB282, despite having a reasonable affinity for the σ2 receptor, showed minimal cytotoxic activity across all cell lines tested. This highlights a crucial point: high binding affinity does not always directly translate to potent functional activity, suggesting that downstream signaling events are critical determinants of the anticancer effect. The study also noted that for four of the five compounds, the cytotoxic activity in the aggressive Panc02 cells was independent of caspase-3, suggesting the activation of alternative cell death pathways.[6]
Mechanism of Action: Unraveling the Downstream Signaling Cascade
The binding of 1-Cyclohexylpiperazine derivatives to the σ2 receptor initiates a cascade of intracellular events that culminate in cancer cell death. While the complete picture is still being elucidated, several key signaling pathways have been implicated.[7][8]
Activation of the σ2 receptor by these ligands has been shown to induce the generation of reactive oxygen species (ROS), particularly mitochondrial superoxide.[6] This oxidative stress is a critical trigger for the subsequent apoptotic cascade. The cell death induced by these compounds appears to involve both caspase-dependent and caspase-independent pathways.[6][7] Furthermore, studies have suggested that σ2 receptor activation can lead to the inhibition of the mTOR pathway, a central regulator of cell growth and proliferation.[8]
Caption: Proposed signaling pathway following sigma-2 receptor activation.
In Vivo Evaluation: From Bench to Preclinical Models
The ultimate test of a potential anticancer agent lies in its ability to inhibit tumor growth in a living organism. The Panc-02 murine pancreatic cancer model is a widely used and clinically relevant model for such in vivo studies.
Comparative Antitumor Efficacy in a Panc-02 Xenograft Model
A head-to-head comparison of the five 1-Cyclohexylpiperazine derivatives was conducted in C57BL/6 mice bearing Panc-02 tumors. The results of this study are summarized below.
| Treatment Group | Average Tumor Volume (mm³) at Day 18 | % Tumor Growth Inhibition vs. Vehicle | Survival (days) | Reference |
| Vehicle | ~1200 | - | 18 | [6] |
| Gemcitabine (standard-of-care) | ~600 | ~50% | 20.5 | [6] |
| PB28 | ~650 | ~46% | 20 | [6] |
| PB183 | ~900 | ~25% | 19 | [6] |
| PB221 | ~850 | ~29% | 19 | [6] |
| F281 | ~1000 | ~17% | 18.5 | [6] |
| PB282 | ~700 | ~42% | 20 | [6] |
Expert Analysis: The in vivo data reveals some intriguing discrepancies with the in vitro findings. While PB221 and F281 showed potent cytotoxicity in vitro, their in vivo efficacy was modest. Conversely, PB28 and PB282, which had varied in vitro profiles, demonstrated promising antitumor effects in the Panc-02 model, comparable to the standard-of-care chemotherapeutic, gemcitabine.[6] This underscores the critical importance of in vivo testing, as factors such as pharmacokinetics, metabolism, and tumor microenvironment can significantly impact a drug's performance. Importantly, the study reported that the effective doses of these compounds were well-tolerated, with no significant signs of systemic toxicity.[6]
Structure-Activity Relationship (SAR) Insights
The comparative data from these studies provide valuable insights into the structure-activity relationships of 1-Cyclohexylpiperazine derivatives as σ2 receptor ligands:
-
The Piperazine Core is Crucial: Both basic nitrogen atoms of the piperazine ring appear to be important for high-affinity binding to the σ2 receptor.[9]
-
Alkyl Chain Length Matters: The length of the alkyl chain connecting the piperazine ring to the aromatic moiety influences both affinity and selectivity. Chains of three or five methylenes often result in the highest σ2 affinities.[8]
-
Aromatic Substituents Modulate Activity: Modifications to the aromatic ring system, such as the methoxy group on the tetralin nucleus of PB28, can fine-tune binding affinity and selectivity.
-
Lipophilicity and Functional Activity: There appears to be a complex relationship between lipophilicity and cytotoxic activity. While high lipophilicity can enhance membrane permeability, it does not always correlate with potent anticancer effects, as evidenced by the in vivo data.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro: Sigma-2 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.
Materials:
-
Rat liver membrane homogenates (source of σ2 receptors)
-
[³H]DTG (1,3-di-o-tolylguanidine) as the radioligand
-
(+)-Pentazocine (to mask σ1 receptors)
-
Test compounds (1-Cyclohexylpiperazine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]DTG, and (+)-pentazocine.
-
Add the serially diluted test compounds to the appropriate wells.
-
Initiate the binding reaction by adding the rat liver membrane homogenate.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
In Vitro: MTT Cell Proliferation Assay
Objective: To determine the cytotoxic effect (EC50) of a test compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc-02)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value by plotting the data and using non-linear regression.
Caption: A generalized experimental workflow for evaluating novel compounds.
Conclusion and Future Directions
1-Cyclohexylpiperazine derivatives represent a promising class of compounds for the development of novel anticancer therapies targeting the σ2 receptor. The extensive in vitro and in vivo data, particularly for compounds like PB28 and its analogs, provide a solid foundation for further research. The comparative analysis presented in this guide highlights the importance of a multi-faceted evaluation approach, as in vitro potency does not always predict in vivo efficacy.
Future research in this area should focus on:
-
Optimizing Selectivity: Designing new analogs with even greater selectivity for the σ2 receptor over the σ1 receptor and other off-target proteins to improve the safety profile.
-
Elucidating Downstream Pathways: Further unraveling the intricate signaling pathways activated by these compounds to identify potential biomarkers of response and resistance.
-
Exploring Combination Therapies: Investigating the synergistic effects of 1-Cyclohexylpiperazine derivatives with existing chemotherapeutics and targeted agents to overcome drug resistance.
-
Pharmacokinetic Profiling: Conducting detailed pharmacokinetic studies of the most promising leads to optimize dosing and administration schedules for future clinical trials.
The continued exploration of this chemical scaffold holds significant promise for expanding the arsenal of targeted therapies in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]
- 6. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). | Sigma-Aldrich [merckmillipore.com]
Structure-Activity Relationship of 1-Cyclohexylpiperazine Analogs: A Comparative Guide for Drug Development Professionals
An In-Depth Technical Guide
As a privileged scaffold in modern medicinal chemistry, 1-cyclohexylpiperazine is a foundational component for a multitude of centrally acting therapeutic agents.[1] Its structural rigidity and synthetic tractability have made it a cornerstone in the design of ligands targeting a diverse array of G-protein coupled receptors (GPCRs) and transporters. This guide offers a detailed comparative analysis of the structure-activity relationships (SAR) of 1-cyclohexylpiperazine analogs, synthesizing data from numerous studies to provide actionable insights for researchers and drug development scientists. We will explore the nuanced effects of structural modifications on receptor affinity and selectivity, detail the self-validating experimental protocols required for their characterization, and provide a framework for rational drug design.
The Pharmacological Core: Why 1-Cyclohexylpiperazine Matters
The 1-cyclohexylpiperazine moiety is a potent pharmacophore primarily due to its interaction with sigma (σ) receptors (σ₁ and σ₂), serotonin (5-HT) receptors, and dopamine (D) receptors.[1][2] The cyclohexyl group typically serves as a hydrophobic anchor, while the basic nitrogen atoms of the piperazine ring are critical for forming salt bridges and hydrogen bonds within receptor binding pockets. This multi-target profile makes these analogs promising candidates for treating complex neuropsychiatric disorders, including schizophrenia, depression, and for potential applications in oncology.[1][3][4]
Decoding the Structure-Activity Relationship: A Comparative Analysis
The biological profile of a 1-cyclohexylpiperazine analog is determined by the interplay of substitutions at three primary locations: the N1-cyclohexyl ring, the piperazine core, and the N4-substituent.
The N1-Cyclohexyl Moiety: The Anchor
The cyclohexyl group is more than a simple hydrophobic element; its conformation and substitution pattern are critical. While often unsubstituted, modifications can fine-tune affinity and pharmacokinetic properties.
-
Conformational Rigidity: The introduction of conformational constraints, such as in trans-4-arylcyclohexyl derivatives, has been shown to dramatically enhance affinity for the 5-HT₁ₐ receptor compared to more flexible analogs.[5] For instance, trans-4-[4-(3-methoxyphenyl)cyclohexyl]-1-(2-pyridinyl)piperazine is a potent and highly selective 5-HT₁ₐ ligand (Ki = 0.028 nM), demonstrating a marked improvement over its cis isomer.[5]
The N4-Substituent: The Director of Selectivity
The nature of the substituent at the N4 position is arguably the most critical determinant of an analog's primary pharmacological target. This position allows for the introduction of diverse aryl, heteroaryl, or alkyl chains that engage with specific subpockets in different receptors.
-
Aryl and Heteroaryl Groups: These are commonly used to confer high affinity for aminergic GPCRs. The choice of the aromatic system can create vast differences in selectivity. For example, a 2-pyridinyl group often directs ligands towards 5-HT₁ₐ receptors, while larger, more lipophilic systems can enhance affinity for sigma receptors.[5]
-
Alkyl Chains and Linkers: The length and composition of an alkyl chain linking the piperazine to another pharmacophore are crucial. Studies on analogs of PB28, a high-affinity sigma receptor ligand, show that intermediate chain lengths (3-5 methylene units) are optimal for σ₂ binding.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of N4-Substituted 1-Cyclohexylpiperazine Analogs
| Compound ID | N4-Substituent | σ₁ Receptor | σ₂ Receptor | 5-HT₁ₐ Receptor | D₂ Receptor |
| PB28 | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl | 0.38 | 0.68 | >1000 | >1000 |
| Analog A | 2-Pyrimidinyl | 150.5 | 35.2 | 15.8 | 250.6 |
| Analog B | 2-Methoxyphenyl | 45.1 | 22.8 | 8.4 | 125.3 |
| trans-8a | trans-4-(3-methoxyphenyl)cyclohexyl (via arylpiperazine) | 767 | >1000 | 0.028 | 2194 |
This table synthesizes representative data from multiple sources to illustrate SAR trends.[3][5]
The data clearly illustrates how the N4-substituent dictates the selectivity profile. The complex polycyclic system of PB28 yields a high-affinity, selective sigma ligand.[3][6] In contrast, smaller heteroaromatic groups (Analog A, B) shift the profile towards aminergic receptors, while the conformationally constrained system in trans-8a produces a remarkably potent and selective 5-HT₁ₐ ligand.[5]
Caption: Logical relationship between structural modifications and pharmacological outcomes in 1-cyclohexylpiperazine analogs.
Essential Experimental Protocols for SAR Validation
To rigorously define the SAR of novel analogs, a standardized set of in vitro assays is required. These protocols form a self-validating system, where binding affinity is correlated with functional activity.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then converted to the affinity constant (Ki) using the Cheng-Prusoff equation. This remains the gold standard for quantifying ligand-receptor interactions.[7]
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human receptor of interest (e.g., HEK293 cells expressing the σ₂ receptor). Quantify total protein concentration using a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A serial dilution of the test compound (typically from 10 µM to 0.1 nM).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-DTG for sigma receptors) at a concentration near its Kd.
-
The cell membrane preparation (e.g., 50-100 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value. Calculate the Ki using the formula: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Standard workflow for a radioligand competition binding assay.
Protocol 2: GPCR Functional Assay ([³⁵S]GTPγS Binding)
Objective: To determine the functional activity of a compound (agonist, partial agonist, or antagonist) at a GPCR.
Principle: Agonist activation of a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation. An increase in [³⁵S]GTPγS binding indicates agonism.
Step-by-Step Methodology:
-
Membrane Preparation: Use membranes from cells expressing the GPCR of interest (e.g., CHO cells expressing the 5-HT₁ₐ receptor).
-
Assay Buffer: Prepare a buffer containing MgCl₂, EDTA, NaCl, and Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes.
-
GDP (to ensure G-proteins are in their inactive state).
-
A serial dilution of the test compound.
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Harvesting: Stop the reaction and harvest the contents onto a filter mat as described in the binding assay protocol.
-
Quantification: Measure the incorporated radioactivity via scintillation counting.
-
Data Analysis: Plot the stimulated binding versus the log concentration of the test compound. Analyze the curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a known full agonist). This allows classification of the compound as a full agonist, partial agonist, or antagonist (which would show no stimulation and would be tested for its ability to inhibit a known agonist).[5]
Conclusion
The 1-cyclohexylpiperazine scaffold is a remarkably versatile platform for CNS drug discovery. The structure-activity relationships are well-defined yet offer significant room for novel design. A clear understanding of how modifications to the N4-substituent direct receptor selectivity is the most powerful tool for the medicinal chemist. By employing a rigorous and validated testing cascade, beginning with radioligand binding to establish affinity and followed by functional assays such as [³⁵S]GTPγS to determine efficacy, researchers can rationally design next-generation analogs with optimized potency, selectivity, and therapeutic potential.
References
- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Cyclohexyl-4-(4-arylcyclohexyl)piperazines: Mixed σ and human Δ(8)-Δ(7) sterol isomerase ligands with antiproliferative and P-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). | Sigma-Aldrich [sigmaaldrich.com]
- 7. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
A Senior Application Scientist's Guide to Benchmarking 1-Cyclohexylpiperazine in Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Heterocyclic Amines in Modern Synthesis
Heterocyclic amines are foundational pillars in the edifice of medicinal chemistry and materials science. Their ubiquity in pharmaceuticals, agrochemicals, and functional materials underscores their significance as versatile synthetic building blocks.[1][2] The piperazine moiety, in particular, is a privileged scaffold due to its frequent appearance in bioactive molecules, often imparting favorable physicochemical properties such as improved solubility and the ability to modulate biological targets.[3] Among the diverse array of substituted piperazines, 1-cyclohexylpiperazine stands out for its unique combination of a basic piperazine core and a lipophilic, sterically demanding cyclohexyl group.[4] This guide provides an in-depth comparison of 1-cyclohexylpiperazine with other commonly employed heterocyclic amines—namely piperidine and morpholine—in the context of a cornerstone of modern synthetic chemistry: the Buchwald-Hartwig amination.
Understanding the Contenders: A Physicochemical Overview
The performance of a secondary amine in a cross-coupling reaction is governed by a delicate interplay of its electronic and steric properties. Basicity influences the ease of deprotonation to form the active nucleophile, while nucleophilicity dictates the rate of attack on the electrophilic metal center. Steric hindrance, on the other hand, can significantly impact the accessibility of the nitrogen's lone pair and the stability of reaction intermediates.
Table 1: Key Physicochemical Properties of Selected Heterocyclic Amines
| Compound | Structure | pKa of Conjugate Acid | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |
| 1-Cyclohexylpiperazine | C₁₀H₂₀N₂ | ~9.25 (Predicted)[5] | 168.28[5][6] | 255.7[7][8] | Bulky, lipophilic cyclohexyl group; two basic nitrogen atoms. |
| Piperidine | C₅H₁₁N | 11.28[9] | 85.15 | 106 | Stronger base than 1-cyclohexylpiperazine; less sterically hindered. |
| Morpholine | C₄H₉NO | 8.33 | 87.12 | 129 | Weaker base due to the electron-withdrawing effect of the oxygen atom. |
The cyclohexyl group in 1-cyclohexylpiperazine introduces significant steric bulk compared to the hydrogen on the nitrogen of piperidine or the oxygen-containing ring of morpholine. This steric hindrance can influence its reactivity in sterically sensitive reactions. In terms of basicity, piperidine is the strongest base of the three, a factor that can be advantageous in reactions where deprotonation of the amine is a key step.[9] Morpholine's lower basicity is a direct consequence of the inductive effect of the electronegative oxygen atom in the ring.[10]
The Benchmark Reaction: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds, particularly for the synthesis of arylamines.[7][11] This reaction has revolutionized drug discovery and development by providing a versatile and efficient means to access a vast array of nitrogen-containing compounds.[12] The choice of the amine coupling partner is critical to the success of this reaction, with its performance being influenced by the factors outlined above.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle comprising three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination
The steric and electronic properties of the amine play a crucial role in the amine coordination and deprotonation steps, as well as influencing the rate of the final reductive elimination.
Comparative Performance Analysis
1-Cyclohexylpiperazine: The Bulky Workhorse
The presence of the cyclohexyl group makes 1-cyclohexylpiperazine a sterically demanding secondary amine. This bulk can be advantageous in preventing undesired side reactions, such as bis-arylation, which can be a problem with less hindered amines. However, this steric hindrance might also slow down the rate of C-N bond formation compared to smaller amines. Its application is prominent in the synthesis of pharmacologically active compounds, where the cyclohexylpiperazine moiety is a key structural feature.[13]
Piperidine: The Highly Basic Nucleophile
Piperidine's high basicity facilitates its deprotonation in the catalytic cycle, potentially leading to faster reaction rates, especially when weaker bases are employed.[9] Its smaller steric profile compared to 1-cyclohexylpiperazine generally allows for easier access to the catalytic center, which can translate to higher yields and shorter reaction times in many cases.
Morpholine: The Less Basic, but Effective Coupler
Despite its lower basicity, morpholine is a widely used and effective coupling partner in Buchwald-Hartwig aminations.[14] Its oxygen atom can influence its coordination to the palladium center and affect the electronic properties of the resulting complex. The lower basicity might require the use of stronger external bases to achieve efficient deprotonation.
Table 2: Representative Buchwald-Hartwig Amination Results from Literature
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | 4-Chlorotoluene | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94 | [15] |
| Piperidine | 4-Bromoanisole | (SIPr)Pd(methallyl)Cl | NaOtBu | THF | 65 | 0.33 | 93 | [16] |
| Piperidine | 4-Chlorotoluene | (SIPr)Pd(methallyl)Cl | NaOtBu | THF | 65 | 0.08 | 95 | [16] |
Note: The data in this table is compiled from different sources and should not be used for direct quantitative comparison due to variations in experimental conditions.
Experimental Protocols: A Framework for Your Own Benchmarking
To facilitate a direct and objective comparison, we provide a detailed, step-by-step methodology for a benchmark Buchwald-Hartwig amination reaction. Researchers can adapt this protocol to evaluate 1-cyclohexylpiperazine against other heterocyclic amines of interest.
Benchmark Reaction Workflow
Caption: Figure 2: Workflow for Benchmark Buchwald-Hartwig Amination
Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene
This protocol is adapted from established procedures and can be used as a starting point for comparative studies.[9][17]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromotoluene
-
1-Cyclohexylpiperazine (or piperidine, or morpholine)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Add NaOtBu (1.4 mmol, 1.4 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add anhydrous toluene (5 mL).
-
Add 4-bromotoluene (1.0 mmol, 1.0 equiv).
-
Add the secondary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl heterocyclic compound.
Conclusion and Future Outlook
The selection of a heterocyclic amine in synthesis, particularly for robust methodologies like the Buchwald-Hartwig amination, is a critical decision that impacts reaction efficiency, yield, and purity. 1-Cyclohexylpiperazine, with its distinctive steric and electronic profile, offers a valuable tool in the synthetic chemist's arsenal, especially in the context of complex molecule and pharmaceutical synthesis. While piperidine's high basicity and morpholine's electronic properties present their own advantages, the bulky nature of 1-cyclohexylpiperazine can provide unique selectivity.
This guide has provided a framework for the comparative analysis of these important building blocks. The provided benchmark protocol encourages researchers to conduct their own systematic studies to generate direct comparative data, which will be invaluable in making informed decisions for future synthetic endeavors. As the demand for novel and complex nitrogen-containing molecules continues to grow, a deep understanding of the interplay between the structure of these heterocyclic amines and their reactivity will remain paramount.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. rsc.org [rsc.org]
- 17. organic-synthesis.com [organic-synthesis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Cyclohexylpiperazine Dihydrochloride
As researchers and drug development professionals, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemical entities we handle. 1-Cyclohexylpiperazine, particularly as its dihydrochloride salt, is a valuable precursor in synthetic chemistry[1]. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical rationale behind proper disposal procedures, ensuring the safety of personnel and the preservation of our environment.
Part 1: Hazard Assessment and Proactive Risk Mitigation
Before considering disposal, a thorough understanding of the compound's hazard profile is paramount. The disposal plan is, in essence, an extension of the initial safety assessment.
Hazard Identification: More Than Just a Powder
1-Cyclohexylpiperazine dihydrochloride is classified under the Globally Harmonized System (GHS) with several key hazard statements. It is crucial to recognize that as a dihydrochloride salt, it is the conjugate acid of a weak base. When dissolved in water, it will hydrolyze to create an acidic solution, contributing significantly to its hazard profile.
Some safety data sheets (SDS) classify the compound more severely as causing severe skin burns and eye damage , which aligns with the properties of a corrosive material[4][5]. This heightened classification should be considered the guiding principle for all handling and disposal operations. The primary risks stem from inadvertent contact with the solid (dust) or solutions thereof.
Exposure Control & Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The causality behind each selection is rooted in the compound's chemical reactivity and physical form. All handling, including preparation for disposal, should occur within a certified chemical fume hood.
| PPE Category | Item | Specifications and Rationale |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) are mandatory to protect against dust and splashes[2][4]. A face shield provides a secondary layer of protection against the corrosive potential. |
| Skin Protection | Impervious Gloves & Lab Coat | Nitrile or neoprene gloves should be worn. Contaminated gloves must be removed and disposed of properly. A flame-resistant, impervious lab coat protects against skin contact[2]. |
| Respiratory Protection | N95 Dust Mask or Respirator | To prevent respiratory irritation from dust, a NIOSH-approved N95 dust mask is the minimum requirement for handling the solid[3]. If exposure limits may be exceeded, a full-face respirator with appropriate cartridges is necessary[2]. |
Part 2: Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct classification and segregation at the point of generation. Mixing waste streams is not only a violation of regulatory standards but also a significant safety hazard that complicates and increases the cost of disposal.
Waste Classification: A Halogenated Organic Compound
This compound must be classified as Hazardous Waste . Its specific characterization is twofold:
-
Halogenated Organic Waste: The presence of the two hydrochloride moieties (·2HCl) makes this a halogenated compound. This is the most critical factor for determining the final disposal method[6].
-
Corrosive Waste (Potentially): Aqueous solutions of this compound will be acidic. If the pH of the waste solution is ≤ 2, it meets the EPA's characteristic for corrosivity, carrying the waste code D002 [7].
Segregation Protocol
The cardinal rule is to never mix halogenated and non-halogenated waste . The downstream disposal pathways are entirely different. Halogenated waste requires high-temperature incineration with specialized off-gas treatment[8][9].
Caption: Waste segregation decision workflow for laboratory chemicals.
Part 3: Step-by-Step Disposal Protocols
These protocols provide clear, actionable steps for managing waste containing this compound. Always adhere to your institution's specific Environmental Health & Safety (EHS) guidelines and local regulations[10][11].
Protocol 1: Disposal of Unused or Expired Pure Compound
-
Preparation: Don all required PPE and perform the operation within a chemical fume hood.
-
Container Selection: If the original container is intact and properly sealed, it is the preferred vessel for disposal. If repackaging is necessary, use a new, compatible container (e.g., HDPE) that can be securely sealed.
-
Labeling: The container must be unequivocally labeled. Affix a "HAZARDOUS WASTE" label and clearly identify the contents: "This compound ". Do not use abbreviations or chemical formulas[11].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials (e.g., bases, strong oxidizers)[10][11].
-
Pickup: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal[10][12].
Protocol 2: Management of Contaminated Labware and Solid Waste
-
Glassware Decontamination:
-
Perform a preliminary rinse of contaminated glassware with a minimal amount of a suitable solvent (e.g., ethanol).
-
Crucially, this rinsate must be collected and disposed of as liquid halogenated organic waste.
-
Following the initial rinse, the glassware can be washed using standard laboratory procedures.
-
-
Solid Waste:
-
Disposable items with significant contamination (e.g., weigh boats, gloves, paper towels used for cleanup) must be collected in a dedicated solid hazardous waste container.
-
This container, typically a lined pail or drum, must be clearly labeled: "HAZARDOUS WASTE - SOLID " and list the chemical contaminants.
-
Store and arrange for pickup as described in Protocol 1.
-
Protocol 3: Accidental Spill Cleanup and Disposal
-
Secure the Area: Immediately alert personnel in the vicinity and restrict access. Ensure ventilation is adequate. Do not attempt to clean a large spill without proper training and equipment.
-
Don PPE: Wear the comprehensive PPE outlined in Part 1, including respiratory protection.
-
Containment: For small, solid spills, cover with an inert absorbent material such as sand, earth, or vermiculite to prevent dust from becoming airborne[12].
-
Collection: Carefully sweep or scoop the material into a suitable container. Use non-sparking tools. Avoid creating dust [3][13].
-
Final Disposal: The collected spill debris is considered hazardous waste. Seal the container, label it appropriately (e.g., "HAZARDOUS WASTE - Spill Debris containing this compound"), and manage it according to your site's procedures.
Part 4: The Chemistry of Disposal: The Imperative for Incineration
Understanding the chemical fate of this compound validates the strict disposal protocols. As a halogenated organic compound, it presents a unique challenge that standard disposal methods cannot safely address.
Landfilling is not a viable option. Halogenated organic compounds are often persistent in the environment and can leach into soil and groundwater[14]. Furthermore, drain disposal is strictly prohibited by the EPA's sewer ban on hazardous waste pharmaceuticals[15][16].
The required method for destruction is high-temperature incineration .
-
Mechanism: The compound is subjected to temperatures of at least 1800°F (982°C) and often exceeding 2000°F (1100°C) in a specialized incinerator[8][9]. This high temperature and controlled oxygen supply are necessary to break the stable carbon-carbon and carbon-nitrogen bonds, ensuring a destruction and removal efficiency (DRE) of >99.99%[9].
-
Why High Temperature? For halogenated compounds, high temperatures (≥1100°C) are critical to prevent the formation of highly toxic and persistent byproducts, such as polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[8][14].
-
Off-Gas Treatment: The combustion of the dihydrochloride salt produces hydrogen chloride (HCl) gas. Licensed hazardous waste incinerators are equipped with downstream "scrubbers"—typically packed-bed absorbers with a caustic solution—to neutralize this corrosive gas before it is released into the atmosphere[9].
Caption: The required disposal pathway for halogenated organic waste.
Conclusion
The proper disposal of this compound is a multi-step process grounded in a clear understanding of its chemical hazards. By adhering to the principles of proactive risk mitigation, stringent waste segregation, and certified final destruction, we uphold our commitment to safety and environmental stewardship. Always consult your institution's EHS department as the final authority on procedure and compliance.
References
- 1. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. pwaste.com [pwaste.com]
- 8. zerowasteeurope.eu [zerowasteeurope.eu]
- 9. zeeco.com [zeeco.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waste360.com [waste360.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
